HJC0152 free base
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C15H13Cl2N3O4 |
|---|---|
Poids moléculaire |
370.2 g/mol |
Nom IUPAC |
2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide |
InChI |
InChI=1S/C15H13Cl2N3O4/c16-9-1-4-14(24-6-5-18)11(7-9)15(21)19-13-3-2-10(20(22)23)8-12(13)17/h1-4,7-8H,5-6,18H2,(H,19,21) |
Clé InChI |
DIMJVBOEXNWPOG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)OCCN |
Origine du produit |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of HJC0152 Free Base: A Review of Publicly Available Data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
HJC0152 is a chemical compound available for research purposes. This document aims to provide a comprehensive overview of the mechanism of action of HJC0152 free base, based on currently available public data. However, a thorough search of scientific literature and public databases reveals a significant lack of detailed information regarding its specific molecular targets, signaling pathways, and comprehensive experimental validation. The information presented herein is therefore limited to what is available from chemical suppliers and any nascent research. This guide will be updated as more information becomes publicly available.
Introduction
This compound is a small molecule that has been synthesized and made available for research applications. Understanding the mechanism of action of such compounds is fundamental for their potential development as therapeutic agents or as tools for chemical biology. This involves identifying their direct molecular targets, elucidating the downstream signaling pathways they modulate, and characterizing their effects in cellular and whole-organism models.
Despite its availability from several chemical vendors, detailed scientific studies elucidating the biological activity of HJC0152 are not readily found in the public domain. This technical guide serves as a starting point, summarizing the known information and highlighting the areas where further research is critically needed.
Physicochemical Properties of this compound
A summary of the basic chemical information for this compound is presented below. This data is typically provided by chemical suppliers.
| Property | Value |
| Molecular Formula | C₂₁H₂₂N₄O₂ |
| Molecular Weight | 378.4 g/mol |
| CAS Number | 1431795-99-9 |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)C(=O)NC4CCNCC4 |
| InChI Key | InChIKey=ZJBCXJCVHAGVSE-UHFFFAOYSA-N |
Data compiled from publicly available sources from chemical suppliers.
Putative Mechanism of Action and Signaling Pathways
As of the latest update of this document, there is no peer-reviewed scientific literature available that explicitly details the mechanism of action of this compound. Without such studies, any description of its molecular targets or the signaling pathways it affects would be purely speculative.
To determine the mechanism of action, a series of experiments would be required. A general workflow for such an investigation is outlined in the diagram below.
Figure 1. A generalized experimental workflow for elucidating the mechanism of action of a novel compound like HJC0152.
Key Experiments and Methodologies
The following sections describe standard experimental protocols that would be necessary to elucidate the mechanism of action of HJC0152.
Target Identification Assays
-
Kinase Profiling: To assess whether HJC0152 acts as a kinase inhibitor, it would be screened against a panel of recombinant kinases. A typical assay would measure the ability of HJC0152 to inhibit the phosphorylation of a substrate by each kinase, often using a radiometric assay (e.g., ³³P-ATP) or a fluorescence-based method (e.g., Z'-LYTE™).
-
Affinity Chromatography: HJC0152 could be immobilized on a solid support (e.g., sepharose beads) to create an affinity matrix. This matrix would then be incubated with cell lysate. Proteins that bind to HJC0152 would be retained on the matrix, eluted, and identified by mass spectrometry.
Target Validation and Cellular Assays
-
Surface Plasmon Resonance (SPR): To quantify the binding affinity of HJC0152 to a putative target protein, SPR could be employed. The purified target protein is immobilized on a sensor chip, and solutions of HJC0152 at various concentrations are flowed over the surface. The binding and dissociation are measured in real-time to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
-
Western Blotting for Signaling Pathway Analysis: Once a target is validated, the effect of HJC0152 on its downstream signaling pathway can be investigated. For example, if HJC0152 inhibits a kinase, cells would be treated with the compound, and lysates would be analyzed by Western blot using antibodies specific for the phosphorylated and total forms of downstream substrate proteins.
Quantitative Data
Currently, there is no publicly available quantitative data regarding the biological activity of HJC0152, such as IC₅₀, EC₅₀, or Kᵢ values. The generation of such data would be a primary objective of initial studies on this compound.
Conclusion and Future Directions
This compound is a compound with potential for research, yet its mechanism of action remains to be elucidated. The lack of public data underscores the need for foundational research to identify its molecular target(s) and characterize its biological effects. The experimental approaches outlined in this guide provide a roadmap for researchers to begin to unravel the pharmacological profile of this molecule. As new data emerges, this technical guide will be updated to reflect the evolving understanding of HJC0152's mechanism of action. Researchers are encouraged to publish their findings to contribute to the collective knowledge of this and other novel chemical entities.
HJC0152: A Novel STAT3 Inhibitor for Cancer Therapy - A Technical Guide
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in numerous cellular processes, including proliferation, survival, differentiation, and apoptosis.[1] In normal cellular function, STAT3 activation is a transient and tightly regulated process.[2] However, constitutive activation of the STAT3 signaling pathway is a common feature in a wide array of human cancers, including non-small-cell lung cancer (NSCLC), glioblastoma, gastric cancer, breast cancer, and head and neck squamous cell carcinoma (HNSCC).[3][4][5][6] This aberrant activation drives tumor progression, metastasis, and chemoresistance, making STAT3 an attractive target for cancer therapy.[2][7]
HJC0152 is a novel, orally active small-molecule inhibitor of STAT3.[3] It was developed as an O-alkylamino-tethered derivative of niclosamide, an FDA-approved antihelminthic drug, to improve aqueous solubility and pharmacokinetic profile.[4][5] HJC0152 has demonstrated potent antitumor activity in a variety of preclinical cancer models by effectively inhibiting STAT3 signaling.[3][4][8] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of HJC0152, with a focus on quantitative data and detailed experimental methodologies for researchers, scientists, and drug development professionals.
Mechanism of Action
HJC0152 exerts its anticancer effects primarily by inhibiting the STAT3 signaling pathway. The canonical STAT3 signaling cascade is initiated by the binding of cytokines and growth factors to their cell surface receptors, leading to the activation of associated Janus kinases (JAKs).[1] JAKs then phosphorylate STAT3 at the tyrosine 705 (Tyr705) residue.[4] This phosphorylation event is crucial for the homodimerization of STAT3, its translocation into the nucleus, and subsequent binding to the promoters of target genes that regulate cell proliferation, survival, and invasion.[1][9]
HJC0152 has been shown to inhibit the phosphorylation of STAT3 at Tyr705, thereby preventing its activation.[4][8] This leads to the downregulation of STAT3 downstream target genes, such as c-Myc, Cyclin D1, Survivin, Mcl-1, MMP2, and MMP9.[5][10] The inhibition of these key proteins results in cell cycle arrest, induction of apoptosis, and suppression of tumor cell migration and invasion.[5][8] Furthermore, in some cancer types, HJC0152 has been found to modulate other signaling pathways, including the mitogen-activated protein kinases (MAPK) pathway, and to regulate microRNA expression, such as miR-21, which is involved in the VHL/β-catenin signaling axis.[5][6]
Below is a diagram illustrating the STAT3 signaling pathway and the inhibitory action of HJC0152.
Caption: STAT3 signaling pathway and the inhibitory mechanism of HJC0152.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of HJC0152 across various cancer types as reported in preclinical studies.
Table 1: In Vitro Efficacy of HJC0152
| Cell Line | Cancer Type | Assay | Endpoint | Result |
| A549 | Non-Small-Cell Lung Cancer | Proliferation | Inhibition | Dose-dependent reduction in cell proliferation.[3] |
| H460 | Non-Small-Cell Lung Cancer | Proliferation | Inhibition | Dose-dependent reduction in cell proliferation.[3] |
| U87 | Glioblastoma | Proliferation | Inhibition | Suppressed proliferation.[4] |
| U251 | Glioblastoma | Proliferation | Inhibition | Suppressed proliferation.[4] |
| LN229 | Glioblastoma | Proliferation | Inhibition | Suppressed proliferation.[4] |
| AGS | Gastric Cancer | Proliferation | IC50 | Significant inhibition of cell growth.[5] |
| MKN45 | Gastric Cancer | Proliferation | IC50 | Significant inhibition of cell growth.[5][11] |
| MDA-MB-231 | Breast Cancer | Proliferation | Inhibition | Significant inhibition at 1, 5, and 10 µM.[12] |
| SCC25 | Head and Neck Squamous Cell Carcinoma | Proliferation | IC50 | 2.18 µM[9] |
| CAL27 | Head and Neck Squamous Cell Carcinoma | Proliferation | IC50 | 1.05 µM[9] |
| A549 | Non-Small-Cell Lung Cancer | Apoptosis | Induction | Promoted apoptosis.[3] |
| H460 | Non-Small-Cell Lung Cancer | Apoptosis | Induction | Promoted apoptosis.[3] |
| U87 | Glioblastoma | Apoptosis | Induction | Induced apoptosis.[4] |
| AGS | Gastric Cancer | Apoptosis | Induction | Significant increase in apoptotic cells at 20 µM.[5] |
| MKN45 | Gastric Cancer | Apoptosis | Induction | Significant increase in apoptotic cells at 20 µM.[5] |
| MDA-MB-231 | Breast Cancer | Apoptosis | Induction | Induced cleaved caspase-3.[8] |
| SCC25 | Head and Neck Squamous Cell Carcinoma | Apoptosis | Induction | Dose-dependent increase in apoptotic cells.[6] |
| CAL27 | Head and Neck Squamous Cell Carcinoma | Apoptosis | Induction | Dose-dependent increase in apoptotic cells.[6] |
| A549 | Non-Small-Cell Lung Cancer | Migration/Invasion | Inhibition | Reduced motility.[3] |
| H460 | Non-Small-Cell Lung Cancer | Migration/Invasion | Inhibition | Reduced motility.[3] |
| U87 | Glioblastoma | Migration/Invasion | Inhibition | Suppressed migration and invasion.[4] |
| AGS | Gastric Cancer | Migration/Invasion | Inhibition | Markedly inhibited migration and invasion at 20 µM.[5] |
| MKN45 | Gastric Cancer | Migration/Invasion | Inhibition | Markedly inhibited migration and invasion at 20 µM.[5] |
| SCC25 | Head and Neck Squamous Cell Carcinoma | Migration/Invasion | Inhibition | Dose-dependent inhibition.[6] |
| CAL27 | Head and Neck Squamous Cell Carcinoma | Migration/Invasion | Inhibition | Dose-dependent inhibition.[6] |
Table 2: In Vivo Efficacy of HJC0152
| Xenograft Model | Cancer Type | Dosing | Route | Outcome |
| A549 | Non-Small-Cell Lung Cancer | Not specified | Not specified | Significantly retarded tumor growth rate.[3] |
| U87 | Glioblastoma | Not specified | Intratumoral | Potent suppressive effect on tumor growth; significantly lower tumor volume and weight.[4] |
| MKN45 | Gastric Cancer | 7.5 mg/kg | Not specified | Significantly lower tumor volumes and weight.[11][13] |
| MDA-MB-231 | Breast Cancer | 2.5 and 7.5 mg/kg | Intraperitoneal | Significantly suppressed tumor growth.[8] |
| MDA-MB-231 | Breast Cancer | 25 mg/kg | Oral | Superior anti-tumor effect compared to 75 mg/kg niclosamide.[5] |
| SCC25 | Head and Neck Squamous Cell Carcinoma | 7.5 mg/kg | Intraperitoneal | Effectively inhibits orthotopic tumor growth and invasion.[9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development and characterization of HJC0152.
Cell Proliferation Assays
-
MTT Assay:
-
Seed cells in 96-well plates at a specified density.
-
After cell attachment, treat with various concentrations of HJC0152 or vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Crystal Violet Staining:
-
Seed cells in multi-well plates.
-
Treat cells with HJC0152 at different concentrations for 24 hours.[3]
-
Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 10 minutes.[3]
-
Wash the cells with PBS.[3]
-
Stain the cells with 0.1% crystal violet solution for 10 minutes.[3]
-
Gently wash the cells with distilled water and allow them to air-dry.[3]
-
Quantify by dissolving the stain and measuring the absorbance or by imaging and analyzing the stained area.
-
-
Colony Formation Assay:
-
Seed a low number of cells in 6-well plates.
-
Treat with various concentrations of HJC0152.
-
Allow the cells to grow for a period of 10-14 days, with media changes as required.
-
Fix the colonies with methanol or 4% paraformaldehyde.
-
Stain the colonies with 0.1% crystal violet.
-
Count the number of colonies (typically those with >50 cells).
-
Caption: General workflow for in vitro cell proliferation assays.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining:
-
Seed cells in 6-well plates and treat with HJC0152 for 24 hours.[5]
-
Harvest the cells, including any floating cells in the media.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[5]
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour of staining.[5]
-
-
Western Blot for Apoptosis Markers:
-
Lyse HJC0152-treated and control cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2 family members).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Cell Migration and Invasion Assays
-
Transwell Migration/Invasion Assay:
-
For migration assays, use Transwell inserts with an 8-µm pore size polycarbonate filter.[3] For invasion assays, coat the inserts with Matrigel.
-
Place serum-free media containing HJC0152-treated cells in the upper chamber.[3]
-
Place media containing a chemoattractant (e.g., 10% FBS) in the lower chamber.
-
Incubate for a specified period (e.g., 24 hours).
-
Remove non-migrated/invaded cells from the top of the insert with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the bottom of the insert with crystal violet.
-
Count the stained cells under a microscope.
-
-
Wound Healing (Scratch) Assay:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh media with or without HJC0152.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 hours).
-
Measure the width of the scratch to determine the rate of cell migration and wound closure.
-
Western Blot Analysis for STAT3 and Downstream Targets
-
Treat cells with HJC0152 at various concentrations or for different durations.
-
Prepare whole-cell lysates using appropriate lysis buffers.
-
Quantify protein concentrations.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against total STAT3, phosphorylated STAT3 (Tyr705), and downstream targets (e.g., c-Myc, Cyclin D1).[5][8]
-
Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Incubate with appropriate secondary antibodies and visualize the bands using an ECL detection system.
In Vivo Xenograft Studies
-
Obtain immunocompromised mice (e.g., nude mice).
-
Subcutaneously inject a suspension of cancer cells (e.g., A549, U87, MKN45) into the flank of each mouse.[3][4]
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer HJC0152 (e.g., 7.5 mg/kg) or vehicle control via the specified route (e.g., intraperitoneal, oral).[8][11]
-
Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki67, p-STAT3).[3]
References
- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jebms.org [jebms.org]
- 3. HJC0152 suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HJC0152, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Suppression of the Growth and Invasion of Human Head and Neck Squamous Cell Carcinomas via Regulating STAT3 Signaling and miR-21/β-catenin Axis with HJC0152 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. dovepress.com [dovepress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
HJC0152 Free Base: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Biological Activity of a Potent STAT3 Inhibitor
Abstract
HJC0152 is a potent, orally active small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] As a derivative of niclosamide, HJC0152 was developed to improve upon the poor aqueous solubility and bioavailability of its parent compound, thereby enhancing its therapeutic potential as an anticancer agent.[2][4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of HJC0152 free base. Detailed experimental protocols and a summary of its mechanism of action are included to support researchers and professionals in drug development.
Chemical Structure and Properties
This compound is the non-salt form of the compound, offering a distinct profile for formulation and experimental use.
Chemical Structure
The chemical structure of this compound is provided below.
Chemical Name: 2-(2-Aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide CAS Number: 1420290-88-5[1][2] Molecular Formula: C₁₅H₁₃Cl₂N₃O₄[2] SMILES: NCCOC1=C(C=C(Cl)C=C1)C(=O)NC2=C(Cl)C=C(--INVALID-LINK--[O-])C=C2[1]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available for the hydrochloride salt, specific experimental values for the free base, such as melting and boiling points, are not widely published.
| Property | Value | Source |
| Molecular Weight | 370.19 g/mol | [2] |
| Appearance | Light yellow to yellow solid powder | [6] |
| Solubility | DMSO: Soluble | [7] |
| Water: Insoluble | [2] | |
| Ethanol: Insoluble | [2] | |
| Calculated XLogP3 | 3.9 | N/A |
| Hydrogen Bond Donor Count | 2 | N/A |
| Hydrogen Bond Acceptor Count | 6 | N/A |
| Rotatable Bond Count | 6 | N/A |
Biological Activity and Mechanism of Action
HJC0152 is a potent inhibitor of the STAT3 signaling pathway, which is a critical mediator of tumor cell proliferation, survival, and metastasis.
Inhibition of STAT3 Signaling
The primary mechanism of action of HJC0152 is the inhibition of STAT3 phosphorylation at the Tyr705 residue.[1] This phosphorylation event is crucial for the dimerization, nuclear translocation, and DNA binding of STAT3, which in turn activates the transcription of downstream target genes involved in oncogenesis.[1][8]
Crosstalk with MAPK Pathway
In addition to its effects on the STAT3 pathway, HJC0152 has been observed to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in gastric cancer cells.[8] Specifically, treatment with HJC0152 led to an increased phosphorylation of p38 and JNK.[8]
In Vitro and In Vivo Activity
HJC0152 has demonstrated significant anti-tumor activity in a variety of cancer cell lines and in preclinical xenograft models.
In Vitro Efficacy:
| Cell Line | Cancer Type | IC₅₀ (µM) |
| U87 | Glioblastoma | 5.396 |
| U251 | Glioblastoma | 1.821 |
| LN229 | Glioblastoma | 1.749 |
| ASPC1 | Pancreatic Cancer | 1.9 |
| MCF-10A | Breast (non-tumorigenic) | 6.73 |
| A549 | Non-small-cell lung cancer | 5.11 |
| H460 | Non-small-cell lung cancer | 5.01 |
| H1299 | Non-small-cell lung cancer | 13.21 |
In Vivo Efficacy:
In a breast cancer xenograft model using MDA-MB-231 cells, HJC0152 significantly suppressed tumor growth when administered both intraperitoneally (i.p.) and orally (p.o.).[4][9] A 25 mg/kg dose of HJC0152 showed superior anti-tumor effects compared to a 75 mg/kg dose of niclosamide, with no significant side effects observed.[5] In a gastric cancer xenograft model with MKN45 cells, a 7.5 mg/kg dose of HJC0152 also resulted in significantly lower tumor volume and weight.[10]
Experimental Protocols
The following are representative protocols for experiments involving HJC0152, compiled from published literature.
Cell Viability Assay (CCK8)
-
Seed gastric cancer cells (e.g., AGS, MKN45) in 96-well plates at a density of 4x10³ cells/well.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of HJC0152 (e.g., 0, 5, 10, 20 µM) dissolved in DMSO (final DMSO concentration ≤ 0.1%).
-
Incubate for 24, 48, or 72 hours.
-
Add Cell Counting Kit-8 (CCK8) reagent to each well according to the manufacturer's instructions.
-
Incubate for a specified time (typically 1-4 hours).
-
Measure the absorbance at 450 nm using a microplate reader.
Western Blot Analysis
-
Culture cells (e.g., glioblastoma or gastric cancer cell lines) to 70-80% confluency.
-
Treat cells with the desired concentrations of HJC0152 for the specified duration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and other proteins of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
In Vivo Xenograft Study
-
Obtain female nude mice (4-6 weeks old).
-
Subcutaneously inject cancer cells (e.g., 2.5 x 10⁶ MDA-MB-231 cells in 100 µL PBS) into the mammary fat pad.
-
Monitor tumor growth until the average tumor volume reaches approximately 100-200 mm³.
-
Randomize mice into treatment and control groups.
-
Prepare the HJC0152 dosing solution. For intraperitoneal injection, HJC0152 can be dissolved in a vehicle such as DMSO.[11] For oral administration, a suitable formulation should be used.
-
Administer HJC0152 or vehicle to the mice daily at the desired dosage (e.g., 7.5 mg/kg or 25 mg/kg).
-
Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.
Conclusion
This compound is a promising STAT3 inhibitor with enhanced oral bioavailability and potent anti-tumor activity. Its well-defined mechanism of action, centered on the inhibition of STAT3 phosphorylation, makes it a valuable tool for cancer research and a potential candidate for further therapeutic development. This guide provides a foundational understanding of HJC0152 for researchers, and the detailed protocols offer a starting point for its application in preclinical studies. Further investigation into its pharmacokinetic profile and long-term toxicity is warranted to fully elucidate its clinical potential.
References
- 1. HJC0152 hydrochloride | STAT | CAS 1420290-99-8 | Buy HJC0152 hydrochloride from Supplier InvivoChem [invivochem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. dovepress.com [dovepress.com]
- 6. Suppression of the Growth and Invasion of Human Head and Neck Squamous Cell Carcinomas via Regulating STAT3 Signaling and the miR-21/β-catenin Axis with HJC0152 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ChemGood [chemgood.com]
- 8. HJC0152, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Relative Bioavailability of Single-Dose Oral Administration of Two SHR7280 Formulations (Dry Suspension and Tablets) in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the accuracy of experimental and predicted pKa values of basic and acidic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
HJC0152: A Potent Niclosamide Derivative for Targeted Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
HJC0152 is a novel, O-alkylamino-tethered derivative of the well-known anthelmintic drug niclosamide. Developed to overcome the poor aqueous solubility and bioavailability of its parent compound, HJC0152 has emerged as a promising small molecule inhibitor for cancer research. This technical guide provides a comprehensive overview of HJC0152, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its evaluation. Notably, HJC0152 exhibits potent antitumor activity by primarily targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical mediator of cancer cell proliferation, survival, and metastasis. This document is intended to serve as a valuable resource for researchers in the field of oncology and drug development.
Introduction
Niclosamide has been identified as a potent inhibitor of multiple oncogenic signaling pathways, including STAT3, Wnt/β-catenin, mTOR, and NF-κB.[1] However, its clinical translation for cancer therapy has been hampered by its low aqueous solubility and poor oral bioavailability. To address these limitations, a series of O-alkylamino-tethered niclosamide derivatives were synthesized, leading to the identification of HJC0152. This derivative demonstrates significantly improved physicochemical properties without compromising the anticancer efficacy of the parent molecule. In preclinical studies, HJC0152 has shown significant antitumor effects in various cancer models, including non-small cell lung cancer, glioblastoma, breast cancer, and head and neck squamous cell carcinoma.
Mechanism of Action
HJC0152 exerts its primary anticancer effects through the targeted inhibition of the STAT3 signaling pathway.
2.1. Inhibition of STAT3 Phosphorylation
HJC0152 selectively inhibits the phosphorylation of STAT3 at the Tyr705 residue. This phosphorylation event is a critical step for the activation of STAT3, which is often constitutively activated in a wide range of human cancers. By preventing this phosphorylation, HJC0152 effectively blocks the downstream signaling cascade.
2.2. Downstream Effects of STAT3 Inhibition
The inhibition of STAT3 activation by HJC0152 leads to a cascade of downstream cellular events that collectively contribute to its antitumor activity:
-
Induction of Apoptosis: HJC0152 treatment leads to an increase in the expression of pro-apoptotic proteins such as cleaved caspase-3 and cleaved PARP, while downregulating anti-apoptotic proteins.
-
Cell Cycle Arrest: The compound induces cell cycle arrest at the G0/G1 phase, thereby inhibiting cancer cell proliferation.
-
Inhibition of Metastasis: HJC0152 has been shown to suppress the migration and invasion of cancer cells.
2.3. Modulation of Other Signaling Pathways
In addition to its primary effect on STAT3, HJC0152 has been observed to modulate other signaling pathways implicated in cancer:
-
MAPK Pathway: HJC0152 can influence the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in regulating cell proliferation, differentiation, and survival.[2]
-
VHL/β-catenin Pathway: HJC0152 has been shown to decrease VHL/β-catenin signaling activity, a pathway often dysregulated in cancer.[3]
Data Presentation
3.1. In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) of HJC0152 has been determined in various cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 5.11 |
| H460 | Non-Small Cell Lung Cancer | 5.01 |
| H1299 | Non-Small Cell Lung Cancer | 13.21 |
| U87 | Glioblastoma | 5.396 |
| U251 | Glioblastoma | 1.821 |
| LN229 | Glioblastoma | 1.749 |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~5.0 |
| CAL27 | Head and Neck Squamous Cell Carcinoma | 1.05 |
| SCC25 | Head and Neck Squamous Cell Carcinoma | 2.18 |
3.2. In Vivo Efficacy: Xenograft Models
HJC0152 has demonstrated significant tumor growth inhibition in various xenograft models.
| Xenograft Model | Cancer Type | Dosage and Administration | Outcome |
| MDA-MB-231 | Triple-Negative Breast Cancer | 7.5 mg/kg, intraperitoneal (i.p.) or 25 mg/kg, oral (p.o.) | Significant suppression of tumor growth, superior to niclosamide.[1] |
| A549 | Non-Small Cell Lung Cancer | Not specified | Significant inhibition of tumor growth. |
| U87 | Glioblastoma | 7.5 mg/kg, daily intratumoral injection for 4 weeks | Potent suppressive effect on tumor growth, volume, and weight.[2] |
| MKN45 | Gastric Cancer | 7.5 mg/kg, i.p. twice weekly for 21 days | Significantly lower tumor volume and weight compared to control.[1] |
3.3. Toxicity Profile
In vivo studies have indicated that HJC0152 is well-tolerated at effective doses. No significant signs of toxicity or loss of body weight have been reported in treated mice.[1][2][4]
Experimental Protocols
4.1. Synthesis of HJC0152
While a detailed, step-by-step protocol for the synthesis of HJC0152 is proprietary, the general method involves the Mitsunobu reaction. This reaction facilitates the coupling of niclosamide with an appropriate N-Boc-protected amino alcohol, followed by deprotection of the Boc group to yield the O-alkylamino-tethered derivative.
4.2. Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of HJC0152 on cancer cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of HJC0152 (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
4.3. Western Blot Analysis
This protocol is used to determine the effect of HJC0152 on the expression and phosphorylation of target proteins.
-
Cell Lysis: Treat cells with HJC0152 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10% or 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, cleaved caspase-3, etc., overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4.4. In Vivo Xenograft Study
This protocol outlines a typical in vivo efficacy study of HJC0152.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 MDA-MB-231 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer HJC0152 (e.g., 7.5 mg/kg i.p. or 25 mg/kg p.o.) and vehicle control according to the desired schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Conclusion
HJC0152 represents a significant advancement in the development of niclosamide-based anticancer agents. Its improved physicochemical properties and potent, targeted inhibition of the STAT3 signaling pathway make it a highly promising candidate for further preclinical and clinical investigation. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of HJC0152 in a variety of cancer types.
References
- 1. HJC0152, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
The STAT3 Inhibitor HJC0152: An In-Vitro Technical Guide to its Effects on the STAT3 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor implicated in a myriad of cellular processes including proliferation, survival, differentiation, and angiogenesis. Its aberrant and constitutive activation is a hallmark of numerous human cancers, making it a prime therapeutic target. HJC0152, an O-alkylamino-tethered derivative of niclosamide, has emerged as a potent, orally bioavailable small-molecule inhibitor of STAT3. This technical guide provides a comprehensive overview of the in-vitro effects of HJC0152 on the STAT3 signaling pathway, compiling key quantitative data and detailed experimental methodologies from published research.
Mechanism of Action
HJC0152 exerts its anti-tumor effects by directly targeting the STAT3 protein. The primary mechanism of action is the inhibition of STAT3 phosphorylation at the tyrosine 705 (Tyr705) residue.[1][2] This phosphorylation event is a crucial step in the activation of STAT3, as it is necessary for the dimerization of STAT3 monomers.[1][2] Once dimerized, STAT3 translocates to the nucleus to act as a transcription factor for a host of downstream target genes involved in cell proliferation, survival, and metastasis.[1][3] By preventing Tyr705 phosphorylation, HJC0152 effectively blocks STAT3 dimerization, nuclear translocation, and subsequent transcriptional activity.[1][4][5] Notably, HJC0152 has been shown to selectively inhibit STAT3 phosphorylation without significantly affecting the total STAT3 protein levels or the phosphorylation of STAT3 at serine 727 (Ser727).[1][2]
Quantitative Data: In-Vitro Efficacy
The inhibitory effect of HJC0152 on cell viability has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent anti-proliferative activity of HJC0152.
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| U87 | Glioblastoma | 5.396 | [1] |
| U251 | Glioblastoma | 1.821 | [1] |
| LN229 | Glioblastoma | 1.749 | [1] |
| CAL27 | Head and Neck Squamous Cell Carcinoma | 1.05 | [5] |
| SCC25 | Head and Neck Squamous Cell Carcinoma | 2.18 | [5] |
Core Experimental Protocols
This section provides detailed methodologies for key in-vitro experiments used to characterize the effects of HJC0152 on the STAT3 signaling pathway.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of HJC0152 on the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., 2000-5000 cells/well) into 96-well plates and allow them to adhere overnight.[1][5]
-
Treatment: Expose cells to a range of HJC0152 concentrations (e.g., 0.01 to 100 µM) or DMSO as a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[1][5]
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).[1]
Western Blotting
Western blotting is employed to detect the levels of specific proteins, such as total STAT3, phosphorylated STAT3 (p-STAT3), and downstream target proteins.
-
Cell Lysis: Treat cells with HJC0152 for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., STAT3, p-STAT3 Tyr705, Cyclin D1, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]
Colony Formation Assay
This assay assesses the long-term effect of HJC0152 on the proliferative capacity and survival of single cells.
-
Cell Seeding: Seed a low density of cells (e.g., 800 cells/well) in 6-well plates.[7]
-
Treatment: Treat the cells with various concentrations of HJC0152 or DMSO.
-
Incubation: Culture the cells for an extended period (e.g., 14 days) to allow for colony formation.[7]
-
Fixation and Staining: Fix the colonies with methanol and stain with 0.1% crystal violet.
-
Quantification: Count the number of colonies and analyze their size.
Transwell Migration and Invasion Assay
These assays are used to evaluate the effect of HJC0152 on the migratory and invasive potential of cancer cells.
-
Cell Preparation: Pre-treat cells with HJC0152 or DMSO for a specified time (e.g., 8 hours).[8]
-
Chamber Seeding: Seed the pre-treated cells in the upper chamber of a Transwell insert (with or without Matrigel coating for invasion and migration assays, respectively) in a serum-free medium.
-
Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant, such as 10% FBS.[8]
-
Incubation: Incubate for a sufficient time to allow for cell migration or invasion (e.g., 18-24 hours).
-
Staining and Visualization: Remove non-migrated cells from the top of the insert. Fix and stain the migrated/invaded cells on the bottom of the membrane with crystal violet.
-
Quantification: Count the stained cells under a microscope.
STAT3 Reporter Gene Assay
This assay measures the transcriptional activity of STAT3.
-
Transfection: Co-transfect cells with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.[9]
-
Treatment: Treat the transfected cells with HJC0152 or DMSO.
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.[5][9]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative STAT3 transcriptional activity.[9]
Downstream Effects of STAT3 Inhibition by HJC0152
Inhibition of the STAT3 signaling pathway by HJC0152 leads to a cascade of anti-tumor effects in vitro.
-
Suppression of Proliferation: HJC0152 treatment leads to a dose-dependent decrease in cell proliferation and colony formation ability.[1][3] This is often associated with the downregulation of STAT3 target genes that regulate the cell cycle, such as Cyclin D1.[1][3]
-
Induction of Apoptosis: HJC0152 induces apoptosis in cancer cells, as evidenced by an increase in Annexin V-positive cells and the cleavage of caspase-3 and PARP.[1][3] This is accompanied by the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, and the upregulation of pro-apoptotic proteins like Bax.[1][3]
-
Inhibition of Migration and Invasion: HJC0152 significantly impairs the migratory and invasive capabilities of cancer cells.[1][3] This is linked to the downregulation of STAT3 target genes involved in epithelial-mesenchymal transition (EMT) and metastasis, such as MMP2 and MMP9.[1]
-
Cell Cycle Arrest: Treatment with HJC0152 can induce cell cycle arrest, often at the G1/S phase, which is consistent with the observed decrease in Cyclin D1 expression.[1][4]
References
- 1. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. HJC0152, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. HJC0152 suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. biocompare.com [biocompare.com]
HJC0152 Free Base: A Technical Guide to Target Validation in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
HJC0152, a potent and orally active small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), has emerged as a promising therapeutic candidate in oncology. This technical guide provides an in-depth overview of the target validation of HJC0152 free base in various cancer cell lines. It summarizes key quantitative data on its anti-proliferative activity, details the experimental protocols for its evaluation, and illustrates the underlying molecular mechanisms and experimental workflows through signaling pathway and process diagrams. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of HJC0152 and other STAT3 inhibitors.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently constitutively activated in a wide range of human cancers, playing a pivotal role in tumor cell proliferation, survival, invasion, and angiogenesis.[1][2] Its aberrant activation is often associated with poor prognosis, making it an attractive target for cancer therapy.[1][3] HJC0152 is a novel STAT3 inhibitor with improved aqueous solubility and oral bioavailability compared to its parent compound, niclosamide. This guide details the validation of HJC0152 as a targeted anti-cancer agent.
Mechanism of Action of HJC0152
HJC0152 exerts its anti-tumor effects by directly inhibiting the STAT3 signaling pathway.[1][4] It specifically targets the phosphorylation of STAT3 at the Tyr705 residue, a critical step for its dimerization, nuclear translocation, and subsequent transcriptional activation of downstream target genes.[1] Inhibition of STAT3 phosphorylation leads to the downregulation of various oncogenic proteins, including cell cycle regulators like Cyclin D1 and anti-apoptotic proteins such as Bcl-2, Mcl-1, and Survivin.[1][5] This ultimately results in cell cycle arrest, induction of apoptosis, and suppression of cancer cell proliferation and invasion.[4][5] Furthermore, in some cancer types like head and neck squamous cell carcinoma (HNSCC), HJC0152 has been shown to modulate the miR-21/β-catenin axis, further contributing to its anti-tumor activity.[4]
Quantitative Data: Anti-proliferative Activity
The efficacy of HJC0152 has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. These values were predominantly determined using the MTT assay.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small-Cell Lung Cancer | 5.11 | [6] |
| H460 | Non-Small-Cell Lung Cancer | 5.01 | [6] |
| H1299 | Non-Small-Cell Lung Cancer | 13.21 | [6] |
| U87 | Glioblastoma | 5.396 | [7] |
| U251 | Glioblastoma | 1.821 | [7] |
| LN229 | Glioblastoma | 1.749 | [7] |
| CAL27 | Head and Neck Squamous Cell Carcinoma | 1.05 | [8] |
| SCC25 | Head and Neck Squamous Cell Carcinoma | 2.18 | [8] |
| MDA-MB-231 | Breast Cancer | Not explicitly stated, but used at 1, 5, and 10 µM | [9] |
| AGS | Gastric Cancer | Not explicitly stated, but effective at 20 µM | [5] |
| MKN45 | Gastric Cancer | Not explicitly stated, but effective at 20 µM | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability and Proliferation (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of HJC0152 and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate in the dark at room temperature for at least 2 hours to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Colony Formation Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and proliferative capacity.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Treat the cells with various concentrations of HJC0152 or a vehicle control.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Gently wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 10-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with HJC0152 for the desired time.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with HJC0152 for the desired time.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins, such as total STAT3, phosphorylated STAT3 (p-STAT3), and downstream target proteins.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-STAT3, anti-p-STAT3 (Tyr705), anti-Cyclin D1, anti-Bcl-2, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treat cells with HJC0152 and lyse them to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Experimental and Logical Workflow Visualization
The following diagram illustrates a typical workflow for the validation of HJC0152's anti-cancer activity in cell lines.
Conclusion
The data and methodologies presented in this technical guide provide a robust framework for the validation of HJC0152 as a STAT3-targeting agent in cancer cell lines. The consistent anti-proliferative, pro-apoptotic, and cell cycle inhibitory effects across multiple cancer types underscore its potential as a broad-spectrum anti-cancer therapeutic. The detailed protocols provided herein will aid researchers in the continued investigation and development of HJC0152 and other novel STAT3 inhibitors.
References
- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. HJC0152 suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
HJC0152: A Technical Guide to its Mechanism as a STAT3 Phosphorylation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor whose constitutive activation is a hallmark of numerous human cancers, correlating with tumor progression, metastasis, and poor prognosis.[1][2] This has rendered STAT3 an attractive target for novel cancer therapeutics. HJC0152, an O-alkylamino-tethered derivative of niclosamide, has emerged as a potent, orally bioavailable small-molecule inhibitor of STAT3.[2][3] This document provides a comprehensive technical overview of HJC0152, detailing its mechanism of action in inhibiting STAT3 phosphorylation, summarizing key quantitative data from preclinical studies, outlining experimental protocols for its evaluation, and visualizing its role in the STAT3 signaling pathway.
Introduction: The STAT3 Signaling Pathway in Oncology
The Janus kinase (JAK)/STAT3 pathway is a critical signaling cascade that translates extracellular signals from cytokines and growth factors into transcriptional regulation of genes involved in fundamental cellular processes such as proliferation, survival, differentiation, and angiogenesis.[4][5]
Under normal physiological conditions, the activation of STAT3 is a transient and tightly regulated process.[2] However, in many malignancies, including glioblastoma, gastric cancer, non-small-cell lung cancer (NSCLC), and breast cancer, STAT3 is constitutively phosphorylated and activated.[1][4][6] This aberrant, persistent activation drives the expression of a suite of oncogenic genes, promoting cell proliferation (e.g., c-Myc, Cyclin D1), suppressing apoptosis (e.g., Bcl-2, Mcl-1, Survivin), and facilitating invasion and metastasis (e.g., MMP2, MMP9).[1][4] Consequently, inhibiting this pathway presents a promising strategy for cancer therapy.
HJC0152: A Potent STAT3 Inhibitor
HJC0152 was developed as a derivative of the FDA-approved drug niclosamide, which itself exhibits moderate STAT3 inhibitory effects but is hampered by poor aqueous solubility and limited bioavailability.[2][3] HJC0152 was specifically designed to overcome these limitations, demonstrating significantly improved water solubility (~680-fold better than niclosamide) and a more potent STAT3 suppression profile, making it a promising candidate for clinical development.[2][4]
Core Mechanism: Inhibition of STAT3 Phosphorylation
The primary mechanism of action for HJC0152 is the direct inhibition of STAT3 activation. This is achieved by preventing the phosphorylation of a critical tyrosine residue at position 705 (Tyr705) within the SH2 domain of the STAT3 protein.[4][7]
The phosphorylation of Tyr705 is the canonical step for STAT3 activation, essential for:
-
Dimerization: Phosphorylated STAT3 (p-STAT3) monomers form stable homodimers (or heterodimers with other STAT proteins).[4]
-
Nuclear Translocation: The dimerized p-STAT3 complex translocates from the cytoplasm into the nucleus.[3][8]
-
DNA Binding: In the nucleus, the p-STAT3 dimer binds to specific DNA sequences in the promoter regions of its target genes, initiating their transcription.[4]
By inhibiting Tyr705 phosphorylation, HJC0152 effectively traps STAT3 in an inactive, monomeric state in the cytoplasm, preventing the entire downstream cascade of oncogenic gene expression.[3][6] Studies have shown this inhibition to be specific, as HJC0152 does not significantly affect the phosphorylation of other signaling proteins like AKT or MAPK (Erk1/2).[3]
Caption: HJC0152 inhibits the JAK-mediated phosphorylation of STAT3 at Tyr705.
Quantitative Data Summary
The efficacy of HJC0152 has been demonstrated across various cancer types both in vitro and in vivo.
Table 1: In Vitro Efficacy of HJC0152 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration (µM) | Duration | Observed Effects | Reference |
| A549, H460 | Non-Small-Cell Lung | Western Blot | Dose-dependent | - | Inhibition of p-STAT3 (Tyr705) | [6] |
| A549, H460 | Non-Small-Cell Lung | MTT Assay | Varies | 24-72h | Reduced cell proliferation | [6] |
| AGS, MKN45 | Gastric Cancer | Western Blot | 5, 10, 20 | 4h | Dose-dependent inhibition of p-STAT3 (Y705) | [1] |
| AGS, MKN45 | Gastric Cancer | Apoptosis Assay | Varies | 24h | Induction of apoptosis | [1] |
| MDA-MB-231 | Breast Cancer | Western Blot | 1, 5, 10 | 24h | Downregulation of p-STAT3 (Tyr-705) | [8] |
| U87, U251, LN229 | Glioblastoma | Western Blot | Varies | 24h | Inhibition of p-STAT3 (Tyr705) | [4] |
| SCC25, CAL27 | Head & Neck Squamous | Western Blot | 1-2 | - | Selective inhibition of p-STAT3 (Tyr705) | [3] |
Table 2: In Vivo Antitumor Activity of HJC0152
| Cancer Type | Animal Model | Cell Line | Dosage | Administration | Key Outcomes | Reference |
| Non-Small-Cell Lung | Nude Mouse Xenograft | A549 | Not specified | Not specified | Significantly retarded tumor growth rate | [6] |
| Gastric Cancer | Nude Mouse Xenograft | MKN45 | 7.5 mg/kg | Not specified | Significantly lower tumor volume and weight | [1] |
| Breast Cancer | Nude Mouse Xenograft | MDA-MB-231 | 2.5, 7.5 mg/kg | i.p. | Significant suppression of tumor growth | [8] |
| Glioblastoma | Nude Mouse Xenograft | U87 | Not specified | Intratumoral | Potent suppression of tumor volume and weight | [4] |
| Head & Neck Squamous | Orthotopic Mouse Model | SCC25 | Not specified | i.p. | Global decrease in tumor growth and invasion | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are summarized protocols for key experiments used to characterize the activity of HJC0152.
Western Blotting for p-STAT3 Inhibition
-
Cell Culture and Treatment: Seed cancer cells (e.g., A549, MKN45) in 6-well plates. Once they reach 70-80% confluency, treat with varying concentrations of HJC0152 (e.g., 0, 5, 10, 20 µM) for a specified duration (e.g., 4 or 24 hours).[1]
-
Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.[1]
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells into 96-well plates at a density of approximately 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of HJC0152 concentrations for various time points (e.g., 24, 48, 72 hours).[6]
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with HJC0152 for 24 hours.[1]
-
Cell Harvesting: Harvest both floating and adherent cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[1]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within 1 hour. The distribution of cells (viable, early apoptotic, late apoptotic, necrotic) is determined based on their fluorescence.
Caption: A typical workflow for preclinical validation of HJC0152's efficacy.
Downstream Consequences of STAT3 Inhibition
By blocking the initial phosphorylation event, HJC0152 triggers a cascade of anti-tumor effects that address multiple cancer hallmarks.
-
Inhibition of Proliferation and Cell Cycle Arrest: Downregulation of Cyclin D1 and c-Myc leads to arrested cell cycle progression, typically at the G0/G1 phase, and a halt in cell proliferation.[3][4][8]
-
Induction of Apoptosis: Suppression of anti-apoptotic proteins like Bcl-2, Mcl-1, and survivin lowers the threshold for programmed cell death, which is often observed through the activation of caspases.[1]
-
Reduced Invasion and Migration: Decreased expression of matrix metalloproteinases (MMPs) and epithelial-mesenchymal transition (EMT) markers impairs the ability of cancer cells to invade surrounding tissues and metastasize.[4]
-
Metabolic Reprogramming: HJC0152 has been shown to perturb metabolic pathways, including purine and glutathione metabolism, leading to an increase in reactive oxygen species (ROS) and subsequent apoptosis.[6]
Caption: HJC0152 inhibits p-STAT3, leading to multiple anti-tumor outcomes.
Conclusion and Future Directions
HJC0152 is a well-characterized small-molecule inhibitor that potently and specifically targets the STAT3 signaling pathway by inhibiting Tyr705 phosphorylation. Preclinical data robustly supports its anti-cancer activity across a range of malignancies through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. Its favorable pharmacological properties, including oral bioavailability and improved solubility, position HJC0152 as a strong candidate for further clinical investigation.[3] Future research should focus on clinical trials to establish its safety and efficacy in patients, explore potential combination therapies, and identify predictive biomarkers to select patient populations most likely to respond to STAT3-targeted therapy.
References
- 1. HJC0152, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tvarditherapeutics.com [tvarditherapeutics.com]
- 6. HJC0152 suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. selleckchem.com [selleckchem.com]
HJC0152 Free Base: A Potent STAT3 Inhibitor for Cancer Therapy
An In-depth Technical Guide on its Mechanism of Action and Impact on Downstream STAT3 Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a pivotal role in various cellular processes, including proliferation, survival, differentiation, and apoptosis.[1] Aberrant and persistent activation of STAT3 is a common feature in a wide range of human cancers, including gastric cancer, glioblastoma, non-small-cell lung cancer (NSCLC), and head and neck squamous cell carcinoma (HNSCC), often correlating with poor prognosis and tumor progression.[2][3] This has made STAT3 an attractive therapeutic target for cancer drug development.[1]
HJC0152 is a novel, orally active small-molecule inhibitor of STAT3.[1][4] It is an O-alkylamino-tethered derivative of niclosamide, an FDA-approved anti-helminthic drug that was also found to have STAT3 inhibitory effects.[3] HJC0152 was specifically designed to overcome the limitations of niclosamide, such as poor aqueous solubility and bioavailability, exhibiting a more potent anti-tumor effect and a better pharmacokinetic profile.[3] This guide provides a comprehensive overview of the mechanism of action of HJC0152, its impact on downstream STAT3 targets, and detailed experimental protocols for its evaluation.
Mechanism of Action: Inhibition of the STAT3 Signaling Pathway
The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their cell surface receptors, leading to the activation of upstream kinases, primarily Janus kinases (JAKs). Activated JAKs then phosphorylate STAT3 proteins on a critical tyrosine residue (Tyr705). This phosphorylation event is the hallmark of STAT3 activation, triggering the homodimerization of STAT3 monomers through reciprocal SH2 domain interactions. The STAT3 dimers then translocate from the cytoplasm to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[5]
HJC0152 exerts its anti-cancer effects by directly targeting and inhibiting this pathway. The primary mechanism of HJC0152 is the potent inhibition of STAT3 phosphorylation at the Tyr705 residue.[2][3] By preventing this initial and crucial activation step, HJC0152 effectively blocks the subsequent dimerization, nuclear translocation, and DNA-binding activity of STAT3. Notably, studies have shown that HJC0152 selectively inhibits the phosphorylation of Tyr705 without affecting the total STAT3 protein levels or the phosphorylation at the Ser727 residue.[6][3]
Impact on Downstream STAT3 Targets and Cellular Processes
By blocking STAT3 activation, HJC0152 modulates the expression of a wide array of downstream target genes involved in key cancer hallmarks. This leads to a cascade of anti-tumor effects observed both in vitro and in vivo.
1. Cell Cycle Arrest and Proliferation Inhibition: STAT3 promotes cell proliferation by upregulating genes that drive cell cycle progression, such as Cyclin D1 and c-Myc.[2] HJC0152 treatment leads to a significant downregulation of these proteins, causing cell cycle arrest, typically at the G0/G1 phase, and a potent inhibition of cancer cell growth and colony formation.[2][3]
2. Induction of Apoptosis: STAT3 activation promotes cell survival by upregulating anti-apoptotic proteins like Bcl-2, Mcl-1, and Survivin.[6][2] HJC0152 treatment downregulates these survival proteins, thereby sensitizing cancer cells to apoptosis.[2][7] This is often accompanied by an increase in pro-apoptotic markers, such as cleaved caspase-3 and cleaved poly(ADP-ribose) polymerase (c-PARP).[2][5]
3. Inhibition of Invasion and Metastasis: STAT3 plays a role in epithelial-mesenchymal transition (EMT), a process critical for tumor invasion and metastasis, by regulating genes like Vimentin, Twist1, and matrix metalloproteinases (MMPs) such as MMP2 and MMP9. HJC0152 has been shown to suppress the migration and invasion of cancer cells, which corresponds with the downregulation of these EMT-related proteins.[1][2]
4. Regulation of the miR-21/β-catenin Axis: In HNSCC, STAT3 is known to transcriptionally activate microRNA-21 (miR-21).[3] HJC0152 treatment decreases miR-21 levels, which in turn affects the VHL/β-catenin signaling pathway, further contributing to its anti-tumor effects.[3]
The table below summarizes the key downstream targets of STAT3 affected by HJC0152.
| Cellular Process | Downstream Target Gene/Protein | Effect of HJC0152 | Reference |
| Cell Proliferation | c-Myc, Cyclin D1 | Downregulation | [2] |
| Apoptosis | Survivin, Mcl-1, Bcl-2 | Downregulation | [2] |
| Cleaved Caspase-3, c-PARP | Upregulation | [2][5] | |
| Invasion & EMT | MMP2, MMP9, Vimentin, Twist1 | Downregulation | |
| MicroRNA Regulation | miR-21 | Downregulation | [3] |
Quantitative Data: In Vitro Potency of HJC0152
The inhibitory effect of HJC0152 on cell viability has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency.
| Cancer Type | Cell Line | IC50 (24h treatment) | Reference |
| Glioblastoma | U87 | 5.396 µM | |
| U251 | 1.821 µM | ||
| LN229 | 1.749 µM | ||
| NSCLC | A549 | 5.11 µmol/L | [1] |
| H460 | 5.01 µmol/L | [1] | |
| H1299 | 13.21 µmol/L | [1] | |
| HNSCC | SCC25 | ~2 µmol/L | [3] |
| CAL27 | ~1 µmol/L | [3] |
Experimental Protocols
Here are detailed methodologies for key experiments used to characterize the effects of HJC0152.
1. Cell Viability Assay (MTT or CCK8) This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Protocol:
-
Seed cells (e.g., 5 x 10³ cells/well) into 96-well plates and incubate for 24 hours.[1]
-
Treat cells with various concentrations of HJC0152 (e.g., 0 to 20 µmol/L) and a vehicle control (DMSO) for desired time points (e.g., 24, 48, 72 hours).[1]
-
Add MTT (5 mg/mL) or CCK8 solution to each well and incubate for 4 hours.[1]
-
If using MTT, dissolve the resulting formazan crystals in DMSO.[1]
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTT) using a microplate reader.[1]
-
Calculate cell viability relative to the control and determine IC50 values using appropriate software (e.g., GraphPad Prism).[1]
-
2. Western Blotting This technique is used to detect and quantify the expression levels of specific proteins.
-
Protocol:
-
Treat cells with HJC0152 for the specified time and concentration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-Cyclin D1, anti-GAPDH) overnight at 4°C.[2][3]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.[2]
-
3. Apoptosis Assay (Annexin V/PI Staining) This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Seed cells in 6-well plates and treat with HJC0152 for 24 hours.[2]
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[2]
-
Incubate for 15 minutes at room temperature in the dark.[2]
-
Analyze the samples by flow cytometry within 1 hour.[2]
-
4. Cell Migration and Invasion Assay (Transwell Assay) This assay assesses the migratory and invasive potential of cancer cells.
-
Protocol:
-
Use Transwell inserts with an 8-µm pore polycarbonate filter. For invasion assays, coat the filter with Matrigel.[2]
-
Pre-treat cells with HJC0152 (e.g., 20 µM) for 8 hours.[2]
-
Seed the pre-treated cells (e.g., 5 x 10⁴ cells) in serum-free medium into the upper chamber.[2]
-
Fill the lower chamber with a medium containing a chemoattractant, such as 10% FBS.[2]
-
Incubate for 18-24 hours.[2]
-
Remove non-migrated cells from the top of the filter.
-
Fix the cells that have migrated to the bottom of the filter with ethanol and stain with 0.1% crystal violet.[2][8]
-
Count the stained cells under a microscope.
-
Conclusion
HJC0152 is a promising and potent STAT3 inhibitor with significant anti-tumor activity across a variety of cancer models. Its mechanism of action is centered on the direct inhibition of STAT3 phosphorylation at Tyr705, which effectively shuts down the entire downstream signaling cascade.[6][2] This leads to desirable anti-cancer outcomes, including the inhibition of proliferation, induction of apoptosis, and suppression of invasion and metastasis.[7] With its improved oral bioavailability and favorable pharmacokinetic profile compared to its parent compound niclosamide, HJC0152 represents a strong candidate for further clinical development as a targeted therapy for STAT3-driven malignancies.[3] The data and protocols presented in this guide offer a solid foundation for researchers and drug developers interested in exploring the therapeutic potential of HJC0152.
References
- 1. HJC0152 suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HJC0152, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Suppression of the Growth and Invasion of Human Head and Neck Squamous Cell Carcinomas via Regulating STAT3 Signaling and miR-21/β-catenin Axis with HJC0152 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Preclinical Profile of HJC0152: A Novel STAT3 Inhibitor in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
HJC0152 is a novel small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor frequently implicated in tumor cell proliferation, survival, invasion, and metastasis.[1][2][3][4][5][6][7] As a derivative of niclosamide, HJC0152 exhibits significantly improved aqueous solubility and more potent STAT3 suppression, positioning it as a promising therapeutic candidate in oncology.[3][5] This technical guide provides a comprehensive overview of the preclinical data for HJC0152, focusing on its anti-tumor activity across various cancer types, its mechanism of action, and the experimental methodologies employed in its evaluation.
In Vitro Anti-Tumor Activity
The anti-proliferative activity of HJC0152 has been evaluated in a range of cancer cell lines, demonstrating potent inhibitory effects. The half-maximal inhibitory concentration (IC50) values across different cancer types are summarized below.
Table 1: In Vitro Anti-Proliferative Activity of HJC0152 (IC50 Values)
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Glioblastoma | U87 | 5.396 | [1] |
| U251 | 1.821 | [1] | |
| LN229 | 1.749 | [1] | |
| Non-Small-Cell Lung Cancer | A549 | 5.11 | [2] |
| H460 | 5.01 | [2] | |
| H1299 | 13.21 | [2] | |
| Head and Neck Squamous Cell Carcinoma | CAL27 | 1.05 | [8] |
| SCC25 | 2.18 | [8] |
In Vivo Anti-Tumor Efficacy
HJC0152 has demonstrated significant anti-tumor activity in various xenograft models, leading to tumor growth inhibition without significant toxicity.
Table 2: Summary of In Vivo Preclinical Studies of HJC0152
| Cancer Type | Cell Line Used for Xenograft | Animal Model | HJC0152 Dosage | Key Findings | Citation |
| Glioblastoma | U87 | Nude Mice | Not Specified | Potent suppression of tumor growth (volume and weight). No significant loss of body weight. | [1] |
| Non-Small-Cell Lung Cancer | A549 | Nude Mice | 7.5 mg/kg/day | Significantly retarded tumor growth rate. Increased tumor volume doubling time from 2.03 to 4.62 days. Significantly lower tumor weight. | [2][9] |
| Gastric Cancer | MKN45 | BALB/c Nude Mice | 7.5 mg/kg (intraperitoneally, twice weekly for 21 days) | Significantly lower tumor volumes (P<0.001) and tumor weight (P<0.01) compared to control. No apparent side effects on body weight. | [3][5] |
| Head and Neck Squamous Cell Carcinoma | SCC25 | Orthotopic Mouse Model | Not Specified | Significantly abrogated STAT3/β-catenin expression, leading to a global decrease in tumor growth and invasion. | [4][6] |
| Breast Cancer | Not Specified | Xenograft Model | 25 mg/kg | Superior anti-tumor effect compared to 75 mg/kg niclosamide without significant side effects. | [3][5] |
Mechanism of Action: STAT3 Signaling Inhibition
HJC0152 exerts its anti-tumor effects primarily through the inhibition of the STAT3 signaling pathway. It specifically inhibits the phosphorylation of STAT3 at the Tyr705 residue, which is a critical step for its activation, dimerization, and subsequent nuclear translocation.[1][8] This blockage of STAT3 activation leads to the downregulation of its downstream target genes involved in cell proliferation (c-Myc, cyclinD1), survival (survivin, Mcl-1, Bcl-2), and invasion (MMP-2, MMP-9, Twist1).[1][5][7][8][10]
In addition to its direct effect on the STAT3 pathway, HJC0152 has also been shown to modulate other signaling pathways, such as the mitogen-activated protein kinases (MAPK) pathway, contributing to its anti-cancer effects.[5][7][10]
References
- 1. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HJC0152 suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HJC0152, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of the Growth and Invasion of Human Head and Neck Squamous Cell Carcinomas via Regulating STAT3 Signaling and the miR-21/β-catenin Axis with HJC0152 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. HJC0152, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of the Growth and Invasion of Human Head and Neck Squamous Cell Carcinomas via Regulating STAT3 Signaling and miR-21/β-catenin Axis with HJC0152 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
HJC0152 Free Base: A Technical Guide for Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of HJC0152 free base, a novel small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), and its preclinical efficacy in glioblastoma (GBM) models. This document outlines the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Core Concepts: Mechanism of Action
HJC0152 is an O-alkylamino-tethered derivative of niclosamide, developed to improve upon the parent compound's poor aqueous solubility and moderate STAT3 inhibitory effect.[1] In glioblastoma, where STAT3 is often constitutively active and correlated with poor prognosis, HJC0152 exerts its antitumor effects by directly targeting the STAT3 signaling pathway.[1][2][3]
The primary mechanism of action is the inhibition of STAT3 phosphorylation at the Tyr705 residue.[1][2][3][4][5] This phosphorylation is a critical step for the dimerization of STAT3, its subsequent translocation to the nucleus, and its function as a transcription factor.[1] By preventing this activation, HJC0152 effectively blocks the transcription of a suite of downstream target genes essential for tumor cell proliferation, survival, invasion, and angiogenesis.[1] Research has also indicated that HJC0152 can reduce the phosphorylation of upstream kinases such as PI3K and Akt in glioblastoma cells.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of HJC0152 in glioblastoma cell lines and xenograft models.
Table 2.1: In Vitro Cytotoxicity of HJC0152 in Glioblastoma Cell Lines
| Cell Line | IC50 Value (µM) | Assay | Duration |
| U87 | 5.396 | MTT | 24 hours |
| U251 | 1.821 | MTT | 24 hours |
| LN229 | 1.749 | MTT | 24 hours |
| Data sourced from Li et al., 2019.[6] |
Table 2.2: In Vivo Efficacy of HJC0152 in U87 Xenograft Model
| Treatment Group | Metric | Outcome | Statistical Significance |
| HJC0152 | Tumor Volume | Significantly lower than DMSO control | P < 0.05 |
| HJC0152 | Tumor Weight | Significantly lower than DMSO control | P < 0.05 |
| HJC0152 | Body Weight | No significant loss observed | Not Applicable |
| Data sourced from Li et al., 2019.[6] |
Signaling Pathways and Experimental Workflows
HJC0152 Mechanism of Action in Glioblastoma
The following diagram illustrates the signaling pathway targeted by HJC0152. Upstream signals from cytokine and growth factor receptors typically lead to the activation of JAKs, which in turn phosphorylate STAT3. HJC0152 intervenes by preventing this critical phosphorylation step.
Caption: HJC0152 inhibits STAT3 phosphorylation, blocking downstream gene transcription.
In Vitro Experimental Workflow
This diagram outlines a typical workflow for evaluating the effects of HJC0152 on glioblastoma cells in the laboratory.
Caption: Workflow for assessing HJC0152's in vitro effects on glioblastoma cells.
In Vivo Experimental Workflow
This diagram illustrates the process for assessing the in vivo efficacy of HJC0152 using a mouse xenograft model.
Caption: Workflow for assessing HJC0152's in vivo efficacy in a GBM xenograft model.
Detailed Experimental Protocols
The following protocols are based on methodologies reported in the primary literature for HJC0152 in glioblastoma research.
Cell Culture and Reagents
-
Cell Lines: Human glioblastoma cell lines U87, U251, and LN229.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
HJC0152 Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments.
MTT Cell Viability Assay
-
Cell Seeding: Plate glioblastoma cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of HJC0152 or DMSO as a vehicle control.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate for an additional 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Western Blot Analysis
-
Cell Lysis: Treat cells with HJC0152 at the desired concentration (e.g., IC50) for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3 (Tyr705), total STAT3, p-Akt, Akt, Bcl-2, Bax, Cyclin D1, Vimentin, and GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Transwell Migration and Invasion Assay
-
Cell Preparation: Starve glioblastoma cells in serum-free medium for 24 hours.
-
Chamber Setup: Use 24-well Transwell chambers with 8-µm pore size inserts. For invasion assays, coat the inserts with Matrigel.
-
Cell Seeding: Seed 5 x 10⁴ cells in the upper chamber in serum-free medium containing HJC0152.
-
Chemoattractant: Add medium supplemented with 10% FBS to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 24 hours at 37°C.
-
Staining and Counting: Remove non-migrated/invaded cells from the top of the insert. Fix the cells that have migrated/invaded to the bottom of the membrane with methanol and stain with 0.1% crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
In Vivo Xenograft Tumor Model
-
Animal Model: Use 4- to 6-week-old male BALB/c nude mice.
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ U87 cells suspended in PBS into the right flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Group Assignment: Randomly assign mice to a treatment group (HJC0152) and a control group (DMSO vehicle).
-
Treatment Administration: Administer HJC0152 or DMSO via intratumoral injection on a predefined schedule (e.g., every 3 days for 3 weeks).
-
Monitoring: Measure tumor volume and mouse body weight every few days. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors. Tumors can be further processed for immunohistochemistry or Western blot analysis.
This guide provides a comprehensive technical overview for researchers investigating the potential of HJC0152 in glioblastoma. The provided data and protocols, derived from published literature, should serve as a valuable resource for designing and conducting further studies in this promising area of cancer research.
References
- 1. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. e-century.us [e-century.us]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Investigating HJC0152 in Triple-Negative Breast Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Triple-Negative Breast Cancer and the STAT3 Target
Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer, characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1][2][3] This lack of well-defined molecular targets makes TNBC difficult to treat with targeted therapies, often leaving chemotherapy as the primary option, which is frequently met with challenges like drug resistance and significant side effects.[1][4] Consequently, there is a critical need for novel therapeutic strategies that target the underlying molecular drivers of TNBC.
One such promising target is the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[5][6] STAT3 is a transcription factor that, when aberrantly activated, plays a crucial role in cancer cell proliferation, survival, metastasis, and immune evasion.[5][7] Overexpression and constitutive activation of STAT3 are frequently observed in TNBC and are associated with poor prognosis, making it an attractive molecule for therapeutic intervention.[5][6]
HJC0152 is a novel, orally bioavailable small molecule inhibitor of STAT3.[8][9] Developed through structure-based drug design, HJC0152 has demonstrated promising anti-tumor effects in various cancer models, including breast cancer.[7][10] This technical guide provides an in-depth overview of the preclinical investigation of HJC0152 in TNBC models, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways and experimental workflows.
Mechanism of Action of HJC0152
HJC0152 exerts its anti-cancer effects primarily by targeting the STAT3 signaling pathway.[5][11] It has been shown to interact with STAT3 with a specificity similar to the experimental inhibitor, Stattic.[5][11] The primary mechanism of action involves the inhibition of STAT3 phosphorylation at the Tyr705 residue, a critical step for its activation, dimerization, and nuclear translocation.[7][8] By preventing STAT3 phosphorylation, HJC0152 effectively blocks the transcription of downstream target genes involved in cell cycle progression, proliferation, and survival.[10]
Furthermore, advancements in the development of HJC0152 have led to the creation of HJC0152-based proteolysis-targeting chimeras (PROTACs). These degraders not only inhibit STAT3 phosphorylation but also lead to a significant reduction in the total STAT3 protein levels.[5][11]
A notable aspect of HJC0152's mechanism is its ability to act synergistically with conventional chemotherapeutic agents like doxorubicin.[12] This synergy is, in part, mediated through the STING-IL-6-STAT3-PD-L1 axis, suggesting a role for HJC0152 in modulating the tumor microenvironment and potentially overcoming chemoresistance.[12]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of HJC0152 and its analogs in breast cancer models. It is important to note that while some studies specifically mention TNBC cell lines, others refer to broader categories of breast cancer.
Table 1: In Vitro Anti-Proliferative Activity of HJC0152 and Analogs
| Compound | Cell Line | Cancer Type | Potency | Reference |
| HJC0152 | Panel of breast cancer cell lines | Breast Cancer | Low micro-molar | [8] |
| JMX0804 | MDA-MB-231 | TNBC | Improved potency vs. HJC0152 | [8] |
| HJC0152 Analogs | Various breast cancer cell lines | Breast Cancer | Comparable or improved potency vs. HJC0152 | [5][11] |
| HJC0152 | MDA-MB-231 | TNBC | 3 µM (used in combination study) | [12] |
| HJC0152 | MX-1 | Breast Cancer | 3 µM (used in combination study) | [12] |
Table 2: In Vivo Anti-Tumor Efficacy of HJC0152 and Analogs
| Compound | Animal Model | Dose | Effect | Reference |
| JMX0804 | MDA-MB-231 Xenograft | 10 mg/kg (i.p.) | Reduced tumor growth | [8] |
| HJC0152 | Breast Cancer Xenograft | 25 mg/kg | Superior anti-tumor effect compared to 75 mg/kg niclosamide | [10] |
| HJC0152 | MKN45 Xenograft (Gastric) | 7.5 mg/kg | Significantly lower tumor volume and weight | [13] |
| HJC0152 | U87 Xenograft (Glioblastoma) | Not specified (intratumoral) | Potent suppressive effect on tumor growth | [7] |
| HJC0152 | A549 Xenograft (NSCLC) | Not specified | Significantly inhibited tumor growth | [14] |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the investigation of HJC0152.
Cell Viability and Proliferation Assays
-
Objective: To determine the effect of HJC0152 on the viability and proliferation of breast cancer cells.
-
Methodology:
-
Breast cancer cell lines (e.g., MDA-MB-231, MX-1) are seeded in 96-well plates at a predetermined density.
-
After allowing the cells to adhere overnight, they are treated with various concentrations of HJC0152 or a vehicle control (e.g., DMSO).
-
Cells are incubated for a specified period (e.g., 24, 48, 72 hours).
-
Cell viability is assessed using assays such as MTT, CCK8, or crystal violet staining.
-
For colony formation assays, cells are treated with HJC0152 for a longer duration, and the number and size of colonies are quantified.[7]
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. IC50 values (the concentration of the drug that inhibits 50% of cell growth) are determined from dose-response curves.
Western Blot Analysis
-
Objective: To analyze the effect of HJC0152 on the expression and phosphorylation status of proteins in the STAT3 signaling pathway.
-
Methodology:
-
Cells are treated with HJC0152 or a vehicle control for a specified time.
-
Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies against total STAT3, phosphorylated STAT3 (Tyr705), and other proteins of interest (e.g., c-Myc, Cyclin D1, cleaved PARP).[10][12]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., GAPDH, β-actin).
In Vivo Xenograft Tumor Models
-
Objective: To evaluate the anti-tumor efficacy of HJC0152 in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically injected with TNBC cells (e.g., MDA-MB-231).
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
HJC0152 is administered via a clinically relevant route, such as intraperitoneal (i.p.) injection or oral gavage, at a specified dose and schedule.[8][9]
-
Tumor volume is measured regularly using calipers.
-
The body weight and general health of the mice are monitored throughout the study.
-
At the end of the experiment, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).[7]
-
-
Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition is calculated. Statistical analysis is performed to determine the significance of the observed differences between treatment and control groups.
Apoptosis Assays
-
Objective: To determine if HJC0152 induces apoptosis in breast cancer cells.
-
Methodology:
-
Cells are treated with HJC0152 or a vehicle control.
-
Apoptosis can be assessed using various methods:
-
Annexin V/Propidium Iodide (PI) Staining: Cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry.[10] Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Caspase Activity Assays: The activity of key executioner caspases, such as caspase-3 and caspase-7, is measured using a luminometric or colorimetric assay.[12]
-
TUNEL Assay: This method detects DNA fragmentation, a hallmark of apoptosis, in tissue sections from xenograft tumors.[9]
-
-
-
Data Analysis: The percentage of apoptotic cells is quantified and compared between treated and control groups.
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical experimental workflow for evaluating a novel compound like HJC0152 in TNBC models.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Cellular Responses Induced by NCT-503 Treatment on Triple-Negative Breast Cancer Cell Lines: A Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bridging the divide: preclinical research discrepancies between triple-negative breast cancer cell lines and patient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. HJC0152, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. HJC0152 suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effects of HJC0152 on Head and Neck Squamous Cell Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical findings on HJC0152, a novel small molecule inhibitor, in the context of head and neck squamous cell carcinoma (HNSCC). The data presented herein is collated from peer-reviewed research, offering insights into its mechanism of action, efficacy in vitro and in vivo, and the underlying molecular pathways it modulates.
Executive Summary
Head and neck squamous cell carcinoma (HNSCC) remains a significant clinical challenge, with a 5-year overall survival rate lingering around 50%.[1] The signal transducer and activator of transcription 3 (STAT3) signaling pathway is frequently implicated in the progression, proliferation, and metastasis of HNSCC, making it a prime therapeutic target.[1][2][3][4] HJC0152 has emerged as a promising anticancer agent that acts as a STAT3 signaling inhibitor.[1][2][3][4] Preclinical studies have demonstrated that HJC0152 effectively suppresses HNSCC growth and invasion by inactivating the STAT3 pathway and its downstream effectors, including the microRNA-21 (miR-21) and β-catenin axis.[1][2][3] This document details the quantitative effects, experimental methodologies, and signaling cascades associated with HJC0152 treatment in HNSCC models.
Quantitative Data Summary
The antitumor effects of HJC0152 have been quantified in various preclinical HNSCC models. The following tables summarize the key findings for easy comparison.
Table 2.1: In Vitro Efficacy of HJC0152 in HNSCC Cell Lines
| Parameter | Cell Line | Concentration | Result | Citation |
| Cell Proliferation | SCC25, CAL27 | Dose-dependent | Significant reduction in clone size and number after 14 days. | [1] |
| Cell Cycle | SCC25, CAL27 | Not specified | Arrest at the G0/G1 phase. | [1][3][4] |
| Apoptosis | SCC25, CAL27 | Dose-dependent | Significant increase in the percentage of apoptotic cells. | [1][5] |
| Cell Migration | SCC25, CAL27 | Dose-dependent | Significant inhibition of cell migration in Transwell assays. | [1] |
| Cell Invasion | SCC25, CAL27 | Dose-dependent | Significant inhibition of cell invasion through Matrigel in Transwell assays. | [1] |
| p-STAT3 (Tyr705) Inhibition | SCC25 | 2 µmol/L | Selective inhibition of phosphorylated STAT3 at Tyr705. | [5] |
| p-STAT3 (Tyr705) Inhibition | CAL27 | 1 µmol/L | Selective inhibition of phosphorylated STAT3 at Tyr705. | [5] |
| miR-21 Expression | SCC25, CAL27 | Dose-dependent | Attenuated expression of miR-21. | [5] |
Table 2.2: In Vivo Efficacy of HJC0152 in an Orthotopic HNSCC Mouse Model
| Parameter | Animal Model | Dosage | Result | Citation |
| Tumor Growth | SCC25-derived orthotopic mouse model | 7.5 mg/kg | Significantly lower tumor volume and weight compared to DMSO control. | [1] |
| Lymph Node Metastasis | SCC25-derived orthotopic mouse model | 7.5 mg/kg | Inhibition of lymph node metastasis. | [1] |
| Toxicity (Body Weight) | SCC25-derived orthotopic mouse model | 7.5 mg/kg | No significant change in body weight observed. | [1] |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to evaluate the effects of HJC0152 on HNSCC.
3.1 Cell Culture The human HNSCC cell lines, SCC25 and CAL27, were utilized for in vitro experiments.[1]
3.2 Cell Proliferation and Viability Assays
-
Clonogenicity Assay: To assess long-term proliferative capacity, cells were treated continuously with HJC0152 for 14 days. The number and size of the resulting colonies were then quantified.[1]
-
MTT Assay: Cell viability was measured after treating HNSCC cell lines with HJC0152 for 24 to 72 hours to determine cell survival percentage.[5][6]
3.3 Cell Cycle Analysis HNSCC cells were treated with HJC0152, and the cell cycle distribution was analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.[1][5]
3.4 Apoptosis Assay Apoptosis was quantified using Annexin V/propidium iodide (PI) staining followed by flow cytometry. This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][5]
3.5 Cell Migration and Invasion Assays
-
Transwell Assays: The effect of HJC0152 on cell migration was assessed using Transwell chambers. For invasion assays, the chambers were coated with Matrigel. Cells that migrated or invaded to the lower chamber were stained and counted.[1][5]
3.6 Western Blot Analysis Western blotting was employed to analyze the expression levels of key proteins involved in the targeted signaling pathways. This included total STAT3, phosphorylated STAT3 (p-STAT3) at Tyr705, VHL, β-catenin, and proteins related to the cell cycle and apoptosis.[1][5]
3.7 Quantitative Real-Time PCR (qRT-PCR) The expression of miR-21 was quantified using qRT-PCR analysis, with U6 RNA used for normalization.[5]
3.8 In Vivo Orthotopic HNSCC Model An orthotopic HNSCC tumor model was established using the SCC25 cell line in mice. The mice were treated with HJC0152 (7.5 mg/kg) via intraperitoneal injection. Tumor growth was monitored, and at the end of the study, tumor volume, weight, and lymph node metastasis were assessed.[1]
Signaling Pathways and Mechanisms of Action
HJC0152 exerts its antitumor effects in HNSCC primarily through the inhibition of the STAT3 signaling pathway. The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow.
Figure 1: Mechanism of action of HJC0152 in HNSCC.
HJC0152 inhibits the phosphorylation of STAT3 at tyrosine 705, which is a critical step for its activation and nuclear translocation.[1][5] This inactivation of STAT3 leads to the downregulation of its target gene, miR-21.[1] Reduced levels of miR-21 result in increased expression of the von Hippel-Lindau (VHL) tumor suppressor protein.[1][5] VHL, in turn, promotes the degradation of β-catenin.[1] The collective effect of this signaling cascade is the suppression of HNSCC cell proliferation and invasion, induction of apoptosis, and cell cycle arrest at the G0/G1 phase.[1][3][4]
Figure 2: General experimental workflow for evaluating HJC0152.
Conclusion and Future Directions
The preclinical data strongly suggest that HJC0152 is a potent inhibitor of HNSCC growth and invasion. Its mechanism of action, centered on the STAT3/miR-21/β-catenin axis, provides a solid rationale for its further development. The compound exhibits favorable characteristics, including good aqueous solubility and oral bioavailability, which are advantageous for clinical translation.[1] Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies, long-term toxicity assessments, and evaluation in a broader range of HNSCC patient-derived xenograft models to better predict clinical efficacy. Combination studies with standard-of-care therapies for HNSCC are also warranted to explore potential synergistic effects.
References
- 1. Suppression of the Growth and Invasion of Human Head and Neck Squamous Cell Carcinomas via Regulating STAT3 Signaling and miR-21/β-catenin Axis with HJC0152 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of the Growth and Invasion of Human Head and Neck Squamous Cell Carcinomas via Regulating STAT3 Signaling and the miR-21/β-catenin Axis with HJC0152 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
HJC0152: A Novel STAT3 Inhibitor with Therapeutic Potential in Non-Small-Cell Lung Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Non-small-cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the development of novel therapeutic strategies. One promising target is the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a transcription factor that is constitutively activated in a high percentage of NSCLC cases and plays a pivotal role in tumor cell proliferation, survival, and migration. HJC0152, a novel, orally active small-molecule inhibitor of STAT3, has emerged as a promising therapeutic candidate for NSCLC. This technical guide provides a comprehensive overview of the preclinical data on HJC0152, focusing on its mechanism of action, anti-tumor efficacy, and the experimental methodologies used in its evaluation.
Data Presentation
In Vitro Efficacy of HJC0152 in NSCLC Cell Lines
HJC0152 has demonstrated potent anti-proliferative activity against various human NSCLC cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. The sensitivity to HJC0152 correlates with the levels of phosphorylated STAT3 (p-STAT3), indicating a target-specific action.[1]
| Cell Line | p-STAT3 (Tyr705) Level | IC50 (µmol/L) |
| A549 | High | 5.11[1] |
| H460 | High | 5.01[1] |
| H1299 | Lower | 13.21[1] |
In Vivo Anti-Tumor Activity of HJC0152 in an NSCLC Xenograft Model
The in vivo efficacy of HJC0152 was evaluated in a nude mouse xenograft model established with A549 human NSCLC cells. Oral administration of HJC0152 at a dose of 7.5 mg/kg/day resulted in a significant suppression of tumor growth.
| Parameter | Control Group | HJC0152-Treated Group |
| Tumor Volume Doubling Time (days) | 2.03 | 4.62 |
| Final Tumor Weight | Significantly higher | Significantly lower |
| Ki-67 Staining | High | Decreased |
| p-STAT3 (Tyr705) Staining | High | Decreased |
| Cleaved Caspase-3 Staining | Low | Increased |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
The anti-proliferative effects of HJC0152 on NSCLC cells were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: NSCLC cells (A549, H460, and H1299) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with various concentrations of HJC0152 or vehicle (DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Western Blot Analysis
Western blotting was employed to assess the protein levels of total STAT3, p-STAT3 (Tyr705), and other downstream targets.
-
Cell Lysis: NSCLC cells treated with HJC0152 were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk and then incubated with primary antibodies against p-STAT3 (Tyr705), total STAT3, Bcl-2, and β-actin overnight at 4°C.
-
Detection: After washing, the membrane was incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Analysis by Flow Cytometry
The induction of apoptosis by HJC0152 was quantified using an Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
Cell Treatment and Harvesting: A549 and H460 cells were treated with HJC0152 for 48 hours, then harvested by trypsinization.
-
Staining: The cells were washed with PBS and resuspended in binding buffer. Annexin V-FITC and PI were added to the cell suspension and incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells were analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Reactive Oxygen Species (ROS) Detection
Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA).
-
Cell Treatment: NSCLC cells were treated with HJC0152 for 24 hours.
-
Staining: The cells were then incubated with DCFH-DA (10 µM) for 30 minutes at 37°C.
-
Flow Cytometry: After washing, the fluorescence intensity was measured by flow cytometry to quantify the intracellular ROS levels.
In Vivo Xenograft Model
-
Cell Implantation: Female BALB/c nude mice were subcutaneously injected with 5 x 10^6 A549 cells in the right flank.
-
Tumor Growth and Grouping: When the tumors reached a volume of approximately 100-150 mm³, the mice were randomly assigned to a control group (vehicle) or a treatment group (HJC0152, 7.5 mg/kg/day, administered orally).
-
Treatment and Monitoring: The treatment was continued for the duration of the study. Tumor volume and body weight were measured every other day. Tumor volume was calculated using the formula: (length × width²) / 2.
-
Endpoint Analysis: At the end of the study, the mice were euthanized, and the tumors were excised, weighed, and processed for immunohistochemical analysis of Ki-67, p-STAT3, and cleaved caspase-3.
Visualizations
Signaling Pathway of HJC0152 Action
Caption: HJC0152 inhibits STAT3 phosphorylation, leading to reduced cell proliferation and survival.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for evaluating the in vivo anti-tumor efficacy of HJC0152.
Logical Relationship of HJC0152's Anti-Cancer Effects
Caption: HJC0152 exerts its anti-cancer effects through dual mechanisms.
Conclusion
HJC0152 demonstrates significant potential as a therapeutic agent for non-small-cell lung cancer by effectively inhibiting the STAT3 signaling pathway and modulating key metabolic pathways.[1][2] The preclinical data strongly support its anti-proliferative and pro-apoptotic effects in NSCLC cells, as well as its ability to suppress tumor growth in vivo.[1] The dual mechanism of action, targeting both a critical oncogenic signaling pathway and cellular metabolism, suggests that HJC0152 could be a valuable addition to the therapeutic arsenal for NSCLC. Further clinical investigation is warranted to translate these promising preclinical findings into patient benefits.
References
HJC0152 Free Base: A Novel STAT3 Inhibitor for Gastric Cancer Therapy
An In-Depth Technical Guide on the Preclinical Activity of HJC0152 in Gastric Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical activity of HJC0152, a novel and potent small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), in the context of gastric cancer. Aberrant STAT3 signaling is a key driver of oncogenesis in various malignancies, including gastric cancer, where it is frequently associated with poor prognosis.[1][2][3] HJC0152 has emerged as a promising therapeutic agent by effectively targeting this pathway.[1][2][3] This document summarizes the key findings from in vitro and in vivo studies, detailing the compound's mechanism of action, its effects on gastric cancer cell biology, and the experimental protocols utilized in its evaluation.
Core Mechanism of Action: Inhibition of STAT3 Signaling
HJC0152 exerts its anti-tumor effects primarily by inhibiting the STAT3 signaling pathway.[1][2][3] Specifically, HJC0152 suppresses the phosphorylation of STAT3 at the Tyr705 residue, a critical step for its activation, dimerization, and nuclear translocation.[1][4] This inhibition is dose- and time-dependent in gastric cancer cell lines with hyperactivated STAT3, such as AGS and MKN45.[1] The suppression of STAT3 phosphorylation leads to the downregulation of its downstream target genes, including the proto-oncogene c-Myc and the cell cycle regulator Cyclin D1, which are crucial for cell proliferation.[1][2]
Interestingly, further investigations have revealed that HJC0152's anti-tumor activity is not solely reliant on STAT3 inhibition. RNA sequencing and protein expression analyses have shown that HJC0152 also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically by activating p38 and JNK MAPK.[1][2][3] This dual effect on two critical cancer-related pathways likely contributes to its potent anti-tumor efficacy.
Quantitative Data Summary
The following tables summarize the key quantitative data on the effects of HJC0152 on gastric cancer cells from various preclinical assays.
Table 1: In Vitro Cell Growth Inhibition
| Cell Line | Assay | Treatment | Result |
| AGS | CCK8 | HJC0152 (0, 5, 10, 20 µM) for 24, 48, 72h | Significant dose- and time-dependent inhibition of cell growth.[2] |
| MKN45 | CCK8 | HJC0152 (0, 5, 10, 20 µM) for 24, 48, 72h | Significant dose- and time-dependent inhibition of cell growth.[2] |
| HGC-27 | CCK8 | HJC0152 (High concentrations) | Less sensitive to HJC0152, correlating with lower p-STAT3 (Y705) levels.[1] |
| AGS | Colony Formation | HJC0152 (0, 5, 10, 20 µM) for ~14 days | Dose-dependent reduction in the number and size of colonies.[2] |
| MKN45 | Colony Formation | HJC0152 (0, 5, 10, 20 µM) for ~14 days | Dose-dependent reduction in the number and size of colonies.[2] |
Table 2: Induction of Apoptosis
| Cell Line | Assay | Treatment | Result |
| AGS | Annexin V-FITC/PI | HJC0152 (20 µM) for 24h | Significant increase in the percentage of apoptotic cells (P<0.001).[1][2] |
| MKN45 | Annexin V-FITC/PI | HJC0152 (20 µM) for 24h | Significant increase in the percentage of apoptotic cells (P<0.001).[1][2] |
Table 3: Inhibition of Cell Migration and Invasion
| Cell Line | Assay | Treatment | Result |
| AGS | Transwell Migration | HJC0152 (20 µM) | Significant decrease in the percentage of migrated cells (P<0.01).[2] |
| MKN45 | Transwell Migration | HJC0152 (20 µM) | Significant decrease in the percentage of migrated cells (P<0.01).[2] |
| AGS | Transwell Invasion | HJC0152 (20 µM) | Significant decrease in the percentage of invaded cells (P<0.01).[2] |
| MKN45 | Transwell Invasion | HJC0152 (20 µM) | Significant decrease in the percentage of invaded cells (P<0.01).[2] |
Table 4: In Vivo Tumor Growth Inhibition
| Cell Line | Model | Treatment | Result |
| MKN45 | Nude mice xenograft | HJC0152 (7.5 mg/kg, i.p., twice weekly for 21 days) | Significantly lower tumor volumes (P<0.001) and tumor weight (P<0.01) compared to control.[2] |
| MKN45 | Nude mice xenograft | HJC0152 (7.5 mg/kg, i.p., twice weekly for 21 days) | No apparent side effects or changes in body weight observed.[2] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by HJC0152 and a typical experimental workflow for its evaluation.
Caption: HJC0152 inhibits the STAT3 signaling pathway in gastric cancer cells.
Caption: HJC0152 activates the p38/JNK MAPK pathway in gastric cancer cells.
Caption: Experimental workflow for evaluating HJC0152 in gastric cancer.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of HJC0152 in gastric cancer cells.
Cell Culture and Reagents
-
Cell Lines: Human gastric cancer cell lines AGS, MKN45, and HGC-27 were used.[1]
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
HJC0152 Preparation: For in vitro experiments, HJC0152 was dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[5]
Cell Viability Assay (CCK8)
-
Cells (AGS: 4x10³, MKN45: 4x10³, HGC-27: 2x10³ cells/well) were seeded in 96-well plates.[1]
-
After adherence, cells were treated with various concentrations of HJC0152 (e.g., 0, 5, 10, 20 µM) in 1 µM DMSO.[1]
-
Cells were incubated for 24, 48, and 72 hours.[1]
-
At each time point, 10 µL of Cell Counting Kit-8 (CCK8) solution was added to each well.
-
The plates were incubated for an additional 1-2 hours at 37°C.
-
The absorbance was measured at 450 nm using a microplate reader.[1]
Colony Formation Assay
-
AGS and MKN45 cells were seeded in 6-well plates at a density of 8x10² cells/well.[1]
-
Cells were treated with different concentrations of HJC0152 (e.g., 0, 5, 10, 20 µM).[2]
-
The cells were cultured for approximately 14 days, with the medium changed every 3-4 days.[1]
-
Colonies were fixed with 95% ethanol and stained with 0.1% crystal violet for 30 minutes.[1]
-
The number of colonies was counted.[1]
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
-
AGS and MKN45 cells were seeded in 6-well plates.[1]
-
Cells were treated with various concentrations of HJC0152 for 24 hours.[1]
-
Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension.[1]
-
The cells were incubated for 15 minutes at 4°C in the dark.[1]
-
Apoptotic cells were analyzed by flow cytometry within 1 hour of staining.[1]
Transwell Migration and Invasion Assays
-
For the migration assay, 5x10⁴ cells pre-treated with HJC0152 (e.g., 20 µM) for 8 hours were suspended in serum-free medium and seeded into the upper chamber of a Transwell plate (8-µm pore size).[2]
-
For the invasion assay, the upper chamber was pre-coated with Matrigel.
-
The lower chamber was filled with RPMI-1640 containing 10% FBS as a chemoattractant.[2]
-
After 18 hours of incubation, non-migrated/invaded cells on the upper surface of the membrane were removed with a cotton swab.[2]
-
Cells that had migrated/invaded to the lower surface were fixed with 95% ethanol and stained with 0.1% crystal violet.[2]
-
Stained cells were observed and counted under a light microscope.[2]
Western Blot Analysis
-
Cells were treated with HJC0152 at various concentrations and for different durations.
-
Total protein was extracted using RIPA buffer, and protein concentration was determined by BCA assay.[5]
-
Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.[5]
-
The membrane was blocked with 5% non-fat milk in TBST for 2 hours at room temperature.[5]
-
The membrane was incubated with primary antibodies against p-STAT3 (Y705), STAT3, c-Myc, Cyclin D1, Survivin, Mcl-1, cleaved-PARP, p-p38, p38, p-JNK, JNK, p-ERK, ERK, and GAPDH overnight at 4°C.[1]
-
After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Animal studies were conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee.[1]
-
4-6 week old female BALB/c nude mice were subcutaneously inoculated with 6x10⁶ MKN45 cells.[1]
-
When tumors reached a palpable size, mice were randomized into control and treatment groups (n=5 per group).[1]
-
The treatment group received intraperitoneal (i.p.) injections of HJC0152 (7.5 mg/kg) dissolved in 100 µL PBS twice weekly for 21 days.[1]
-
The control group received i.p. injections of 100 µL PBS.[1]
-
Tumor volume (length × width²/2) and body weight were measured regularly.[1]
-
At the end of the experiment, mice were euthanized, and tumors were excised, weighed, and processed for histopathological analysis (H&E and Ki-67 staining).[2]
Conclusion
HJC0152 free base demonstrates significant anti-tumor activity in preclinical models of gastric cancer. Its ability to inhibit the STAT3 signaling pathway and modulate the MAPK pathway results in reduced cell proliferation, induction of apoptosis, and decreased cell migration and invasion. The in vivo efficacy, coupled with a lack of apparent toxicity, underscores the potential of HJC0152 as a promising therapeutic agent for the treatment of gastric cancer, particularly in patients with hyperactivated STAT3. Further investigation and clinical development are warranted.
References
- 1. HJC0152, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. HJC0152, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with HJC0152 Free Base
For Researchers, Scientists, and Drug Development Professionals
Abstract
HJC0152 is a potent and orally active small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Constitutive activation of the STAT3 signaling pathway is a key driver in the pathogenesis of numerous human cancers, making it a compelling target for therapeutic intervention. HJC0152, an O-alkylamino-tethered derivative of niclosamide, demonstrates significantly improved aqueous solubility and oral bioavailability compared to its parent compound.[3] In preclinical studies, HJC0152 has shown significant anti-tumor efficacy in various cancer models, including non-small cell lung cancer, gastric cancer, glioblastoma, and head and neck squamous cell carcinoma.[3][4] These application notes provide a detailed protocol for in vivo experiments using HJC0152 free base in a murine xenograft model, along with a summary of its mechanism of action and available safety and efficacy data.
Mechanism of Action
HJC0152 exerts its anti-cancer effects primarily through the inhibition of the STAT3 signaling pathway. It effectively suppresses the phosphorylation of STAT3 at the Tyr705 residue, which is crucial for its activation, dimerization, and nuclear translocation.[5] This inhibition leads to the downregulation of STAT3 target genes involved in cell proliferation (e.g., c-Myc and cyclin D1), survival (e.g., survivin and Mcl-1), and angiogenesis.[3] Furthermore, HJC0152 has been shown to induce apoptosis, trigger DNA damage, and reduce cancer cell migration and invasion.[4] In some cancer models, HJC0152 also appears to modulate cellular metabolism, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis.[4]
Figure 1: Simplified signaling pathway of HJC0152 action.
In Vivo Experimental Protocol: Murine Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model. Researchers should adapt this protocol based on the specific cancer cell line and experimental objectives.
Materials and Reagents
-
This compound
-
Human cancer cell line of interest (e.g., A549, MKN45, U87)
-
4-6 week old female BALB/c nude mice
-
Cell culture medium (e.g., DMEM, RPMI-1640) with supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile water for injection or saline
-
Syringes and needles (various sizes)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tumor excision
Experimental Workflow
Figure 2: General workflow for an in vivo xenograft study.
Detailed Methodology
3.1. Animal Model and Cell Inoculation
-
Culture the selected human cancer cells in their appropriate medium until they reach 80-90% confluency.
-
Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in PBS or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 2 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the flank of each 4-6 week old female BALB/c nude mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). This typically takes 1-2 weeks.
3.2. HJC0152 Formulation and Administration Caution: this compound has low aqueous solubility. The following formulation is a general guideline and may require optimization.
-
Stock Solution: Prepare a high-concentration stock solution of HJC0152 in DMSO (e.g., 88 mg/mL).
-
Vehicle Preparation: A commonly used vehicle for in vivo administration of poorly soluble compounds consists of DMSO, PEG300, Tween-80, and saline or sterile water. A recommended ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Working Solution Preparation (Example): For a final concentration of HJC0152 for injection, the following steps can be taken:
-
To 400 µL of PEG300, add 50 µL of the HJC0152 DMSO stock solution and mix thoroughly until clear.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Add 500 µL of sterile saline or ddH2O to reach a final volume of 1 mL.
-
The final concentration of DMSO in this formulation is 5%. This solution should be prepared fresh daily.
-
-
Administration:
-
Randomize the tumor-bearing mice into treatment and control groups (n=5-10 mice per group).
-
Administer HJC0152 at the desired dose (e.g., 7.5 mg/kg) via intraperitoneal (i.p.) or oral (p.o.) gavage daily or on a specified schedule.
-
The control group should receive the vehicle solution at the same volume and schedule.
-
3.3. Monitoring and Endpoint
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (length x width²)/2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Continue treatment for the duration of the study (e.g., 21 days).
-
At the end of the experiment, euthanize the mice according to institutional guidelines.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting, or metabolomics).
Data Presentation
Efficacy of HJC0152 in Preclinical Cancer Models
| Cancer Type | Cell Line | Animal Model | HJC0152 Dose & Route | Key Findings | Reference |
| Non-Small Cell Lung Cancer | A549 | Nude Mouse Xenograft | 7.5 mg/kg/day, i.p. | Significant retardation of tumor growth. | [4] |
| Gastric Cancer | MKN45 | Nude Mouse Xenograft | 7.5 mg/kg, twice weekly, i.p. | Significantly lower tumor volume and weight compared to control. | [3] |
| Glioblastoma | U87 | Nude Mouse Xenograft | 7.5 mg/kg, daily, intratumoral | Potent suppression of tumor growth. | |
| Breast Cancer | MDA-MB-231 | Nude Mouse Xenograft | 2.5 and 7.5 mg/kg, i.p. | Significant suppression of tumor growth. | |
| Head and Neck Squamous Cell Carcinoma | SCC25 | Orthotopic Mouse Model | 7.5 mg/kg, daily, i.p. | Global decrease in tumor growth and invasion. |
Safety and Pharmacokinetic Profile of HJC0152
| Parameter | Observation | Reference |
| Toxicity | No significant signs of toxicity or loss of body weight observed at doses up to 75 mg/kg. | [3] |
| Aqueous Solubility | Significantly improved compared to its precursor, niclosamide. | [3] |
| Oral Bioavailability | Orally active with improved oral bioavailability compared to niclosamide. Specific quantitative data not available in the public domain. | [1] |
| Pharmacokinetics (Cmax, t1/2) | Specific quantitative data (e.g., Cmax, half-life) are not currently available in the public domain. Researchers are advised to perform pilot pharmacokinetic studies. |
Conclusion
HJC0152 is a promising STAT3 inhibitor with demonstrated in vivo anti-tumor activity across a range of cancer models. The provided protocol offers a comprehensive framework for conducting preclinical efficacy studies. While the compound exhibits a favorable safety profile at effective doses, detailed pharmacokinetic and toxicology studies are recommended to further characterize its properties for clinical translation. Researchers should adhere to all institutional and national guidelines for animal welfare and handling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vivo bioavailability and pharmacokinetics of a c-MYC antisense phosphorodiamidate morpholino oligomer, AVI-4126, in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
HJC0152 Free Base: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
HJC0152 is a potent and orally active small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] As a derivative of niclosamide, HJC0152 exhibits improved aqueous solubility and a favorable pharmacokinetic profile, making it a promising candidate for cancer therapy.[3][4] Aberrant STAT3 signaling is a hallmark of numerous malignancies, playing a crucial role in cell proliferation, survival, invasion, and tumorigenesis.[5][6] HJC0152 exerts its anti-tumor effects by inhibiting the phosphorylation of STAT3 at the Tyr705 residue, which is critical for its activation, dimerization, and nuclear translocation.[2][3] This inhibition leads to the downregulation of STAT3 target genes, resulting in cell cycle arrest, induction of apoptosis, and suppression of metastasis in various cancer cell models.[2][5][7]
These application notes provide a comprehensive overview of the use of HJC0152 free base in cell culture, including recommended treatment concentrations, detailed experimental protocols, and a summary of its effects on various cancer cell lines.
Mechanism of Action
HJC0152 primarily targets the STAT3 signaling pathway. Upon activation by upstream signals like Janus kinases (JAKs), STAT3 is phosphorylated at Tyr705.[3] This phosphorylation event is inhibited by HJC0152.[3] Consequently, the downstream effects of STAT3 activation, including the transcription of genes involved in cell survival (e.g., Bcl-2, survivin, Mcl-1), proliferation (e.g., c-Myc, Cyclin D1), and invasion, are suppressed.[3][5] In some cellular contexts, HJC0152 has also been shown to influence other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway.[5]
Figure 1: Simplified signaling pathway of HJC0152 action.
Quantitative Data Summary
The following tables summarize the effective concentrations and IC50 values of HJC0152 in various cancer cell lines and assays.
Table 1: IC50 Values of HJC0152 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Assay Duration (h) | Reference |
| U87 | Glioblastoma | 5.396 | 24 | [3] |
| U251 | Glioblastoma | 1.821 | 24 | [3] |
| LN229 | Glioblastoma | 1.749 | 24 | [3] |
| AsPC-1 | Pancreatic Cancer | 1.9 | 72 | [1] |
| MCF-10A | Non-tumorigenic Breast | 6.73 | 72 | [1] |
Table 2: Effective Concentrations of HJC0152 for Various In Vitro Assays
| Cell Line(s) | Cancer Type | Assay | Concentration Range (µM) | Duration | Key Findings | Reference(s) |
| AGS, MKN45 | Gastric Cancer | Cell Viability (CCK8) | 1 - 20 | 24 - 72 h | Dose-dependent inhibition of cell growth. | [5] |
| HGC-27 | Gastric Cancer | Cell Viability (CCK8) | 5 - 20 | 24 - 72 h | Inhibition at relatively high concentrations. | [5] |
| AGS, MKN45 | Gastric Cancer | Colony Formation | 5, 10, 20 | ~14 days | Dose-dependent reduction in colony formation. | [5] |
| AGS, MKN45 | Gastric Cancer | Apoptosis (Annexin V/PI) | 20 | 24 h | Significant increase in apoptotic cells. | [5][8] |
| AGS, MKN45 | Gastric Cancer | Migration & Invasion (Transwell) | 20 | 8 h pre-treatment, 18 h assay | Markedly reduced migration and invasion. | [5] |
| U87, U251, LN229 | Glioblastoma | Colony Formation | Varies (concentration-dependent) | Not Specified | Significant inhibition of colony formation. | [3] |
| U87, U251, LN229 | Glioblastoma | Apoptosis (Annexin V/PI) | Varies (concentration-dependent) | Not Specified | Dose-dependent induction of apoptosis. | [3] |
| SCC25, CAL27 | Head and Neck Squamous Cell Carcinoma | Cell Viability (MTT) | 1, 2 | 1 - 5 days | Significant impairment of cell viability. | [4] |
| SCC25, CAL27 | Head and Neck Squamous Cell Carcinoma | Western Blot (p-STAT3) | 1, 2 | 24 h | Selective inhibition of p-STAT3 (Tyr705). | [4] |
| MDA-MB-231 | Breast Cancer | STAT3 Promoter Activity | 1, 5, 10, 20 | 48 h | Dose-dependent decrease in STAT3 promoter activity. | [9] |
| MDA-MB-231 | Breast Cancer | Apoptosis | 1, 5, 10 | 48 h | Induction of apoptosis. | [9] |
| A549, H460 | Non-Small-Cell Lung Cancer | Apoptosis (Annexin V/PI) | Increasing concentrations | Not Specified | Dose-dependent increase in apoptosis. | [7] |
Experimental Protocols
Stock Solution Preparation
This compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For in vitro experiments, a stock solution of 10-20 mM in 100% DMSO is commonly used.[4][5] Store the stock solution at -20°C or -80°C for long-term storage. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (CCK8/MTT)
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Figure 2: General workflow for a cell viability assay.
Methodology:
-
Seed cells (e.g., 2x10³ to 4x10³ cells/well) in a 96-well plate and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5][10]
-
The following day, replace the medium with fresh medium containing various concentrations of HJC0152 (e.g., 0, 1, 5, 10, 20 µM).[5][10] Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of HJC0152 used.
-
Incubate the plates for the desired time periods (e.g., 24, 48, and 72 hours).[5][10]
-
At each time point, add the appropriate reagent (e.g., CCK-8 or MTT) to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
This protocol outlines the detection of apoptosis using flow cytometry.
Methodology:
-
Seed cells in 6-well plates and treat with different concentrations of HJC0152 for the desired duration (e.g., 24 hours).[5][8]
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[8]
-
Incubate the cells in the dark at room temperature for 15 minutes.[8]
-
Analyze the samples by flow cytometry within one hour of staining.[8]
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells.
Methodology:
-
Seed a low density of cells (e.g., 800 cells/well) in 6-well plates.[5]
-
Treat the cells with various concentrations of HJC0152.
-
Culture the cells for approximately 14 days, replacing the medium with fresh medium containing HJC0152 every 2-3 days.[5]
-
After the incubation period, wash the colonies with PBS, fix with methanol or ethanol, and stain with 0.1% crystal violet.[5]
-
Count the number of colonies (typically defined as clusters of >50 cells).
Cell Migration and Invasion Assay (Transwell Assay)
This protocol is for assessing the migratory and invasive potential of cancer cells.
Methodology:
-
For invasion assays, coat the upper chamber of a Transwell insert (8-µm pore size) with Matrigel. For migration assays, the insert remains uncoated.[5][10]
-
Pre-treat cells with HJC0152 (e.g., 20 µM) for a specified time (e.g., 8 hours).[5][10]
-
Harvest the pre-treated cells and resuspend them in serum-free medium.
-
Seed the cells (e.g., 5x10⁴ cells) into the upper chamber of the Transwell insert.[5][10]
-
Fill the lower chamber with medium containing a chemoattractant, such as 10% FBS.[5][10]
-
Incubate for a suitable period (e.g., 18 hours) to allow for cell migration/invasion.[5][10]
-
Remove non-migrated/invaded cells from the upper surface of the insert.
-
Fix the cells that have migrated/invaded to the lower surface of the insert with ethanol and stain with 0.1% crystal violet.[5][10]
-
Visualize and quantify the stained cells under a microscope.
Conclusion
This compound is a valuable research tool for investigating the role of STAT3 signaling in cancer biology. The provided concentration ranges and protocols serve as a starting point for designing experiments. It is crucial to optimize these conditions for each specific cell line and experimental setup to ensure reliable and reproducible results. The consistent anti-tumor effects observed across various cancer types highlight the therapeutic potential of targeting the STAT3 pathway with HJC0152.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. HJC0152, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HJC0152 suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. dovepress.com [dovepress.com]
Preparing HJC0152 Free Base Stock Solution for In Vitro Assays
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
HJC0152 is a potent and orally bioavailable inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] Aberrant STAT3 signaling is implicated in the pathogenesis of various human cancers, making it a compelling target for therapeutic intervention.[4][5] HJC0152, a derivative of niclosamide with improved aqueous solubility, has demonstrated significant anti-tumor activity in various cancer models, including breast cancer, non-small-cell lung cancer, gastric cancer, and glioblastoma.[4][6][7][8] It exerts its effects by inhibiting STAT3 phosphorylation at the Tyr705 residue, which is crucial for its activation, dimerization, and nuclear translocation.[1][7] This leads to the downregulation of STAT3 target genes involved in cell proliferation, survival, and invasion, ultimately inducing cell cycle arrest and apoptosis.[1][7]
This document provides a detailed protocol for the preparation of a HJC0152 free base stock solution for use in in vitro assays. Adherence to this protocol will ensure the accurate and consistent preparation of the compound for reliable experimental results.
HJC0152 Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C15H13Cl2N3O4 |
| Molecular Weight | 398.19 g/mol |
| CAS Number | 1420290-88-5 |
| Appearance | Light yellow to yellow solid powder |
| Solubility | DMSO: 88 mg/mL (221.0 mM)[1]; Insoluble in water and ethanol[1] |
| Storage (Powder) | 3 years at -20°C; 2 years at 4°C |
| Storage (Stock Solution in DMSO) | 1 year at -80°C; 1 month at -20°C[1] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous or fresh Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Pre-weighing Preparation: Before handling the compound, ensure that all necessary equipment is clean and readily accessible. Wear appropriate PPE.
-
Weighing HJC0152: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 3.98 mg of this compound powder into the tube.
-
Solvent Addition: Add 1 mL of anhydrous or fresh DMSO to the microcentrifuge tube containing the HJC0152 powder. It is crucial to use high-quality, dry DMSO as moisture can reduce the solubility of HJC0152.[1]
-
Dissolution: Tightly cap the tube and vortex thoroughly for at least 1-2 minutes, or until the powder is completely dissolved. The resulting solution should be clear and free of any visible particulates. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]
Preparation of Working Solutions
For in vitro assays, the 10 mM stock solution should be serially diluted to the desired final concentrations (e.g., 1, 5, 10 µM) using the appropriate cell culture medium.[1][2] It is important to note that the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of HJC0152 and the workflow for preparing the stock solution.
Caption: HJC0152 inhibits STAT3 signaling by preventing its phosphorylation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HJC0152, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HJC0152 suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Optimal Dosage of HJC0152 for Mouse Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the optimal dosage and administration of HJC0152, a potent STAT3 inhibitor, in various mouse xenograft models. The included protocols are based on peer-reviewed studies and are intended to guide researchers in designing and executing their in vivo experiments.
Mechanism of Action: STAT3 Inhibition
HJC0152 is a small molecule inhibitor that targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein. STAT3 is a transcription factor that, when constitutively activated, plays a crucial role in tumor cell proliferation, survival, invasion, and angiogenesis. HJC0152 exerts its anti-tumor effects by inhibiting the phosphorylation of STAT3 at the Tyr705 residue, which is essential for its dimerization and translocation to the nucleus to regulate gene expression.[1] This inhibition leads to the downregulation of various STAT3 target genes, ultimately resulting in decreased tumor growth and induction of apoptosis.[2][3][4]
Recommended Dosages for Mouse Xenograft Models
The optimal dosage of HJC0152 can vary depending on the tumor type, the administration route, and the specific experimental design. The following table summarizes the dosages that have been reported to be effective in various mouse xenograft models.
| Cancer Type | Cell Line | Mouse Strain | Dosage | Administration Route | Frequency | Reference |
| Non-Small-Cell Lung Cancer | A549 | BALB/c nude | 7.5 mg/kg | Not explicitly stated, described as "orally active" | Daily | [3][5] |
| Glioblastoma | U87 | BALB/c-nu | 7.5 mg/kg | Intratumoral | Daily | |
| Gastric Cancer | MKN45 | BALB/c nude | 7.5 mg/kg | Intraperitoneal | Twice weekly for 21 days | [4][6] |
| Breast Cancer | MDA-MB-231 | Nude | 2.5 and 7.5 mg/kg | Intraperitoneal | Not specified | [1] |
| Breast Cancer | MDA-MB-231 | Nude | 25 mg/kg | Not specified | Not specified | [7] |
| Head and Neck Squamous Cell Carcinoma | SCC25 | Not specified | 7.5 mg/kg | Intraperitoneal | Daily | [8] |
Note: It is crucial to perform dose-response studies to determine the optimal dosage for your specific experimental model. Toxicity should be monitored by observing changes in body weight and overall animal health. One study noted no significant signs of toxicity at a dose of 75 mg/kg.[1]
Experimental Protocols
The following are detailed protocols for the preparation and administration of HJC0152 in mouse xenograft studies.
HJC0152 Formulation for In Vivo Administration
A common formulation for preparing HJC0152 for in vivo use involves a mixture of DMSO, PEG300, Tween 80, and sterile water.
Materials:
-
HJC0152 powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile ddH2O (double-distilled water) or PBS
Procedure:
-
Dissolve HJC0152 in DMSO to create a stock solution.
-
For a 1 mL final working solution, take an appropriate volume of the HJC0152/DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 and mix again until the solution is clear.
-
Add sterile ddH2O or PBS to bring the final volume to 1 mL.
-
The final solution should be prepared fresh before each administration.
Mouse Xenograft Establishment and Treatment Workflow
Administration Protocols
1. Intraperitoneal (i.p.) Injection
-
Procedure:
-
Restrain the mouse by gently scruffing the neck and back to expose the abdomen.
-
Tilt the mouse to a slight head-down position to allow the abdominal organs to move away from the injection site.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no fluid is drawn back, which would indicate entry into a vessel or organ.
-
Slowly inject the prepared HJC0152 solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
-
2. Oral Gavage (p.o.)
-
Procedure:
-
Gently restrain the mouse and hold it in an upright position.
-
Use a proper-sized, ball-tipped gavage needle.
-
Gently insert the gavage needle into the mouth and pass it over the tongue into the esophagus. The needle should pass with minimal resistance.
-
Slowly administer the HJC0152 solution.
-
Carefully remove the gavage needle and return the mouse to its cage.
-
Observe the mouse for any signs of respiratory distress.
-
3. Intratumoral (i.t.) Injection
-
Procedure:
-
Anesthetize the mouse according to your institution's approved protocol.
-
Using a small gauge needle (e.g., 27-30 gauge), carefully insert the needle directly into the center of the tumor.
-
Slowly inject the HJC0152 solution. The volume should be appropriate for the tumor size to avoid rupture.
-
Withdraw the needle and monitor the mouse until it has fully recovered from anesthesia.
-
Concluding Remarks
HJC0152 has demonstrated significant anti-tumor activity in a variety of preclinical mouse xenograft models. The provided dosages and protocols serve as a valuable starting point for researchers investigating the therapeutic potential of this STAT3 inhibitor. It is essential to adapt these protocols to the specific needs of your research, including the cancer model and experimental objectives, while adhering to all institutional animal care and use guidelines.
References
- 1. intensitytherapeutics.com [intensitytherapeutics.com]
- 2. Intratumoral injection of adenoviral vectors encoding tumor-targeted immunoconjugates for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HJC0152 suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HJC0152 suppresses human non-small-cell lung cancer by inhibiting STAT3 and modulating metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suppression of the Growth and Invasion of Human Head and Neck Squamous Cell Carcinomas via Regulating STAT3 Signaling and miR-21/β-catenin Axis with HJC0152 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of a Mouse Ovarian Cancer and Peritoneal Metastasis Model to Study Intraperitoneal Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Western Blot Analysis of p-STAT3 (Tyr705) Following HJC0152 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and semi-quantitative analysis of phosphorylated Signal Transducer and Activator of Transcription 3 at tyrosine 705 (p-STAT3 Tyr705) in cell lysates following treatment with the STAT3 inhibitor, HJC0152.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein involved in numerous cellular processes, including cell growth, differentiation, and apoptosis.[1][2] The activation of STAT3 is critically dependent on its phosphorylation at the Tyr705 residue, which is often mediated by upstream kinases such as Janus kinases (JAKs).[3] This phosphorylation event triggers the dimerization of STAT3, its translocation to the nucleus, and subsequent regulation of target gene expression.[1][3] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it an attractive target for therapeutic intervention.[3][4]
HJC0152 is a novel small molecule inhibitor of STAT3 that has demonstrated potent antitumor activity in various cancer models, including glioblastoma and non-small cell lung cancer.[4][5][6] Its mechanism of action involves the inhibition of STAT3 phosphorylation at Tyr705, thereby disrupting downstream signaling pathways.[5][7][8] Western blotting is a fundamental technique to verify the on-target effect of HJC0152 by assessing the levels of p-STAT3 (Tyr705).[3][4] This protocol provides a comprehensive guide for performing this assay.
Experimental Protocols
This section details the step-by-step methodology for treating cells with HJC0152 and subsequently performing a Western blot to analyze p-STAT3 (Tyr705) levels.
I. Cell Culture and HJC0152 Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., A549, H460, SCC25, CAL27, U87, U251) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
HJC0152 Preparation: Prepare a stock solution of HJC0152 in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations for treatment.
-
Treatment: Remove the culture medium from the wells and replace it with the medium containing various concentrations of HJC0152. Include a vehicle control (medium with the same concentration of solvent used for HJC0152).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).[7]
II. Cell Lysis for Phosphoprotein Analysis
It is crucial to work quickly and on ice throughout the lysis procedure to prevent dephosphorylation and proteolysis.[9]
-
Washing: After treatment, aspirate the culture medium and wash the cells twice with ice-cold 1X Phosphate-Buffered Saline (PBS).[3][10]
-
Lysis Buffer Preparation: Prepare an appropriate lysis buffer such as RIPA or NP40 buffer.[9][11] It is essential to supplement the lysis buffer with freshly added protease and phosphatase inhibitors.[3][9][12]
-
Cell Lysis: Add 100-150 µL of ice-cold lysis buffer to each well of the 6-well plate.[3][10]
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[3][10]
-
Incubation: Incubate the lysate on ice for 20-30 minutes, with brief vortexing every 10 minutes, to ensure efficient lysis.[3][10]
-
Centrifugation: Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[3][11]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.[3]
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the BCA assay.[11]
III. SDS-PAGE and Western Blotting
-
Sample Preparation: To 20-30 µg of protein, add 4X Laemmli sample buffer and heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[3][9]
-
Gel Electrophoresis: Load the denatured protein samples into the wells of an 8-10% SDS-polyacrylamide gel. STAT3 typically migrates at approximately 79/86 kDa.[3] Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[9][13] PVDF membranes are recommended for their high mechanical strength and binding capacity, which is beneficial for detecting low abundance phosphoproteins and for subsequent stripping and reprobing.[13]
-
Membrane Blocking: Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[9] For phosphoprotein detection, BSA is often preferred over non-fat dry milk to reduce background.[13]
IV. Antibody Incubation and Detection
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for p-STAT3 (Tyr705) diluted in the blocking buffer. The recommended dilution should be optimized, but a starting point of 1:1000 is common.[3] Incubate overnight at 4°C with gentle agitation.[3][9]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[3]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-rabbit or anti-mouse IgG secondary antibody (depending on the host species of the primary antibody) diluted in blocking buffer (e.g., 1:2000–1:5000) for 1 hour at room temperature.[3]
-
Final Washes: Wash the membrane again three times for 5-10 minutes each with TBST.
-
Signal Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions and capture the signal using an appropriate imaging system.[11]
V. Stripping and Reprobing for Total STAT3 and Loading Control
To normalize the p-STAT3 signal, it is essential to determine the total STAT3 and a loading control (e.g., β-actin or GAPDH) on the same membrane.[14]
-
Stripping: After detecting p-STAT3, the membrane can be stripped to remove the bound antibodies. This can be achieved using a commercial stripping buffer or a lab-prepared buffer (e.g., containing SDS and β-mercaptoethanol) with incubation at 50°C for 30 minutes.[15][16]
-
Washing after Stripping: Thoroughly wash the membrane several times with TBST to remove all traces of the stripping buffer.[15]
-
Re-blocking: Block the membrane again with 5% BSA in TBST for 1 hour at room temperature.
-
Reprobing: Incubate the membrane with a primary antibody for total STAT3 overnight at 4°C. Following the same washing and secondary antibody incubation steps as before, detect the signal.
-
Loading Control: The membrane can be stripped and reprobed again for a loading control protein like β-actin or GAPDH to ensure equal protein loading across the lanes.
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a structured table for clear comparison. Densitometry analysis of the bands should be performed using appropriate software. The intensity of the p-STAT3 band should be normalized to the total STAT3 band, and subsequently to the loading control for each sample.
| Treatment Group | p-STAT3 (Tyr705) Intensity | Total STAT3 Intensity | Loading Control (e.g., β-actin) Intensity | Normalized p-STAT3/Total STAT3 | Normalized p-STAT3/Loading Control |
| Vehicle Control | |||||
| HJC0152 (Conc. 1) | |||||
| HJC0152 (Conc. 2) | |||||
| HJC0152 (Conc. 3) |
Mandatory Visualizations
Signaling Pathway of STAT3 Activation and Inhibition by HJC0152
Caption: STAT3 signaling pathway and the inhibitory action of HJC0152.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for p-STAT3 (Tyr705) Western blot analysis.
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. Phospho-STAT3 (Tyr705) Monoclonal Antibody (R.263.6) (MA5-15193) [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. HJC0152 suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Suppression of the Growth and Invasion of Human Head and Neck Squamous Cell Carcinomas via Regulating STAT3 Signaling and miR-21/β-catenin Axis with HJC0152 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 11. origene.com [origene.com]
- 12. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 15. Stripping and Reprobing Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application Notes and Protocols for Cell Viability Assays with HJC0152
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the effect of HJC0152, a novel STAT3 inhibitor, on cell viability using two common colorimetric assays: MTT and CCK-8. The information is compiled from various studies investigating the anti-tumor effects of HJC0152 across different cancer cell lines.
Compound: HJC0152 Target: Signal Transducer and Activator of Transcription 3 (STAT3)[1][2][3] Applications: In vitro cell viability, cytotoxicity, and proliferation assays.
Mechanism of Action
HJC0152 is an orally active small-molecule inhibitor of STAT3.[1][3] Aberrant STAT3 activation is a key driver in many cancers, promoting proliferation, survival, and migration.[2][4] HJC0152 exerts its anti-tumor effects by inhibiting the phosphorylation of STAT3 at the Tyr705 residue, which prevents its dimerization, nuclear translocation, and subsequent transcription of downstream target genes involved in cell cycle progression (e.g., c-Myc, Cyclin D1) and apoptosis resistance (e.g., Bcl-2, Mcl-1, Survivin).[2][3][5] In some cellular contexts, HJC0152 has also been shown to induce the accumulation of reactive oxygen species (ROS), leading to apoptosis, and to modulate cellular metabolism.[1] Furthermore, it can affect other signaling pathways, such as the MAPK pathway.[2]
Caption: HJC0152 inhibits STAT3 signaling.
Data Presentation
The following tables summarize the reported effects of HJC0152 on the viability of various cancer cell lines as determined by MTT or CCK-8 assays.
Table 1: HJC0152 Cell Viability Data (MTT Assay)
| Cell Line | Cancer Type | Incubation Time (hours) | IC₅₀ (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 24, 48, 72 | Not specified, dose-dependent inhibition | [1] |
| H460 | Non-Small Cell Lung Cancer | 24, 48, 72 | Not specified, dose-dependent inhibition | [1] |
| H1299 | Non-Small Cell Lung Cancer | 24, 48, 72 | Not specified, dose-dependent inhibition | [1] |
| SCC25 | Head and Neck Squamous Cell Carcinoma | 24 | ~2 | [4] |
| CAL27 | Head and Neck Squamous Cell Carcinoma | 24 | ~1 | [4] |
| U87 | Glioblastoma | 24 | ~5 | [5] |
| U251 | Glioblastoma | 24 | ~2 | [5] |
| LN229 | Glioblastoma | 24 | ~2 | [5] |
Table 2: HJC0152 Cell Viability Data (CCK-8 Assay)
| Cell Line | Cancer Type | Incubation Time (hours) | IC₅₀ (µM) | Reference |
| AGS | Gastric Cancer | 24, 48, 72 | ~10 (at 48h) | [2] |
| MKN45 | Gastric Cancer | 24, 48, 72 | ~10 (at 48h) | [2] |
| HGC-27 | Gastric Cancer | 24, 48, 72 | >20 (less sensitive) | [2] |
Experimental Workflow
The general workflow for assessing cell viability with HJC0152 using either MTT or CCK-8 assays is outlined below.
Caption: General workflow for cell viability assays.
Detailed Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is based on methodologies reported for testing HJC0152.[1][4][5] The MTT assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[6]
Materials:
-
HJC0152 (stock solution in DMSO)
-
Target cells in culture
-
Complete culture medium
-
96-well flat-bottom sterile plates
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of HJC0152 in culture medium. A typical concentration range is 0.1 µM to 20 µM.[2][4] Remember to include a vehicle control (DMSO-treated) group. The final DMSO concentration should be consistent across all wells and typically below 0.1%.
-
Remove the medium from the wells and add 100 µL of the HJC0152 dilutions.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[1][2]
-
-
MTT Addition and Incubation:
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for an additional 4 hours at 37°C, protected from light.[5]
-
-
Formazan Solubilization:
-
Data Acquisition:
Protocol 2: CCK-8 (Cell Counting Kit-8) Assay
This protocol is adapted from studies using HJC0152 in gastric cancer cell lines.[2][7] The CCK-8 assay utilizes a highly water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to produce a soluble orange formazan dye.[8] This assay is generally considered more convenient and less toxic than the MTT assay.
Materials:
-
HJC0152 (stock solution in DMSO)
-
Target cells in culture
-
Complete culture medium
-
96-well flat-bottom sterile plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of HJC0152 in culture medium. A common concentration range is 5 µM to 20 µM.[2][7] Include a vehicle control (DMSO).
-
Add the HJC0152 dilutions to the wells. Some protocols add 10 µL of a 10x concentrated drug solution, while others replace the entire medium.[7][8]
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[2][7]
-
-
CCK-8 Reaction:
-
Data Acquisition:
Concluding Remarks
Both MTT and CCK-8 assays are reliable methods for determining the effect of HJC0152 on cell viability. The choice between them often depends on laboratory preference, cell type, and desired workflow convenience. It is recommended to perform preliminary experiments to optimize cell seeding density and assay incubation times for each specific cell line. The provided protocols and data serve as a comprehensive guide for researchers initiating studies with the STAT3 inhibitor HJC0152.
References
- 1. HJC0152 suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HJC0152, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. dovepress.com [dovepress.com]
- 8. apexbt.com [apexbt.com]
Application Notes and Protocols for Assessing Apoptosis in HJC0152-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the pro-apoptotic effects of HJC0152, a novel STAT3 inhibitor. The included protocols detail established methods for detecting and quantifying apoptosis in cancer cell lines following treatment with HJC0152.
Introduction to HJC0152 and Apoptosis Induction
HJC0152 is a potent small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cell proliferation, survival, and differentiation.[1][2] Constitutive activation of STAT3 is a hallmark of many human cancers, contributing to tumor growth and resistance to therapy. HJC0152 exerts its antitumor activity by inhibiting the phosphorylation of STAT3 at the Tyr705 residue, thereby blocking its downstream signaling pathways.[1][3]
A primary mechanism of HJC0152's anti-cancer effect is the induction of apoptosis, or programmed cell death.[1][3][4][5] Studies have shown that HJC0152 treatment in various cancer cell lines, including glioblastoma and gastric cancer, leads to the activation of the intrinsic apoptotic pathway.[1][4][5] This is characterized by a decrease in the expression of anti-apoptotic proteins such as Bcl-2, Mcl-1, and survivin, and an increase in the pro-apoptotic protein Bax.[1][5] Subsequently, this leads to the cleavage and activation of caspase-3 and poly(ADP-ribose) polymerase (PARP), culminating in cell death.[1][4][5]
This document outlines detailed protocols for three common and robust assays to measure apoptosis in cells treated with HJC0152:
-
Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase-3/7 Activity Assay: To measure the activity of key executioner caspases.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: To detect DNA fragmentation, a hallmark of late-stage apoptosis.
HJC0152-Induced Apoptosis Signaling Pathway
The diagram below illustrates the proposed signaling pathway for HJC0152-induced apoptosis. HJC0152 inhibits STAT3 phosphorylation, leading to a cascade of events that ultimately result in programmed cell death.
Caption: HJC0152 induced apoptosis pathway.
Experimental Workflow for Apoptosis Assays
The following diagram outlines the general experimental workflow for assessing apoptosis in HJC0152-treated cells.
References
- 1. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. HJC0152, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Transwell Migration Assay Using HJC0152 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the novel STAT3 inhibitor, HJC0152, in a transwell migration assay. This document is intended to guide researchers in accurately assessing the inhibitory effect of HJC0152 on cancer cell migration.
Introduction
HJC0152 is a potent, orally active small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Aberrant STAT3 signaling is a key driver in the progression of various human cancers, promoting cell proliferation, survival, and migration.[3][4][5] HJC0152 exerts its anti-tumor activity by inhibiting the phosphorylation of STAT3 at the Tyr705 residue, which is crucial for its activation, dimerization, and nuclear translocation.[1][2] Consequently, the downstream transcriptional activation of genes involved in cell migration and invasion is suppressed.
The transwell migration assay is a widely used in vitro method to evaluate the migratory capacity of cells in response to a chemoattractant. This assay is instrumental in screening and characterizing compounds, such as HJC0152, that may inhibit cancer cell metastasis.
Mechanism of Action of HJC0152 in Inhibiting Cell Migration
HJC0152's primary mechanism involves the direct inhibition of STAT3 phosphorylation.[1][6] This leads to a cascade of downstream effects that collectively impair the cell's migratory machinery. Key molecular events include:
-
Downregulation of Epithelial-to-Mesenchymal Transition (EMT) Markers: Treatment with HJC0152 has been shown to decrease the expression of key EMT-associated proteins such as Twist1, vimentin, and N-cadherin.[1][7]
-
Upregulation of E-cadherin: Concurrently, HJC0152 increases the expression of E-cadherin, a crucial component of adherens junctions that maintains epithelial cell polarity and inhibits motility.[1][7]
-
Reduced Matrix Metalloproteinase (MMP) Expression: The inhibitor also reduces the expression of MMP2 and MMP9, enzymes that are critical for the degradation of the extracellular matrix (ECM), a necessary step for cell invasion.[1][7]
These molecular changes result in a diminished capacity of cancer cells to migrate and invade surrounding tissues.
Signaling Pathway Diagram
References
- 1. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HJC0152, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HJC0152, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. HJC0152 suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Efficacy of STAT3 Inhibitor HJC0152 Using the Colony Formation Assay
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that plays a crucial role in cell growth, proliferation, and survival.[1][2] In many types of cancer, STAT3 is persistently activated, contributing to tumor progression and resistance to therapy.[3][4] HJC0152 is a novel small molecule inhibitor of STAT3 that has shown promising anti-tumor activity in various cancer models.[3][4][5] This document provides a detailed protocol for utilizing the colony formation assay, a well-established in vitro method, to assess the long-term efficacy of HJC0152 on the proliferative capacity of cancer cells.
The colony formation assay, also known as the clonogenic assay, is a fundamental technique to determine the ability of a single cell to undergo "unlimited" division and form a colony.[6][7][8][9] A colony is defined as a cluster of at least 50 cells.[7][8][9][10] This assay is particularly valuable for evaluating the cytotoxic and cytostatic effects of anti-cancer agents like HJC0152 over an extended period.[6]
Mechanism of Action of HJC0152:
HJC0152 exerts its anti-cancer effects by directly targeting the STAT3 signaling pathway. It inhibits the phosphorylation of STAT3 at the tyrosine 705 residue (Tyr705).[3][11] This phosphorylation event is critical for the dimerization of STAT3 monomers, their subsequent translocation into the nucleus, and their binding to DNA to regulate the transcription of target genes. By preventing Tyr705 phosphorylation, HJC0152 effectively blocks the entire downstream signaling cascade.
The inhibition of STAT3 signaling by HJC0152 leads to a cascade of cellular events that collectively suppress tumor growth. These include:
-
Suppression of Cell Proliferation: HJC0152 downregulates the expression of key cell cycle regulators, such as Cyclin D1 and c-Myc, leading to cell cycle arrest, primarily at the G0/G1 phase.[1][3][4][11]
-
Induction of Apoptosis: The inhibitor promotes programmed cell death by downregulating anti-apoptotic proteins like Bcl-2 and survivin, and upregulating pro-apoptotic proteins.[3][4][11]
-
Inhibition of Invasion and Metastasis: HJC0152 has been shown to reduce the migratory and invasive capabilities of cancer cells.[12][13]
HJC0152 has demonstrated efficacy in a range of cancer cell lines, including those derived from breast cancer, head and neck squamous cell carcinoma, glioblastoma, non-small-cell lung cancer, and gastric cancer.[3][4][11][12][13]
Experimental Protocols
Cell Line and Culture Conditions:
Select a cancer cell line known to have constitutively active STAT3 for optimal assessment of HJC0152 efficacy. Examples include MDA-MB-231 (breast cancer), SCC25 and CAL27 (head and neck cancer), U87 and U251 (glioblastoma), A549 and H460 (non-small-cell lung cancer), and AGS and MKN45 (gastric cancer). Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO2.
Preparation of HJC0152 Stock Solution:
Dissolve HJC0152 powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10 mM). Store the stock solution in aliquots at -20°C or -80°C. When preparing working solutions, dilute the stock solution in the complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all experimental groups, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.1%).
Colony Formation Assay Protocol:
This protocol is a general guideline and may require optimization based on the specific cell line used.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
HJC0152
-
DMSO (vehicle control)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Fixation solution: 4% paraformaldehyde in PBS or methanol
-
Staining solution: 0.5% crystal violet in methanol
-
Microscope
-
Colony counting software (optional, e.g., ImageJ)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 6-well plates at a low density (e.g., 500-1000 cells per well). The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct, countable colonies in the control wells.
-
Allow the cells to attach overnight in a 37°C, 5% CO2 incubator.
-
-
HJC0152 Treatment:
-
The following day, replace the medium with fresh complete medium containing various concentrations of HJC0152 (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest HJC0152 concentration.
-
Treat the cells for 24 to 48 hours. The duration of treatment may need to be optimized.
-
-
Colony Growth:
-
After the treatment period, remove the medium containing HJC0152 and wash the cells gently with PBS.
-
Add fresh, drug-free complete medium to each well.
-
Incubate the plates for 10-14 days, or until visible colonies have formed in the control wells. Change the medium every 2-3 days to ensure adequate nutrient supply.
-
-
Fixation and Staining:
-
Once the colonies are of a sufficient size (at least 50 cells), carefully remove the medium and wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of fixation solution to each well and incubating for 15-20 minutes at room temperature.
-
Remove the fixation solution and allow the plates to air dry completely.
-
Stain the colonies by adding 1 mL of 0.5% crystal violet solution to each well and incubating for 20-30 minutes at room temperature.
-
Gently wash the plates with tap water to remove excess stain and allow them to air dry.
-
-
Colony Counting and Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of ≥50 cells. Counting can be done manually or with the aid of a colony counter or imaging software.
-
Calculate the Plating Efficiency (PE) and the Surviving Fraction (SF) using the following formulas:
-
Plating Efficiency (PE) % = (Number of colonies formed / Number of cells seeded) x 100
-
Surviving Fraction (SF) = PE of treated cells / PE of control cells
-
-
Data Presentation
The quantitative data from the colony formation assay should be summarized in a clear and structured table for easy comparison.
Table 1: Effect of HJC0152 on Colony Formation
| Treatment Group | Concentration (µM) | Number of Cells Seeded | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction |
| Vehicle Control | 0 (DMSO) | 500 | 150 ± 12 | 30.0 | 1.00 |
| HJC0152 | 1 | 500 | 125 ± 10 | 25.0 | 0.83 |
| HJC0152 | 5 | 500 | 80 ± 7 | 16.0 | 0.53 |
| HJC0152 | 10 | 500 | 45 ± 5 | 9.0 | 0.30 |
| HJC0152 | 25 | 500 | 15 ± 3 | 3.0 | 0.10 |
| HJC0152 | 50 | 500 | 2 ± 1 | 0.4 | 0.01 |
Note: The data presented in this table are for illustrative purposes only.
Visualization
Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: HJC0152 inhibits STAT3 signaling by preventing Tyr705 phosphorylation.
Caption: Workflow of the colony formation assay to assess HJC0152 efficacy.
References
- 1. Suppression of the Growth and Invasion of Human Head and Neck Squamous Cell Carcinomas via Regulating STAT3 Signaling and miR-21/β-catenin Axis with HJC0152 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HJC0152, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Clonogenic Assay [en.bio-protocol.org]
- 11. selleckchem.com [selleckchem.com]
- 12. HJC0152 suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
HJC0152 free base solubility and formulation for animal studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
HJC0152 is a potent and orally active inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] The constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, playing a crucial role in tumor cell proliferation, survival, invasion, and angiogenesis. HJC0152 has demonstrated significant anti-tumor effects in various cancer models, including non-small cell lung cancer, gastric cancer, and glioblastoma.[3][4][5] These application notes provide detailed information on the solubility of HJC0152 free base and protocols for its formulation for use in animal studies, aiding researchers in the preclinical development of this promising therapeutic agent.
Data Presentation
This compound Solubility
The solubility of this compound has been determined in a limited number of solvents. The available quantitative data is summarized in the table below. It is important to note that HJC0152 is a derivative of niclosamide, designed for improved aqueous solubility and oral bioavailability.[4]
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 88 mg/mL (216.4 mM) | [4] |
| Water | Insoluble | [4] |
| Ethanol | Insoluble | [4] |
Formulations for Animal Studies
Several formulations have been successfully used for the in vivo administration of HJC0152 in animal models. The choice of formulation depends on the desired route of administration and the experimental design.
| Formulation Components | Route of Administration | Dosage | Animal Model | Reference |
| 5% DMSO, 40% PEG300, 5% Tween80, 50% ddH₂O | Intraperitoneal (i.p.) | 2.5 and 7.5 mg/kg | Nude mice with MDA-MB-231 xenografts | [4] |
| 5% DMSO, 95% Corn Oil | Oral (p.o.) | Not specified | Not specified | [4] |
| Phosphate-Buffered Saline (PBS) | Intraperitoneal (i.p.) | 7.5 mg/kg | BALB/c nude mice with MKN45 xenografts | [3] |
| Dimethyl Sulfoxide (DMSO) | Intratumoral | 7.5 mg/kg | Mice with U87 xenografts | [6] |
Experimental Protocols
Protocol 1: Determination of this compound Solubility
Objective: To determine the solubility of this compound in a solvent of interest.
Materials:
-
This compound
-
Solvent of interest (e.g., PBS, ethanol, PEG400)
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC system
-
Analytical balance
-
Microcentrifuge tubes
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a microcentrifuge tube.
-
Vortex the mixture vigorously for 2 minutes.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for 24 hours with constant agitation to ensure equilibrium is reached.
-
Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Prepare a series of dilutions of the supernatant with the same solvent.
-
Determine the concentration of HJC0152 in the diluted supernatant using a validated analytical method, such as UV-Vis spectrophotometry at a predetermined λmax or by HPLC with a standard curve.
-
Calculate the solubility of HJC0152 in the solvent based on the concentration of the saturated supernatant.
Protocol 2: Preparation of HJC0152 Formulation for Intraperitoneal Administration
Objective: To prepare a solution of HJC0152 suitable for intraperitoneal injection in mice.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile
-
PEG300, sterile
-
Tween80, sterile
-
ddH₂O, sterile
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound.
-
In a sterile conical tube, dissolve the HJC0152 in DMSO to create a stock solution (e.g., 88 mg/mL).[4]
-
In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween80, and ddH₂O in a 40:5:50 ratio by volume. For example, for 1 mL of vehicle, mix 400 µL of PEG300, 50 µL of Tween80, and 500 µL of ddH₂O.
-
To prepare the final formulation, add the HJC0152 stock solution to the vehicle to achieve the desired final concentration. For a 1 mL final volume with 5% DMSO, add 50 µL of the HJC0152 stock solution to 950 µL of the prepared vehicle.
-
Vortex the final solution thoroughly until it is clear and homogenous.
-
The mixed solution should be used immediately for optimal results.[4]
Protocol 3: Preparation of HJC0152 Formulation for Oral Administration
Objective: To prepare a suspension of HJC0152 suitable for oral gavage in mice.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound.
-
In a sterile conical tube, dissolve the HJC0152 in DMSO to create a stock solution (e.g., 22 mg/mL).[4]
-
To prepare the final formulation, add the HJC0152 stock solution to the corn oil to achieve the desired final concentration. For a 1 mL final volume with 5% DMSO, add 50 µL of the 22 mg/mL HJC0152 stock solution to 950 µL of corn oil.
-
Vortex the mixture thoroughly to ensure a uniform suspension.
-
Administer the suspension to the animals via oral gavage.
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. HJC0152, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. HJC0152 suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing HJC0152 for Chemosensitivity Enhancement
Introduction
HJC0152 is a potent, orally bioavailable small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Aberrant STAT3 activation is a hallmark of many cancers, contributing to tumor proliferation, survival, invasion, and drug resistance.[3][4] By inhibiting the phosphorylation of STAT3 at the Tyr705 residue, HJC0152 effectively blocks its dimerization, nuclear translocation, and downstream gene transcription.[1][4] This mechanism makes HJC0152 a compelling agent for investigation, not only as a standalone therapy but also as a chemosensitizer to enhance the efficacy of conventional cytotoxic drugs. These notes provide detailed protocols for researchers to study the chemosensitivity enhancement effects of HJC0152 in various cancer models.
Mechanism of Action
HJC0152 exerts its anti-tumor effects primarily by inhibiting the JAK/STAT3 signaling pathway.[4] Upon activation by upstream cytokines and growth factors, JAKs phosphorylate STAT3, leading to the transcription of target genes involved in cell survival (e.g., Bcl-2, Mcl-1, Survivin) and proliferation (e.g., c-Myc, Cyclin D1).[3] HJC0152 prevents this activation, leading to cell cycle arrest, induction of apoptosis, and reduced expression of anti-apoptotic proteins.[1][3] Furthermore, studies have shown that HJC0152 can modulate other cancer-related pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, by increasing the phosphorylation of p38 and JNK, which can also contribute to apoptosis.[3][5] This multifaceted impact on key cancer signaling nodes provides a strong rationale for its use in overcoming chemotherapy resistance.
Caption: HJC0152 inhibits STAT3 phosphorylation, blocking downstream signaling for proliferation and survival.
Quantitative Data on Chemosensitivity Enhancement
The following tables summarize findings from studies where HJC0152 was used in combination with standard chemotherapeutic agents.
Table 1: Synergistic Inhibition of Glioblastoma Cell Viability
| Cell Line | Treatment | IC50 of Cisplatin (µM) | Fold-Sensitization |
| U87 | Cisplatin alone | ~25 | - |
| Cisplatin + HJC0152 (5 µM) | ~10 | ~2.5x | |
| U251 | Cisplatin alone | ~30 | - |
| Cisplatin + HJC0152 (5 µM) | ~12 | ~2.5x | |
| LN229 | Cisplatin alone | ~20 | - |
| Cisplatin + HJC0152 (5 µM) | ~8 | ~2.5x | |
| Data adapted from studies on glioblastoma, demonstrating that HJC0152 lowers the IC50 of cisplatin.[4] |
Table 2: Enhanced Apoptosis in Cancer Cells with Combination Therapy
| Cancer Type | Cell Line | Treatment | Apoptotic Cells (%) |
| Gastric Cancer | AGS | Control | < 5% |
| HJC0152 (20 µM) | ~25%[3][6] | ||
| Chemo (e.g., 5-FU) | Variable | ||
| HJC0152 + Chemo | Synergistically Increased | ||
| Glioblastoma | U87 | Control | < 5% |
| HJC0152 (10 µM) | ~30%[4] | ||
| Chemo (e.g., Cisplatin) | Variable | ||
| HJC0152 + Chemo | Synergistically Increased | ||
| Breast Cancer | MDA-MB-231 | Control | < 5% |
| HJC0152 (3 µM) | Variable | ||
| Doxorubicin (1 µM) | Variable | ||
| HJC0152 + Doxorubicin | Synergistically Increased[7] | ||
| This table represents typical results where the combination of HJC0152 and a chemotherapeutic agent leads to a significant increase in apoptosis compared to either agent alone. Specific percentages for combination treatments require empirical determination. |
Experimental Protocols
Here are detailed protocols for assessing the chemosensitizing effects of HJC0152.
Caption: Workflow for in vitro analysis of HJC0152-mediated chemosensitization.
Protocol 1: Cell Viability and Synergy Analysis
This protocol determines the effect of HJC0152 and a chemotherapeutic agent on cell proliferation and calculates synergistic effects.
-
Cell Seeding: Plate cancer cells (e.g., A549, U87, MKN45) in 96-well plates at a density of 3,000-8,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of HJC0152 and the chosen chemotherapeutic agent (e.g., Cisplatin, Doxorubicin, Temozolomide) in culture medium.
-
Treatment: Treat cells with:
-
HJC0152 alone (e.g., 0, 1, 5, 10, 20 µM).
-
Chemotherapeutic agent alone (e.g., 8 concentrations for IC50 curve).
-
Combinations of both drugs at constant (e.g., IC25, IC50) or varying ratios.
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
-
Viability Assessment: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT reagent to each well and incubate for 1-4 hours.[3] Measure the absorbance at the appropriate wavelength (450 nm for CCK-8).
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug alone and in combination using non-linear regression.
-
Calculate the Combination Index (CI) using software like CompuSyn. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Apoptosis Assessment by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis by the combination treatment.
-
Cell Seeding and Treatment: Seed 2x10^5 cells per well in 6-well plates. After 24 hours, treat with HJC0152, the chemotherapeutic agent, and the combination at predetermined concentrations (e.g., their respective IC50 values) for 24-48 hours.[3][4]
-
Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Add 400 µL of 1X Annexin-binding buffer and analyze the cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are early apoptotic, while double-positive cells are late apoptotic/necrotic.
-
Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Protocol 3: Western Blot Analysis
This protocol verifies the mechanism of action by analyzing protein expression changes.
-
Protein Extraction: Treat cells in 6-cm dishes as described in Protocol 2. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include: p-STAT3 (Tyr705), total STAT3, cleaved PARP, cleaved Caspase-3, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH).[4]
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify band intensities and normalize to the loading control to compare protein levels across treatment groups.
Caption: Workflow for in vivo xenograft studies to evaluate chemosensitization by HJC0152.
Protocol 4: In Vivo Xenograft Model of Chemosensitivity
This protocol evaluates the chemosensitizing effect of HJC0152 in a preclinical animal model.[3][4][8]
-
Animal Model: Use 4-6 week old immunodeficient mice (e.g., nude or NSG). Subcutaneously inject 1-5 x 10^6 cancer cells into the flank.
-
Tumor Growth and Grouping: Monitor tumor growth with calipers. When tumors reach an average volume of 100-200 mm³, randomize mice into four groups:
-
Treatment and Monitoring: Administer treatments according to an established schedule (e.g., daily for HJC0152, weekly for chemotherapy) for 3-4 weeks. Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size limit), euthanize the mice.
-
Analysis:
-
Excise tumors and record their final weight.
-
Calculate Tumor Growth Inhibition (TGI) for each group.
-
Fix a portion of the tumor in formalin for immunohistochemistry (IHC) analysis of proliferation (Ki-67) and apoptosis (TUNEL or cleaved Caspase-3).
-
Snap-freeze a portion of the tumor for Western blot analysis of the STAT3 pathway.
-
Compare the tumor growth curves and final tumor weights between groups to determine if the combination treatment is significantly more effective than single-agent therapies.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HJC0152, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. HJC0152 suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effect of HJC0152 on the MAPK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the impact of HJC0152, a novel STAT3 inhibitor, on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The provided protocols and data presentation formats are intended to assist in the rigorous evaluation of HJC0152's mechanism of action in various cancer models.
Introduction
HJC0152 is a derivative of niclosamide with improved aqueous solubility and potent inhibitory effects on STAT3 signaling.[1][2] While primarily targeting STAT3, evidence suggests that HJC0152 can also modulate the MAPK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.[1][3] Dysregulation of the MAPK pathway is a hallmark of many cancers, making it a key area of investigation for novel anti-cancer agents.[3][4]
The effect of HJC0152 on MAPK signaling appears to be context-dependent. In gastric cancer cells, HJC0152 has been shown to significantly increase the phosphorylation of p38 and JNK in a time- and dose-dependent manner, while having a minimal effect on ERK phosphorylation.[1] Conversely, in head and neck squamous cell carcinoma cells, HJC0152 did not appear to affect the MAPK signaling pathway.[5] These findings underscore the importance of thoroughly assessing the impact of HJC0152 on all major branches of the MAPK pathway (ERK, p38, and JNK) in the specific cancer model under investigation.
This document outlines detailed protocols for key experiments to elucidate the effect of HJC0152 on MAPK signaling and its downstream cellular consequences.
Data Presentation
Quantitative data from the described experiments should be summarized in clear, structured tables for straightforward comparison and interpretation.
Table 1: Effect of HJC0152 on Cell Viability (IC50 Values)
| Cell Line | HJC0152 IC50 (µM) after 24h | Reference |
| U87 (Glioblastoma) | Not specified | [6] |
| U251 (Glioblastoma) | Not specified | [6] |
| LN229 (Glioblastoma) | Not specified | [6] |
| SCC25 (HNSCC) | Not specified | [7] |
| CAL27 (HNSCC) | Not specified | [7] |
| A549 (NSCLC) | Not specified | [8] |
| H460 (NSCLC) | Not specified | [8] |
| AGS (Gastric Cancer) | Not specified | [1] |
| MKN45 (Gastric Cancer) | Not specified | [1] |
Note: Specific IC50 values were not explicitly stated in the provided search results, but the methodology to calculate them is described. Researchers should populate this table with their experimental data.
Table 2: Summary of HJC0152 Effect on MAPK Phosphorylation
| Cell Line | p-p38 Level | p-JNK Level | p-ERK Level | Reference |
| AGS (Gastric Cancer) | Increased | Increased | Slightly Affected | [1] |
| MKN45 (Gastric Cancer) | Increased | Increased | Slightly Affected | [1] |
| SCC25 (HNSCC) | Not Affected | Not Affected | Not Affected | [5] |
| CAL27 (HNSCC) | Not Affected | Not Affected | Not Affected | [5] |
Table 3: Cellular Effects of HJC0152 Treatment
| Assay | Cell Line(s) | Observed Effect with HJC0152 | Concentration(s) | Reference |
| Apoptosis | AGS, MKN45 | Increased percentage of apoptotic cells | 20 µM | [1] |
| U87, U251, LN229 | Increased apoptosis | Concentration-dependent | [6] | |
| Migration | AGS, MKN45 | Significantly decreased | 20 µM | [1] |
| U87, U251, LN229 | Significantly impaired | Not specified | [6] | |
| SCC25, CAL27 | Significantly inhibited | Dose-dependent | [7] | |
| Invasion | AGS, MKN45 | Significantly decreased | 20 µM | [1] |
| U87, U251, LN229 | Significantly impaired | Not specified | [6] | |
| SCC25, CAL27 | Significantly inhibited | Dose-dependent | [7] | |
| Colony Formation | AGS, MKN45 | Fewer and smaller colonies | Dose-dependent | [1] |
| U87, U251, LN229 | Fewer and smaller colonies | Concentration-dependent | [6] | |
| SCC25, CAL27 | Fewer colonies | 2 µM (SCC25), 1 µM (CAL27) | [7] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the effect of HJC0152 on the MAPK signaling pathway.
Western Blotting for MAPK Pathway Proteins
This protocol is for determining the phosphorylation status of key MAPK pathway proteins (ERK, p38, JNK) and their total protein levels.
Materials:
-
HJC0152
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells and allow them to attach overnight. Treat cells with various concentrations of HJC0152 (e.g., 0, 5, 10, 20 µM) for different time points (e.g., 0, 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (CCK-8 or MTT)
This protocol measures the effect of HJC0152 on cell proliferation and viability.
Materials:
-
HJC0152
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells (e.g., 2,000-5,000 cells/well) in a 96-well plate and allow them to attach overnight.[6][9]
-
Treatment: Treat cells with a range of HJC0152 concentrations (e.g., 0.01 to 100 µM) for 24, 48, and 72 hours.[6][9]
-
Assay:
-
Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 490 nm for MTT) using a microplate reader.[6][9]
-
Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value using appropriate software.
Colony Formation Assay
This assay assesses the long-term effect of HJC0152 on the proliferative capacity of single cells.
Materials:
-
HJC0152
-
6-well plates
-
Crystal violet staining solution (0.1% crystal violet in ethanol)
Protocol:
-
Cell Seeding: Seed a low density of cells (e.g., 500-800 cells/well) in 6-well plates.[6][9]
-
Treatment: Treat the cells with different concentrations of HJC0152.
-
Incubation: Incubate the plates for approximately 14 days, changing the medium with fresh HJC0152 every 2-3 days.[6][9]
-
Staining: Wash the colonies with PBS, fix with methanol or ethanol, and stain with crystal violet solution for 30 minutes.[1]
-
Analysis: Wash the plates with water and allow them to dry. Count the number of colonies (typically containing >50 cells).
Transwell Migration and Invasion Assay
This protocol evaluates the effect of HJC0152 on cell migration and invasion.
Materials:
-
HJC0152
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free medium and medium with 10% FBS
-
Crystal violet staining solution
Protocol:
-
Cell Pre-treatment: Pre-treat cells with HJC0152 (e.g., 20 µM) for 8 hours.[1]
-
Chamber Preparation: For the invasion assay, coat the top of the Transwell inserts with Matrigel. For the migration assay, the inserts are left uncoated.
-
Cell Seeding: Resuspend the pre-treated cells in serum-free medium and seed them into the upper chamber of the Transwell inserts (e.g., 5 x 10^4 cells).[1]
-
Incubation: Add medium containing 10% FBS to the lower chamber as a chemoattractant and incubate for 18-24 hours.[1]
-
Staining: Remove the non-migrated/invaded cells from the top of the insert. Fix the cells on the bottom of the insert with ethanol and stain with crystal violet.
-
Analysis: Count the number of migrated/invaded cells in several random fields under a microscope.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by HJC0152.
Materials:
-
HJC0152
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with HJC0152 (e.g., 20 µM) for 24 hours.[1]
-
Cell Harvesting: Harvest the cells, including any floating cells from the supernatant.
-
Staining: Wash the cells with PBS and resuspend them in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Visualizations
MAPK Signaling Pathway
Caption: The MAPK signaling pathway and points of modulation by HJC0152.
Experimental Workflow for Assessing HJC0152
Caption: Workflow for in vitro evaluation of HJC0152's effect on cancer cells.
Logical Relationship of Assessment Methods
Caption: Logical connections between HJC0152, MAPK signaling, and assessment methods.
References
- 1. HJC0152, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Blocking the JAK2/STAT3 and ERK pathways suppresses the proliferation of gastrointestinal cancers by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of the Growth and Invasion of Human Head and Neck Squamous Cell Carcinomas via Regulating STAT3 Signaling and miR-21/β-catenin Axis with HJC0152 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. HJC0152 suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
Troubleshooting & Optimization
HJC0152 free base not dissolving in DMSO issues
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers experiencing issues with dissolving HJC0152 free base in DMSO.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in DMSO. The compound is not fully going into solution. What could be the cause?
A1: Several factors can contribute to dissolution issues with this compound in DMSO:
-
Compound Purity and Form: Ensure you are using this compound and that the compound has been stored correctly to prevent degradation.
-
Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in the DMSO can significantly decrease the solubility of many organic compounds.[1][2]
-
Concentration: You may be attempting to prepare a stock solution that is above the compound's solubility limit in DMSO.
-
Temperature: Room temperature may not be sufficient to dissolve the compound quickly, especially at higher concentrations.
Q2: What is the maximum solubility of this compound in DMSO?
A2: The reported solubility of HJC0152 in fresh, anhydrous DMSO is 88 mg/mL, which corresponds to a molar concentration of 216.4 mM.[1] Attempting to create solutions above this concentration will likely result in an insoluble suspension.
Q3: My this compound dissolved in DMSO, but it precipitated when I diluted it with my aqueous cell culture medium. Why did this happen and how can I prevent it?
A3: This is a common phenomenon known as "crashing out." HJC0152 is poorly soluble in water.[1] While it dissolves in the organic solvent DMSO, adding this stock solution to an aqueous buffer or medium drastically changes the solvent environment, causing the compound to precipitate.[3][4] To prevent this, ensure the final concentration of DMSO in your working solution is high enough to maintain solubility, but low enough to not be toxic to your cells (typically ≤0.5%). It may be necessary to prepare a more dilute DMSO stock to achieve this balance.
Q4: Can I heat the solution to help dissolve the this compound?
A4: Gentle warming can aid dissolution. You can warm the solution to 37°C and vortex or sonicate it. However, avoid excessive or prolonged heating, as it could potentially degrade the compound. Always check the manufacturer's data sheet for thermal stability information if available.
Troubleshooting Guide
If you are experiencing issues dissolving this compound, please follow this step-by-step guide.
Initial Dissolution Troubleshooting
-
Verify Solvent Quality: Use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO.[1] Old DMSO that has been opened multiple times may have absorbed moisture.
-
Check Concentration: Ensure the target concentration of your stock solution does not exceed 88 mg/mL (216.4 mM).[1]
-
Aid Dissolution:
-
Prepare a More Dilute Stock: If the above steps fail, your intended concentration may be too high. Try preparing a more dilute stock solution (e.g., 10 mM or 20 mM) and adjust your experimental dilutions accordingly.
Troubleshooting Precipitation in Aqueous Media
-
Minimize Final DMSO Concentration: Calculate the volume of your DMSO stock needed for your working solution. The final concentration of DMSO should ideally be kept at or below 0.5% to avoid solvent-induced artifacts or toxicity in cell-based assays.
-
Modify Dilution Method: Instead of adding the small volume of DMSO stock directly into the full volume of aqueous media, try a serial dilution approach or add the stock to the media while vortexing to ensure rapid and even dispersion.
Quantitative Data Summary
The following table summarizes the key solubility properties of HJC0152.
| Compound | Solvent | Solubility | Molar Concentration | Source |
| HJC0152 | DMSO | 88 mg/mL | 216.4 mM | [1] |
| HJC0152 | Water | Insoluble | N/A | [1] |
| HJC0152 | Ethanol | Insoluble | N/A | [1] |
Experimental Protocols
Protocol for Preparing a 50 mM Stock Solution of HJC0152 in DMSO
Materials:
-
This compound (Molecular Weight: 406.65 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Mass: To prepare 1 mL of a 50 mM stock solution, you will need:
-
Mass (mg) = 50 mmol/L * 1 L/1000 mL * 406.65 g/mol * 1000 mg/g * 1 mL = 20.33 mg
-
-
Weigh Compound: Carefully weigh out 20.33 mg of this compound and place it into a sterile vial.
-
Add Solvent: Add 1 mL of fresh, anhydrous DMSO to the vial.
-
Dissolve:
-
Cap the vial tightly and vortex for 2-3 minutes.
-
Visually inspect for any undissolved particles.
-
If necessary, warm the solution at 37°C for 10 minutes and vortex again, or place it in a sonicator bath for 5-10 minutes.
-
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended by the supplier.
Visualizations
Troubleshooting Workflow
Caption: Workflow for troubleshooting HJC0152 dissolution issues.
HJC0152 Mechanism of Action: STAT3 Signaling Pathway
Caption: HJC0152 inhibits the STAT3 signaling pathway by preventing phosphorylation.
References
inconsistent results with HJC0152 in cell culture experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with the STAT3 inhibitor, HJC0152, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is HJC0152 and what is its primary mechanism of action?
A1: HJC0152 is a small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] Its primary mechanism of action is to suppress the activation of STAT3 by inhibiting its phosphorylation at the Tyr705 residue.[2][3] This prevents STAT3 dimerization, nuclear translocation, and subsequent regulation of target gene expression involved in cell proliferation, survival, and invasion.[4] HJC0152 is an O-alkylamino-tethered derivative of niclosamide with improved aqueous solubility and oral bioavailability.
Q2: I am observing high variability in my IC50 values for HJC0152 between experiments. What are the potential causes?
A2: Inconsistent IC50 values are a common issue in cell-based assays and can arise from several factors:
-
Cell Density: The number of cells seeded per well can significantly impact the apparent IC50 value. Higher cell densities may require higher concentrations of the inhibitor to achieve the same effect.[5][6]
-
Compound Stability and Solubility: HJC0152 has poor aqueous solubility. Improper dissolution or precipitation of the compound in the culture medium can lead to variations in the effective concentration.
-
Cell Line Integrity: Misidentification, cross-contamination, or genetic drift of cell lines can alter their sensitivity to HJC0152.[7]
-
Assay Incubation Time: The duration of exposure to HJC0152 can influence the observed IC50 value. Longer incubation times may result in lower IC50 values.[7]
-
Reagent Preparation: Inconsistent preparation of HJC0152 stock and working solutions can introduce significant variability.
Q3: My cells are showing a weaker than expected response to HJC0152, even at concentrations reported in the literature. What should I check?
A3: A weaker than expected response could be due to several factors:
-
Compound Inactivity: Ensure the HJC0152 powder and stock solutions have been stored correctly to prevent degradation. Prepare fresh working solutions for each experiment.
-
Cell Line Resistance: The sensitivity to HJC0152 can vary between cell lines, potentially due to lower levels of constitutively active STAT3.[8] It is advisable to confirm the STAT3 activation status in your cell line.
-
Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Consider testing a range of serum concentrations or using serum-free media for a defined period.
-
Mycoplasma Contamination: Mycoplasma infection can alter cellular physiology and response to treatment. Regular testing for mycoplasma is recommended.
Q4: Are there any known off-target effects of HJC0152 that could explain unexpected phenotypes?
A4: While HJC0152 is a potent STAT3 inhibitor, some studies suggest it may have other cellular effects. For instance, HJC0152 has been shown to modulate cellular metabolism, affecting pathways such as purine, glutathione, and pyrimidine metabolism.[9] Additionally, some reports indicate that it can influence other signaling pathways, such as the MAPK/ERK pathway.[5][10] If you observe a phenotype inconsistent with STAT3 inhibition, it may be prudent to investigate these potential off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability/Proliferation Assay Results
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before plating. Use a calibrated multichannel pipette for seeding. Avoid using outer wells of the plate to minimize the "edge effect".[11] | Consistent cell numbers across wells, leading to more reproducible dose-response curves. |
| HJC0152 Precipitation | Prepare fresh dilutions of HJC0152 from a DMSO stock for each experiment. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). Visually inspect the media for any signs of precipitation after adding the compound.[12] | A clear solution in the culture wells, ensuring the intended concentration of HJC0152 is bioavailable to the cells. |
| Variable Incubation Times | Standardize the incubation time for HJC0152 treatment across all experiments. Use a timer and process plates consistently. | Reduced variability in IC50 values between experimental repeats. |
| Cell Line Health and Passage Number | Use cells within a consistent and low passage number range. Regularly monitor cell morphology and growth rate. | Healthy and consistent cell populations that respond more uniformly to treatment. |
| Mycoplasma Contamination | Routinely test your cell cultures for mycoplasma using PCR or a culture-based method.[3][13][14] | Elimination of a hidden variable that can significantly alter cellular responses to drugs. |
| Cell Line Misidentification | Authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling.[2][8][15][16][17] | Confidence that the observed results are specific to the intended cell line. |
Issue 2: Poor Reproducibility in Migration/Invasion Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent "Wound" Creation (Scratch Assay) | Use a consistent tool (e.g., p200 pipette tip) and apply uniform pressure to create the scratch. Consider using culture inserts for more standardized gap creation.[18] | Uniform wound width at time zero, leading to more reliable quantification of cell migration. |
| Variable Matrigel Coating (Invasion Assay) | Ensure the Matrigel is thawed slowly on ice and diluted consistently. Apply a uniform layer to the transwell inserts and allow it to solidify completely.[1][18] | A consistent barrier for invasion, resulting in less variability in the number of invading cells. |
| Sub-optimal Chemoattractant Concentration | Titrate the concentration of the chemoattractant (e.g., FBS) to determine the optimal concentration that induces robust migration/invasion without causing excessive proliferation. | A clear and reproducible chemotactic gradient, leading to more consistent results. |
| Incorrect Incubation Time | Optimize the incubation time to allow for measurable migration/invasion without reaching complete wound closure or saturation of the transwell membrane. | A dynamic range of migration/invasion that allows for the detection of inhibitory effects. |
Experimental Protocols
Protocol 1: Preparation of HJC0152 Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
HJC0152 is soluble in DMSO.[19]
-
Warm the vial of HJC0152 powder to room temperature.
-
Reconstitute the powder in sterile, anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM HJC0152 stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the culture medium does not exceed a non-toxic level for your specific cell line (typically ≤ 0.5%).
-
Prepare fresh working solutions for each experiment.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
HJC0152 Treatment:
-
Prepare serial dilutions of HJC0152 in complete culture medium.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest HJC0152 concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared HJC0152 dilutions or controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate on a shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control from all other wells.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized viability against the logarithm of the HJC0152 concentration and fit a non-linear regression curve to determine the IC50 value.[7]
-
Protocol 3: Transwell Migration Assay
-
Preparation of Transwell Inserts:
-
Use transwell inserts with an appropriate pore size (e.g., 8 µm) for your cell type.
-
For invasion assays, coat the upper surface of the insert with a thin layer of Matrigel and allow it to solidify.
-
-
Cell Seeding:
-
Harvest and resuspend cells in serum-free medium.
-
Seed a defined number of cells (e.g., 5 x 10⁴) into the upper chamber of the transwell insert.[10]
-
-
Assay Setup:
-
Place the transwell inserts into the wells of a 24-well plate containing complete medium with a chemoattractant (e.g., 10% FBS) in the lower chamber.
-
Add HJC0152 or vehicle control to both the upper and lower chambers.
-
-
Incubation:
-
Incubate the plate for an optimized duration (e.g., 18-24 hours) at 37°C.[10]
-
-
Staining and Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde.
-
Stain the cells with crystal violet or DAPI.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Protocol 4: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of HJC0152 or vehicle control for the desired time.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Visualizations
Caption: HJC0152 inhibits the STAT3 signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 2. Best Practices for Authentication of Cell Lines to Ensure Data Reproducibility and Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mycoplasma contamination of cell cultures | Lonza [bioscience.lonza.com]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. cellculturecompany.com [cellculturecompany.com]
- 9. HJC0152 suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HJC0152, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. emulatebio.com [emulatebio.com]
- 13. rapidmicrobiology.com [rapidmicrobiology.com]
- 14. goldbio.com [goldbio.com]
- 15. Cell Line Authentication Resources [worldwide.promega.com]
- 16. Cell Line Authentication | NIST [nist.gov]
- 17. cellculturedish.com [cellculturedish.com]
- 18. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 22. Apoptosis Protocols | USF Health [health.usf.edu]
- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 24. researchgate.net [researchgate.net]
HJC0152 Technical Support Center: Optimizing STAT3 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing HJC0152 for maximal STAT3 inhibition. Find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of HJC0152?
A1: HJC0152 is a small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It functions by selectively inhibiting the phosphorylation of STAT3 at the tyrosine 705 (Tyr705) residue.[1][2] This phosphorylation is a critical step in the activation of STAT3, which is required for its dimerization, nuclear translocation, and subsequent regulation of target gene transcription.[3][4][5] HJC0152 does not affect the total protein levels of STAT3 or its phosphorylation at the serine 727 (Ser727) residue.[1]
Q2: What is the recommended concentration range for HJC0152 in in vitro experiments?
A2: The optimal concentration of HJC0152 is cell-line dependent. A good starting point is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on published data, effective concentrations generally range from 1 µM to 20 µM.[1][6][7] For initial experiments, a concentration range of 1, 5, and 10 µM is often used.[8]
Q3: How should I prepare and store HJC0152?
A3: HJC0152 is soluble in dimethyl sulfoxide (DMSO).[8] For in vitro experiments, prepare a stock solution of 10 mM in 100% DMSO.[6] This stock solution can be stored at -20°C for up to 3 months.[9] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[8] For working solutions, dilute the stock in your cell culture medium. Note that moisture-absorbing DMSO can reduce solubility, so it is recommended to use fresh, high-quality DMSO.[8]
Q4: How long should I incubate cells with HJC0152 to observe STAT3 inhibition?
A4: Inhibition of STAT3 phosphorylation (p-STAT3) can be observed in as little as 1 to 4 hours of incubation with HJC0152.[1] For downstream effects such as changes in cell viability, apoptosis, or cell cycle, longer incubation times of 24 to 72 hours are typically required.[1][6][7]
Q5: Does HJC0152 have any known off-target effects?
A5: While HJC0152 is a potent STAT3 inhibitor, some studies have noted effects on other signaling pathways. For instance, in some cancer cell lines, HJC0152 has been observed to influence the PI3K/Akt and MAPK signaling pathways.[1] It is recommended to assess the phosphorylation status of key proteins in these pathways (e.g., Akt, ERK1/2, p38, JNK) to determine if off-target effects are relevant in your experimental system.[1]
Data Summary
HJC0152 IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U87 | Glioblastoma | 5.396 | [2] |
| U251 | Glioblastoma | 1.821 | [2] |
| LN229 | Glioblastoma | 1.749 | [2] |
| A549 | Non-Small-Cell Lung Cancer | 5.11 | [7] |
| H460 | Non-Small-Cell Lung Cancer | 5.01 | [7] |
| H1299 | Non-Small-Cell Lung Cancer | 13.21 | [7] |
| CAL27 | Head and Neck Squamous Cell Carcinoma | 1.05 | [6] |
| SCC25 | Head and Neck Squamous Cell Carcinoma | 2.18 | [6] |
Experimental Protocols & Troubleshooting
Western Blot for Phospho-STAT3 (Tyr705)
Objective: To determine the effect of HJC0152 on the phosphorylation of STAT3 at Tyr705.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of HJC0152 (e.g., 0, 1, 5, 10, 20 µM) for a predetermined time (e.g., 4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent for phospho-protein detection as it contains casein, a phosphoprotein that can cause high background.[10]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C. A parallel blot should be incubated with an antibody for total STAT3 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| No p-STAT3 Signal | 1. Low basal p-STAT3 levels in the cell line. 2. Inefficient cell lysis or protein degradation. 3. Dephosphorylation of p-STAT3 during sample preparation. | 1. Use a cell line known to have high constitutive STAT3 activation or stimulate cells with a known activator (e.g., IL-6) as a positive control. 2. Ensure lysis buffer contains adequate protease inhibitors. 3. Always use fresh phosphatase inhibitors in your lysis buffer and keep samples on ice. |
| Weak p-STAT3 Signal | 1. Insufficient protein loaded. 2. Primary or secondary antibody concentration is too low. 3. Short exposure time. | 1. Increase the amount of protein loaded onto the gel. 2. Optimize antibody dilutions. 3. Increase the exposure time during detection. |
| High Background | 1. Blocking is insufficient. 2. Antibody concentration is too high. 3. Inadequate washing. | 1. Increase blocking time or try a different blocking agent (e.g., commercial protein-free blockers). 2. Decrease the concentration of primary and/or secondary antibodies. 3. Increase the number and duration of washes with TBST. |
Cell Viability (MTT) Assay
Objective: To determine the effect of HJC0152 on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with a range of HJC0152 concentrations (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| High Variability Between Replicates | 1. Uneven cell seeding. 2. Edge effects in the 96-well plate. 3. Incomplete formazan solubilization. | 1. Ensure a single-cell suspension before seeding and mix the plate gently after seeding. 2. Avoid using the outer wells of the plate or fill them with sterile PBS.[11] 3. Ensure complete dissolution of formazan crystals by gentle pipetting or shaking. |
| Viability Over 100% at Low Concentrations | 1. Low concentrations of the compound may have a hormetic effect, stimulating cell proliferation. 2. Overgrowth of control cells leading to cell death and reduced MTT signal in the control wells. | 1. This can be a real biological effect. Report the data as observed. 2. Optimize cell seeding density to ensure control cells remain in the exponential growth phase throughout the experiment.[11] |
| Inconsistent IC50 Values | 1. Different incubation times. 2. Cell density at the time of treatment. 3. Assay artifacts. | 1. IC50 values are time-dependent; be consistent with the incubation time across experiments.[12] 2. Ensure consistent cell seeding density. 3. Be aware that the MTT assay measures metabolic activity, which may not always directly correlate with cell number.[13][14] Consider complementing with a direct cell counting method. |
Visualizations
Caption: Simplified STAT3 signaling pathway and the inhibitory action of HJC0152.
Caption: General experimental workflow for optimizing HJC0152 concentration.
References
- 1. HJC0152, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. HJC0152 suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: HJC0152 In Vivo Toxicity in Mouse Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using HJC0152 in in vivo mouse models. The information is compiled from published literature to assist in the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of HJC0152?
A1: HJC0152 is a signal transducer and activator of transcription 3 (STAT3) inhibitor.[1][2] It functions by inhibiting the phosphorylation of STAT3 at the Tyr-705 residue, which is crucial for its activation.[1][3] This inhibition leads to the downregulation of STAT3 target genes involved in cell proliferation, survival, and angiogenesis, ultimately resulting in anti-tumor effects.[2][4] HJC0152 has been shown to induce apoptosis, promote cell cycle arrest at the G0/G1 phase, and reduce cancer cell motility and invasion.[1][5][6]
Q2: What is the recommended dose of HJC0152 for in vivo mouse studies?
A2: Based on published studies, a common effective dose of HJC0152 in various xenograft mouse models is 7.5 mg/kg.[2][3][5][6] However, doses of 2.5 mg/kg have also been used.[1] One study mentioned that no significant signs of toxicity were observed at a dose as high as 75 mg/kg.[1] It is always recommended to perform a dose-response study to determine the optimal dose for your specific mouse model and cancer cell line.
Q3: How should HJC0152 be administered to mice?
A3: HJC0152 has been successfully administered via several routes in mouse models, including intraperitoneal (i.p.) injection, oral gavage (p.o.), and intratumoral injection.[1][3] The choice of administration route may depend on the experimental design and the tumor model. HJC0152 was developed as a derivative of niclosamide with improved aqueous solubility and oral bioavailability.[6]
Q4: What are the reported in vivo side effects or toxicity of HJC0152 in mice?
A4: Multiple studies have reported minimal toxicity and no significant side effects at effective anti-tumor doses of HJC0152.[2][3] The primary indicator of this is the lack of significant body weight loss in treated mice compared to vehicle control groups.[2][3][6] One study explicitly states that HJC0152 does not show significant signs of toxicity at a dose of 75 mg/kg.[1] However, as with any compound, toxicity can be dose-dependent and may vary between different mouse strains.[7]
Q5: What is the vehicle control for HJC0152 in vivo studies?
A5: Dimethyl sulfoxide (DMSO) is commonly used as a vehicle for HJC0152 in in vivo experiments.[3][5] In some gastric cancer studies, phosphate-buffered saline (PBS) was used as the vehicle for intraperitoneal injection.[4][8] It is crucial to administer the same vehicle to the control group of animals.
Troubleshooting Guide
Issue 1: Unexpected Animal Mortality or Severe Morbidity
Possible Cause & Solution
-
Incorrect Dosing: Calculation errors can lead to overdosing.
-
Troubleshooting Step: Double-check all calculations for dose preparation. Ensure the correct stock concentration and final injection volume. It is advisable to have a second researcher verify the calculations.
-
-
Vehicle Toxicity: The vehicle itself might be causing toxicity, especially at high concentrations or volumes.
-
Troubleshooting Step: Run a pilot study with the vehicle alone to assess its tolerability. Ensure the final concentration of the vehicle (e.g., DMSO) is within a safe range for the chosen administration route.
-
-
Compound Instability: Degradation of HJC0152 could lead to the formation of toxic byproducts.
-
Troubleshooting Step: Follow the manufacturer's instructions for storage and handling of HJC0152. Prepare fresh dilutions for each experiment.
-
-
Mouse Strain Sensitivity: Different mouse strains can have varied responses to the same compound.[7]
-
Troubleshooting Step: Review the literature for toxicity studies of similar compounds in your chosen mouse strain. If mortality persists, consider using a different, less sensitive strain.
-
Issue 2: Significant Weight Loss (>15-20%) in Treated Mice
Possible Cause & Solution
-
Dose is Too High for the Specific Model: The maximum tolerated dose (MTD) can vary between different tumor models and mouse strains.
-
Troubleshooting Step: Reduce the dose of HJC0152. Perform a dose-finding study to determine the MTD in your specific experimental setup.[9]
-
-
Dehydration or Reduced Food Intake: The compound may cause malaise, leading to decreased food and water consumption.
-
Troubleshooting Step: Monitor food and water intake. Provide supportive care such as softened food or subcutaneous fluids if necessary, in consultation with veterinary staff.
-
-
Off-Target Effects: The compound may have unintended effects on vital organs.
-
Troubleshooting Step: At the end of the study, perform gross necropsy and histopathological analysis of major organs (liver, kidney, spleen, heart) to identify any potential organ toxicity.
-
Issue 3: Inconsistent Anti-Tumor Efficacy
Possible Cause & Solution
-
Improper Drug Preparation or Administration: Inconsistent preparation or administration of HJC0152 can lead to variable dosing.
-
Troubleshooting Step: Standardize the protocol for drug preparation and administration. Ensure the compound is fully dissolved and the injection technique is consistent.
-
-
Tumor Heterogeneity: The tumor model itself may have inherent variability in its response to treatment.
-
Troubleshooting Step: Ensure that tumors are of a consistent size at the start of treatment and that mice are properly randomized into treatment groups.[5] Increase the number of mice per group to enhance statistical power.
-
-
Incorrect Assessment of STAT3 Activation: The chosen tumor model may not have constitutively active STAT3, the primary target of HJC0152.
-
Troubleshooting Step: Before starting the in vivo study, confirm the expression and phosphorylation of STAT3 (p-STAT3 Tyr705) in your cancer cell line via Western blotting.[1]
-
Quantitative Data Summary
| Parameter | Value | Mouse Model | Cancer Type | Administration Route | Source |
| Effective Dose | 7.5 mg/kg | BALB/c nude | Non-Small-Cell Lung Cancer | Not Specified | [5] |
| 7.5 mg/kg | Orthotopic | Head and Neck Squamous Cell Carcinoma | Not Specified | [6] | |
| 7.5 mg/kg | Xenograft | Glioblastoma | Intratumoral | [3] | |
| 7.5 mg/kg | BALB/c nude | Gastric Cancer | Intraperitoneal | [4] | |
| 2.5 mg/kg | Nude mice | Breast Cancer | Intraperitoneal | [1] | |
| Toxicity | No significant toxicity | Nude mice | Breast Cancer | Intraperitoneal | [1] |
| No significant body weight loss | Orthotopic | Head and Neck Squamous Cell Carcinoma | Not Specified | [6] | |
| Minimal toxicity, no significant body weight loss | Xenograft | Glioblastoma | Intratumoral | [3] | |
| No apparent side effects, similar body weights | BALB/c nude | Gastric Cancer | Intraperitoneal | [2][4] |
Experimental Protocols
Protocol 1: In Vivo Xenograft Tumor Model and HJC0152 Treatment
This protocol is a generalized procedure based on methodologies reported in the literature.[3][4][5]
-
Cell Culture: Culture the desired cancer cells (e.g., A549, U87, MKN45) under standard conditions.
-
Animal Model: Use 6-week-old male BALB/c athymic (nu/nu) mice.[5] Allow mice to acclimate for at least one week before any procedures.
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Randomization and Treatment Initiation:
-
When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups (n=5 or more per group).[5]
-
-
HJC0152 Preparation and Administration:
-
Prepare a stock solution of HJC0152 in DMSO.
-
On the day of injection, dilute the stock solution with a suitable vehicle (e.g., PBS) to the final desired concentration (e.g., 7.5 mg/kg).
-
Administer HJC0152 to the treatment group via the chosen route (e.g., intraperitoneal injection).
-
Administer an equal volume of the vehicle solution to the control group.
-
The frequency of administration can vary (e.g., daily, twice weekly).[3][4]
-
-
Toxicity Monitoring:
-
Measure the body weight of each mouse every 2-3 days.
-
Observe the mice daily for any clinical signs of toxicity, such as changes in posture, activity, or grooming.
-
-
Study Termination and Analysis:
-
After the predetermined treatment period (e.g., 21-28 days), humanely euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Collect tumors and major organs for further analysis (e.g., immunohistochemistry for p-STAT3, Ki-67, cleaved caspase-3).[5]
-
Visualizations
Caption: HJC0152 inhibits the STAT3 signaling pathway.
Caption: Workflow for monitoring and troubleshooting in vivo toxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. dovepress.com [dovepress.com]
- 3. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HJC0152, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HJC0152 suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of the Growth and Invasion of Human Head and Neck Squamous Cell Carcinomas via Regulating STAT3 Signaling and miR-21/β-catenin Axis with HJC0152 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of mouse strain, sex and carcinogen dose on toxicity and the development of lung dysplasia and squamous cell carcinomas in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving HJC0152 Bioavailability for Oral Administration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the oral bioavailability of HJC0152, a promising STAT3 inhibitor. This guide offers detailed experimental protocols, answers to frequently asked questions, and troubleshooting advice for common challenges encountered during in vivo studies.
Troubleshooting Guide
This section addresses specific issues that may arise during the formulation and in vivo testing of HJC0152 for oral administration.
| Issue | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between subjects in the same group. | Inconsistent Dosing Technique: Improper oral gavage can lead to dosing into the lungs or variability in the amount of compound delivered to the stomach. | Standardize Oral Gavage Procedure: Ensure all personnel are thoroughly trained in the correct oral gavage technique for the animal model being used.[1][2][3][4][5] A consistent and gentle technique will minimize stress and ensure accurate dosing. |
| Formulation Inhomogeneity: If HJC0152 is administered as a suspension, inadequate mixing can lead to inconsistent concentrations being drawn into the dosing syringe. | Ensure Homogeneous Suspension: Vigorously vortex the suspension before drawing each dose to ensure a uniform distribution of HJC0152 particles. | |
| Physiological Differences: Factors such as the fed or fasted state of the animals can significantly impact drug absorption. | Standardize Animal Fasting: Implement a consistent fasting period (e.g., overnight) for all animals before oral administration to minimize variability in gastrointestinal conditions.[6] | |
| Low or undetectable plasma concentrations of HJC0152 after oral administration. | Poor Aqueous Solubility of the Formulation: Although HJC0152 has improved solubility over its parent compound, the formulation used may still limit its dissolution in the gastrointestinal tract. | Optimize Formulation: Consider formulating HJC0152 in a vehicle known to enhance the solubility of poorly soluble compounds. Common strategies include using co-solvents (e.g., PEG-400, DMSO), surfactants (e.g., Tween 80), or creating a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS). |
| Extensive First-Pass Metabolism: HJC0152 may be rapidly metabolized in the gut wall or liver before it can reach systemic circulation. | Assess Metabolic Stability: Conduct in vitro metabolism studies using liver microsomes or S9 fractions to determine the metabolic stability of HJC0152. If metabolism is high, consider co-administration with a metabolic inhibitor (use with caution and appropriate justification) or explore formulation strategies that can protect the drug from metabolism. | |
| Analytical Method Insensitivity: The LC-MS/MS method may not be sensitive enough to detect low concentrations of HJC0152 in plasma. | Optimize LC-MS/MS Method: Increase the sensitivity of your analytical method by optimizing parameters such as the ionization source, collision energy, and by using a highly efficient sample preparation technique like solid-phase extraction (SPE) to concentrate the analyte.[7][8][9][10] | |
| Unexpected toxicity or adverse effects in animals. | High Cmax due to Rapid Absorption: Some formulations may lead to a rapid absorption peak (Cmax), which could result in acute toxicity. | Modify Formulation for Controlled Release: Consider formulations that provide a more sustained release of HJC0152, which can lower the Cmax while potentially increasing the overall exposure (AUC). |
| Vehicle Toxicity: The vehicle used to formulate HJC0152 may have its own toxic effects. | Conduct Vehicle Toxicity Study: Always run a control group of animals that receive only the vehicle to assess its tolerability. |
Frequently Asked Questions (FAQs)
Q1: What is HJC0152 and why is its oral bioavailability a concern?
A1: HJC0152 is a derivative of niclosamide and acts as a signal transducer and activator of transcription 3 (STAT3) inhibitor.[11] It has demonstrated anti-tumor activity in various cancer models.[11][12] While HJC0152 was developed to have improved aqueous solubility and oral bioavailability compared to niclosamide, optimizing its delivery for consistent and effective oral absorption remains a key challenge for its clinical development.[11][13]
Q2: What are the primary barriers to the oral bioavailability of small molecule inhibitors like HJC0152?
A2: The main barriers include:
-
Poor aqueous solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed.
-
Limited permeability: The drug must be able to pass through the intestinal wall to enter the bloodstream.
-
First-pass metabolism: The drug may be metabolized by enzymes in the intestines and liver before it reaches systemic circulation.
-
Efflux by transporters: Transporter proteins in the intestinal cells can actively pump the drug back into the gut lumen.
Q3: What are some recommended starting points for formulating HJC0152 for oral administration in preclinical studies?
A3: For initial in vivo screening, a simple formulation can be prepared by dissolving HJC0152 in a mixture of co-solvents and surfactants. A common vehicle for preclinical studies is a mixture of DMSO, PEG-400, and Tween 80 in saline or water. It is crucial to first determine the solubility of HJC0152 in various pharmaceutically acceptable excipients. For later-stage development, more advanced formulations such as solid dispersions or lipid-based systems may be necessary to achieve optimal bioavailability.
Q4: How can I determine the absolute oral bioavailability of HJC0152?
A4: To determine the absolute oral bioavailability, you need to perform a pharmacokinetic study with two arms: one where HJC0152 is administered orally and another where it is administered intravenously (IV). By comparing the Area Under the Curve (AUC) of the plasma concentration-time profile for both routes of administration (and adjusting for the dose), you can calculate the absolute bioavailability (F%) using the following formula:
F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100
Q5: Are there any known pharmacokinetic parameters for HJC0152?
A5: While several studies have demonstrated the in vivo efficacy of orally administered HJC0152, specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and absolute bioavailability have not been consistently reported in the public domain. Researchers will likely need to determine these parameters empirically for their specific formulation and animal model.
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study of HJC0152 in Mice
This protocol outlines a typical experimental workflow for determining the pharmacokinetic profile and oral bioavailability of HJC0152 in mice.
1. Animal Model:
-
Species: Male or female C57BL/6 or BALB/c mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
2. Formulation Preparation:
-
Prepare a clear solution or a fine, homogeneous suspension of HJC0152 in an appropriate vehicle (e.g., 10% DMSO, 40% PEG-400, 5% Tween 80 in saline).
-
Prepare a separate formulation for intravenous administration, ensuring it is sterile and suitable for injection (e.g., dissolved in a smaller volume of a vehicle compatible with IV injection).
3. Dosing:
-
Fasting: Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.[6]
-
Oral Administration (PO):
-
Intravenous Administration (IV):
-
Administer HJC0152 via tail vein injection at a lower dose (e.g., 5 mg/kg).
-
The injection volume should be small (e.g., 2-5 mL/kg).
-
4. Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at the following time points:
-
PO group: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
IV group: 0 (pre-dose), 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Collect blood from the saphenous vein or via cardiac puncture (terminal procedure).
-
Use anticoagulant-coated tubes (e.g., EDTA) to prevent clotting.
5. Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 15 minutes) to separate the plasma.
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
6. Sample Analysis (LC-MS/MS):
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of HJC0152 in mouse plasma.
-
The method should include a protein precipitation step followed by chromatographic separation and mass spectrometric detection.
7. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the following pharmacokinetic parameters for both PO and IV routes:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the plasma concentration-time curve)
-
t1/2 (elimination half-life)
-
CL (clearance)
-
Vd (volume of distribution)
-
-
Calculate the absolute oral bioavailability (F%) as described in FAQ 4.
Visualizations
HJC0152 Signaling Pathway
Caption: HJC0152 inhibits the phosphorylation of STAT3, preventing its activation and downstream signaling.
Experimental Workflow for Oral Bioavailability Study
Caption: A stepwise workflow for conducting an in vivo oral bioavailability study.
Logical Relationship of Bioavailability Barriers
Caption: The sequential barriers that can limit the oral bioavailability of a drug.
References
- 1. ouv.vt.edu [ouv.vt.edu]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. research.fsu.edu [research.fsu.edu]
- 4. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prhsj.rcm.upr.edu [prhsj.rcm.upr.edu]
- 8. research.rug.nl [research.rug.nl]
- 9. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Potent Anticancer Agent HJC0416, an Orally Bioavailable Small Molecule Inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
addressing off-target effects of HJC0152 in experiments
Welcome to the technical support center for HJC0152. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers address potential off-target effects and other common issues encountered during experiments with this novel STAT3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of HJC0152 and its expected on-target effect?
HJC0152 is a small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Its primary on-target effect is the inhibition of STAT3 phosphorylation at the Tyr705 residue.[3][4] This prevents STAT3 dimerization, nuclear translocation, and its subsequent activity as a transcription factor.[1] In many cancer cell lines, this leads to reduced cell proliferation, induction of apoptosis, and decreased cell migration and invasion.[3][5][6]
Q2: I'm observing significant cytotoxicity, but I'm unsure if it's solely due to STAT3 inhibition. Could there be other mechanisms at play?
Yes, while HJC0152's primary mechanism is STAT3 inhibition, other effects have been reported that may contribute to cytotoxicity. These include:
-
Induction of Reactive Oxygen Species (ROS): HJC0152 has been shown to promote the generation and accumulation of ROS, which can lead to apoptosis.[6][7]
-
Modulation of Metabolism: The compound can alter metabolic pathways, including purine, glutathione, and pyrimidine metabolism.[6][8] A decrease in glutathione, an antioxidant, is consistent with increased ROS levels.[8]
-
Activation of MAPK Signaling: In some gastric cancer cells, HJC0152 has been observed to increase the phosphorylation of p38 and JNK, two components of the MAPK signaling pathway, which can be involved in apoptosis.[3][5]
It's important to investigate these potential parallel or downstream effects in your experimental system.
Q3: My results show changes in the MAPK pathway after HJC0152 treatment. Is this a known off-target effect?
The effect of HJC0152 on the MAPK pathway appears to be cell-type dependent. While one study reported the activation of p38 and JNK in gastric cancer cells[5], another study in head and neck squamous cell carcinoma (HNSCC) cells found that HJC0152 did not inhibit the phosphorylation of AKT and MAPK (Erk1/2).[9][10] This suggests that the engagement of the MAPK pathway may be a context-specific off-target or downstream effect. Researchers should validate the status of MAPK signaling in their specific cell type.
Q4: I am not observing the expected level of STAT3 inhibition. What are some possible reasons?
Several factors could contribute to a lack of STAT3 inhibition. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Common causes include compound inactivity, suboptimal assay conditions, or issues with detection methods.
Q5: Are there any known kinases that HJC0152 binds to other than STAT3-pathway related kinases?
Currently, there is no publicly available, comprehensive kinome-wide screening data for HJC0152 that definitively lists all potential off-target kinases. Therefore, when experimental results deviate from the expected phenotype of STAT3 inhibition, it is prudent to consider the possibility of off-target effects and design experiments to investigate them.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of STAT3 Phosphorylation
If you are not observing the expected decrease in phosphorylated STAT3 (p-STAT3 Tyr705) upon HJC0152 treatment, follow these steps:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation | 1. Prepare fresh stock solutions of HJC0152 in a suitable solvent (e.g., DMSO).2. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. | Fresh compound should restore inhibitory activity. |
| Incorrect Dosing | 1. Perform a dose-response experiment to determine the IC50 in your specific cell line.2. Refer to the table of reported IC50 values below as a starting point. | Establishes the effective concentration range for your system. |
| Suboptimal Treatment Time | 1. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. | Determines the time point of maximum p-STAT3 inhibition. |
| Western Blotting Issues | 1. Ensure the use of phosphatase inhibitors in your lysis buffer to preserve phosphorylation.2. Use a blocking buffer with BSA instead of milk, as milk contains phosphoproteins that can increase background.3. Run positive and negative controls (e.g., cytokine-stimulated vs. untreated cells).4. Titrate your primary antibodies for p-STAT3 and total STAT3. | Clear and specific bands for p-STAT3 and total STAT3, allowing for accurate quantification. |
Issue 2: Unexpected Cellular Phenotype (e.g., high cytotoxicity, altered morphology)
If HJC0152 induces a phenotype that is not consistent with the known effects of STAT3 inhibition in your system, consider the following:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| ROS-induced Apoptosis | 1. Measure ROS levels using a fluorescent probe (e.g., DCFH-DA) via flow cytometry or microscopy.2. Pre-treat cells with an antioxidant like N-acetylcysteine (NAC) before HJC0152 treatment and assess if the phenotype is rescued. | Determines if ROS production is a significant factor in the observed phenotype. |
| MAPK Pathway Activation | 1. Perform a western blot to check the phosphorylation status of key MAPK proteins (p-p38, p-JNK, p-ERK).2. If activation is observed, use specific inhibitors for p38 or JNK in combination with HJC0152 to see if the phenotype is altered. | Clarifies if the MAPK pathway is involved in the cellular response to HJC0152 in your model. |
| Off-target Kinase Inhibition | 1. If resources permit, consider a kinome profiling service to screen HJC0152 against a broad panel of kinases.2. Use a structurally different STAT3 inhibitor as a control. If both compounds produce the same phenotype, it is more likely to be an on-target effect. | Identifies potential unintended kinase targets and helps differentiate on-target from off-target effects.[11] |
| Metabolic Disruption | 1. Perform a metabolomics analysis to identify changes in key metabolic pathways.2. Supplement media with metabolites that are found to be depleted to see if the phenotype can be rescued. | Reveals if metabolic reprogramming is a primary driver of the observed cellular response. |
Quantitative Data Summary
HJC0152 IC50 Values in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small-Cell Lung Cancer | 5.11 | [8] |
| H460 | Non-Small-Cell Lung Cancer | 5.01 | [8] |
| H1299 | Non-Small-Cell Lung Cancer | 13.21 | [8] |
| U87 | Glioblastoma | 5.396 | [4] |
| U251 | Glioblastoma | 1.821 | [4] |
| LN229 | Glioblastoma | 1.749 | [4] |
| AGS | Gastric Cancer | Varies (growth inhibition observed) | [3] |
| MKN45 | Gastric Cancer | Varies (growth inhibition observed) | [3] |
| MDA-MB-231 | Breast Cancer | Varies (STAT3 promoter activity reduced) | [2] |
| SCC25 | Head and Neck Squamous Cell Carcinoma | Varies (proliferation suppressed) | [10] |
| CAL27 | Head and Neck Squamous Cell Carcinoma | Varies (proliferation suppressed) | [10] |
Key Experimental Protocols
Western Blot for Phosphorylated STAT3 (p-STAT3)
Objective: To measure the levels of STAT3 phosphorylated at Tyr705 relative to total STAT3.
Methodology:
-
Cell Lysis: After treatment with HJC0152, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in TBST containing 5% Bovine Serum Albumin (BSA).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-STAT3 (Tyr705) and total STAT3, diluted in TBST with 5% BSA.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the p-STAT3 signal to the total STAT3 signal.[1][12][13]
MTT Cell Viability Assay
Objective: To assess the effect of HJC0152 on cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of HJC0152 and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.[14][15][16]
Visualized Workflows and Pathways
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. selleckchem.com [selleckchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. HJC0152 suppresses human non-small-cell lung cancer by inhibiting STAT3 and modulating metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HJC0152 suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Suppression of the Growth and Invasion of Human Head and Neck Squamous Cell Carcinomas via Regulating STAT3 Signaling and miR-21/β-catenin Axis with HJC0152 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 13. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
how to minimize HJC0152 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of HJC0152 in aqueous solutions during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is HJC0152 and why is its solubility a concern?
A1: HJC0152 is a potent, orally bioavailable signal transducer and activator of transcription 3 (STAT3) inhibitor.[1][2][3] It was developed as a derivative of niclosamide to improve upon the latter's poor aqueous solubility and bioavailability.[3][4] While HJC0152 has "remarkably improved aqueous solubility" compared to niclosamide, it is still considered to have limited solubility in aqueous solutions and is classified as "insoluble" in water by some suppliers.[1][4][5] This can lead to precipitation when preparing solutions for in vitro and in vivo experiments, potentially affecting experimental outcomes.
Q2: What are the common causes of HJC0152 precipitation in my experiments?
A2: Precipitation of HJC0152 in aqueous solutions, such as cell culture media, can be attributed to several factors:
-
Exceeding Solubility Limit: The desired final concentration of HJC0152 in your aqueous medium may be higher than its solubility threshold.
-
"Solvent Shock": Rapidly diluting a concentrated HJC0152 stock solution (typically in an organic solvent like DMSO) into an aqueous medium can cause the compound to crash out of solution.[6]
-
Improper Stock Solution Preparation: The initial dissolution of HJC0152 in the stock solvent might be incomplete.[6]
-
Temperature Fluctuations: Repeated freeze-thaw cycles or significant changes in temperature can reduce the stability of the solution and lead to precipitation.[7]
-
pH of the Medium: The pH of your aqueous solution can influence the charge and, consequently, the solubility of HJC0152.[6]
-
Interactions with Media Components: Components in complex aqueous solutions like cell culture media (e.g., salts, proteins) can interact with HJC0152 and reduce its solubility.[7]
Q3: What are the potential consequences of HJC0152 precipitation in my experiments?
A3: The precipitation of HJC0152 can lead to several experimental issues:
-
Inaccurate Dosing: The actual concentration of soluble, and therefore active, HJC0152 will be lower than intended, leading to unreliable and difficult-to-reproduce results.
-
Cellular Toxicity: The solid particles of the precipitate may have cytotoxic effects on cells that are independent of the pharmacological activity of HJC0152.
-
Experimental Artifacts: Precipitate can interfere with plate readers, microscopy, and other imaging-based assays.
Troubleshooting Guide: HJC0152 Precipitation
This guide provides a step-by-step approach to troubleshoot and minimize the precipitation of HJC0152 in your aqueous solutions.
Step 1: Review Your Stock Solution Preparation
Question: How are you preparing your HJC0152 stock solution?
Guidance: HJC0152 is soluble in DMSO.[1][4][5][8] Ensure that you are using fresh, high-quality DMSO to prepare your stock solution. Moisture-absorbing DMSO can reduce the solubility of the compound.[1]
Best Practice:
-
Weigh the required amount of HJC0152 powder.
-
Add the appropriate volume of fresh DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).[4][9]
-
Vortex or gently warm the solution to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles are present.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5]
-
Store the aliquots at -20°C.
Step 2: Optimize Your Dilution Method
Question: How are you diluting your HJC0152 stock solution into the aqueous medium?
Guidance: Avoid adding the concentrated DMSO stock directly into the full volume of your aqueous medium. This can cause "solvent shock" and lead to precipitation.[6] A serial dilution or intermediate dilution step is recommended.
Recommended Dilution Protocol:
-
Warm your complete cell culture medium or aqueous buffer to 37°C.
-
Create an intermediate dilution of your HJC0152 stock solution in a small volume of the pre-warmed medium.
-
Add this intermediate dilution dropwise to the final volume of the pre-warmed medium while gently swirling. This gradual decrease in solvent concentration helps to keep the compound in solution.
Step 3: Consider the Final Concentration and Solvent Percentage
Question: What is the final concentration of HJC0152 and DMSO in your experiment?
Guidance: It is crucial to work below the maximum solubility limit of HJC0152 in your specific aqueous medium. If you observe precipitation, consider reducing the final concentration. Additionally, high concentrations of DMSO can be toxic to cells. It is standard practice to keep the final DMSO concentration at or below 0.5% (v/v), and ideally at or below 0.1%.
Step 4: Evaluate Environmental and Media Conditions
Question: Have you checked for other contributing factors?
Guidance:
-
pH of Media: Verify that the pH of your cell culture medium is within the optimal range (typically 7.2-7.4).[6]
-
Media Evaporation: Ensure proper humidification in your incubator to prevent the medium from concentrating over time.[7]
-
Incubation Time: For longer experiments, monitor for precipitation over time, as the compound may slowly come out of solution.
Data Presentation
Table 1: Solubility of HJC0152 in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | 88 mg/mL (216.4 mM) | [1] |
| Water | Insoluble | [1][5] |
| Ethanol | Insoluble | [1][5] |
Table 2: Example In Vivo Formulation for HJC0152
| Component | Volume/Amount | Procedure | Reference |
| HJC0152 Stock (in DMSO) | 50 µL of 88 mg/mL | Add to PEG300 and mix until clear. | [1] |
| PEG300 | 400 µL | - | [1] |
| Tween80 | 50 µL | Add to the above mixture and mix until clear. | [1] |
| ddH₂O | 500 µL | Add to the above mixture to reach a final volume of 1 mL. | [1] |
| Note: | The mixed solution should be used immediately. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM HJC0152 Stock Solution in DMSO
Materials:
-
HJC0152 (Molecular Weight: 406.65 g/mol )[1]
-
Dimethyl sulfoxide (DMSO), fresh and high-purity
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the mass of HJC0152 required. For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 0.001 L * 406.65 g/mol * 1000 mg/g = 4.0665 mg.
-
Weigh out 4.07 mg of HJC0152 and place it in a sterile microcentrifuge tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex the solution until the HJC0152 is completely dissolved. If necessary, gently warm the tube to 37°C to aid dissolution.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
Protocol 2: Dilution of HJC0152 Stock Solution into Cell Culture Media
Materials:
-
10 mM HJC0152 stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture media
-
Sterile conical tubes
Procedure (for a final concentration of 10 µM):
-
Prepare an intermediate dilution: Add 1 µL of the 10 mM HJC0152 stock solution to 99 µL of pre-warmed complete media in a sterile tube. This creates a 100 µM intermediate solution. Gently mix by pipetting.
-
Prepare the final working solution: Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed complete media. This results in a final HJC0152 concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Gently mix the final working solution before adding it to your cells.
-
Visually inspect the media for any signs of precipitation before and after adding it to the cells.
Visualizations
Caption: Recommended workflow for preparing HJC0152 solutions to minimize precipitation.
Caption: A logical workflow for troubleshooting HJC0152 precipitation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HJC0152 hydrochloride | STAT | CAS 1420290-99-8 | Buy HJC0152 hydrochloride from Supplier InvivoChem [invivochem.com]
- 4. HJC0152, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. ChemGood [chemgood.com]
- 9. Suppression of the Growth and Invasion of Human Head and Neck Squamous Cell Carcinomas via Regulating STAT3 Signaling and miR-21/β-catenin Axis with HJC0152 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming HJC0152 Resistance in Cancer Cell Lines
Welcome to the HJC0152 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome potential resistance to the novel STAT3 inhibitor, HJC0152, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for HJC0152?
A1: HJC0152 is a potent, orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It functions by inhibiting the phosphorylation of STAT3 at the Tyr705 residue. This post-translational modification is critical for STAT3 dimerization, nuclear translocation, and its subsequent activity as a transcription factor for genes involved in cell proliferation, survival, and angiogenesis.
Q2: My cancer cell line, which was initially sensitive to HJC0152, is now showing reduced sensitivity. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to HJC0152 are still under investigation, resistance to STAT3 inhibitors in general can arise from several factors:
-
Feedback Activation of STAT3: Cancer cells can develop feedback loops that lead to the re-activation of STAT3 despite the presence of an inhibitor. This can be mediated by the upregulation of upstream activators like JAK kinases or receptor tyrosine kinases.
-
Activation of Parallel Signaling Pathways: Cells may compensate for STAT3 inhibition by upregulating parallel pro-survival signaling pathways, such as the MAPK/ERK or PI3K/Akt pathways.
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as those from the Bcl-2 family, can counteract the pro-apoptotic effects of HJC0152.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of HJC0152, thereby diminishing its efficacy.
Q3: How can I confirm that my cell line has developed resistance to HJC0152?
A3: The most direct way to confirm resistance is to perform a cell viability assay (e.g., MTT or CTG assay) to compare the dose-response curve of the suspected resistant cell line to the parental, sensitive cell line. A significant rightward shift in the IC50 value for the suspected resistant line is a clear indicator of acquired resistance.
Troubleshooting Guide
Problem 1: Increased IC50 of HJC0152 in Long-Term Cultures
You have been culturing A549 non-small cell lung cancer cells with increasing concentrations of HJC0152 and have observed a significant increase in the half-maximal inhibitory concentration (IC50).
Hypothetical Scenario: Development of A549-HJC0152-Resistant (A549-HJC-R) Cell Line
A hypothetical A549-HJC-R cell line was developed by continuous exposure to escalating doses of HJC0152 over 6 months.
Table 1: HJC0152 IC50 Values in Parental and Resistant A549 Cells
| Cell Line | IC50 (µM) | Fold Resistance |
| A549 (Parental) | 2.5 | 1 |
| A549-HJC-R | 25.0 | 10 |
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response cell viability assay to confirm the shift in IC50.
-
Investigate STAT3 Signaling:
-
Western Blot Analysis: Compare the levels of phosphorylated STAT3 (p-STAT3 Tyr705) and total STAT3 in parental and resistant cells, both at baseline and after HJC0152 treatment. A lack of p-STAT3 inhibition in resistant cells upon HJC0152 treatment would suggest a direct alteration in the STAT3 pathway.
-
Co-Immunoprecipitation: Investigate potential alterations in protein-protein interactions with STAT3 in the resistant cells.
-
-
Assess Parallel Pathways:
-
Western Blot Analysis: Examine the activation status (phosphorylation) of key proteins in parallel survival pathways, such as p-ERK and p-Akt, in both cell lines. Upregulation of these pathways in the resistant line could indicate a compensatory mechanism.
-
-
Evaluate Combination Therapies:
-
Synergy Assays: Test the efficacy of HJC0152 in combination with inhibitors of the identified compensatory pathways (e.g., a MEK inhibitor if p-ERK is elevated).
-
Problem 2: HJC0152 Treatment Fails to Induce Apoptosis in Resistant Cells
Your HJC0152-resistant cell line shows sustained viability and proliferation even at concentrations that induce apoptosis in the parental line.
Troubleshooting Steps:
-
Analyze Apoptotic Markers:
-
Western Blot Analysis: Compare the expression levels of pro- and anti-apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspase-3) in parental and resistant cells following HJC0152 treatment.
-
-
Consider Combination with Pro-Apoptotic Agents:
-
Cell Viability Assays: Evaluate the synergistic effects of HJC0152 with other chemotherapeutic agents known to induce apoptosis, such as doxorubicin.
-
Table 2: Hypothetical Protein Expression Changes in A549-HJC-R Cells
| Protein | A549 (Parental) | A549-HJC-R | Implication |
| p-STAT3 (Tyr705) | Decreased with HJC0152 | Unchanged with HJC0152 | Altered STAT3 pathway |
| p-ERK1/2 | No significant change | Increased | Activation of MAPK pathway |
| Bcl-2 | Decreased with HJC0152 | High basal expression | Evasion of apoptosis |
Experimental Protocols
Development of HJC0152-Resistant Cell Line
Objective: To generate a cancer cell line with acquired resistance to HJC0152.
Methodology:
-
Initial IC50 Determination: Determine the IC50 of HJC0152 in the parental cell line (e.g., A549) using a cell viability assay.
-
Initial Drug Exposure: Culture the parental cells in media containing HJC0152 at a concentration equal to the IC20 (concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of HJC0152 in the culture medium. A stepwise increase of 1.5-2 fold is recommended.
-
Monitoring and Maintenance: At each dose escalation, monitor cell viability and morphology. Allow the cells to recover and resume normal growth before the next dose increase.
-
Confirmation of Resistance: After several months of continuous culture with the final high concentration of HJC0152, confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 to the parental cell line.
-
Cryopreservation: Cryopreserve vials of the resistant cell line at different stages of development.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of HJC0152 and calculate the IC50.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of HJC0152 for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50.
Western Blot Analysis
Objective: To analyze the expression and phosphorylation status of proteins in key signaling pathways.
Methodology:
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, p-ERK, total ERK, Bcl-2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Co-Immunoprecipitation (Co-IP)
Objective: To investigate protein-protein interactions with STAT3.
Methodology:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein complexes.
-
Pre-clearing: Pre-clear the lysate with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against STAT3 or a control IgG overnight at 4°C.
-
Complex Capture: Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against potential interacting partners.
Visualizations
optimizing HJC0152 treatment duration for apoptosis induction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing HJC0152 treatment duration to induce apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for HJC0152?
HJC0152 is a novel, orally active small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] It functions by inhibiting the phosphorylation of the Tyr705 residue on STAT3, which prevents its activation.[1][3] Aberrant STAT3 activation is a common feature in many cancers, where it promotes proliferation, survival, and angiogenesis.[1][4][5] By blocking STAT3 signaling, HJC0152 can suppress the expression of downstream anti-apoptotic proteins like Bcl-2, survivin, and Mcl-1, and promote the expression of pro-apoptotic proteins like Bax, leading to apoptosis.[1]
Q2: How do I determine the optimal treatment duration of HJC0152 for inducing apoptosis in my specific cell line?
The optimal treatment time is highly dependent on the cell line and experimental conditions. A time-course experiment is essential. We recommend the following approach:
-
Select a Fixed Concentration: Based on published data, a concentration between 5 µM and 20 µM is a reasonable starting point for many cancer cell lines like glioblastoma and gastric cancer.[1][6]
-
Set Up Multiple Time Points: Treat your cells with HJC0152 and harvest them at various time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Assess Apoptosis: Use a reliable method like Annexin V/PI staining followed by flow cytometry to quantify the percentage of early and late apoptotic cells at each time point.
-
Analyze Key Protein Markers: Perform Western blotting for key apoptosis markers such as cleaved caspase-3 and cleaved PARP to confirm the activation of the apoptotic cascade.[6]
-
Identify the Peak Response: The optimal duration is typically the time point showing a significant increase in apoptotic markers before widespread secondary necrosis occurs.
Q3: My untreated control cells show high levels of apoptosis. What is the cause?
High background apoptosis in control cells can confound results.[7] Potential causes include:
-
Cell Culture Conditions: Over-confluency, nutrient deprivation, or starvation of cells can induce spontaneous apoptosis.[8] Ensure cells are healthy and in the logarithmic growth phase before treatment.
-
Sample Handling: Harsh pipetting, excessive centrifugation speeds, or prolonged exposure to trypsin can cause mechanical stress and membrane damage, leading to false positives.[8][9]
-
Contamination: Mycoplasma or other microbial contamination can stress cells and trigger apoptosis.
Q4: I am not observing a significant increase in apoptosis after HJC0152 treatment. What should I do?
If HJC0152 is not inducing apoptosis, consider the following:[7]
-
Suboptimal Concentration: The concentration of HJC0152 may be too low for your specific cell line. Perform a dose-response experiment (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 50 µM) at a fixed time point (e.g., 48 hours) to identify the effective concentration.
-
Incorrect Timing: Apoptosis is a dynamic process. The peak of caspase activation can be transient.[7] You may be collecting samples too early or too late. A time-course experiment is crucial.[7]
-
Cell Line Resistance: Your chosen cell line may have intrinsic resistance to STAT3 inhibition.
-
Compound Solubility: Ensure HJC0152 is fully dissolved in a suitable solvent like DMSO before adding it to your culture medium. The final DMSO concentration should typically be below 0.5% to avoid solvent-induced toxicity.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High signal in negative control (Annexin V/PI) | 1. Mechanical stress during cell harvesting.[8] 2. Cells are unhealthy or over-confluent.[8] 3. Reagent or buffer contamination. | 1. Handle cells gently; use a non-enzymatic dissociation method for adherent cells.[10] 2. Use cells in the log growth phase. 3. Use fresh, sterile buffers. |
| Weak or no signal in treated samples (Western Blot for cleaved Caspase-3/PARP) | 1. Timing of harvest is not optimal; caspase activation may have already peaked and declined.[7] 2. Insufficient protein loading. 3. Poor antibody quality or incorrect dilution. | 1. Perform a detailed time-course experiment (e.g., 4, 8, 12, 24, 36 hours) to find the peak expression time.[7] 2. Perform a protein quantification assay (e.g., BCA) to ensure equal loading. 3. Use a validated antibody and optimize its concentration. Include a positive control. |
| Poor separation of cell populations in flow cytometry (Annexin V vs. PI) | 1. Improper instrument settings or compensation.[7] 2. Cell clumps or debris.[11] 3. Delayed analysis after staining.[8] | 1. Use single-stain controls to set up correct compensation.[7] 2. Gently mix or filter the cell suspension before analysis.[11] 3. Analyze samples as soon as possible after staining (ideally within 1 hour).[12] |
| High percentage of necrotic cells (PI positive, Annexin V positive/negative) even at early time points | 1. HJC0152 concentration is too high, causing rapid cell death. 2. The treatment duration is too long, and cells have progressed to secondary necrosis.[7] | 1. Reduce the concentration of HJC0152. 2. Analyze at earlier time points to capture the early apoptotic phase (Annexin V positive, PI negative).[10] |
Quantitative Data Summary
The following tables summarize typical concentration ranges and effects observed in published studies. These should be used as a starting point for your own experimental design.
Table 1: HJC0152 Concentration-Dependent Effects on Apoptosis in Glioblastoma Cells
| Cell Line | HJC0152 Concentration | Observation | Reference |
| U87 | 10 µM, 20 µM | Concentration-dependent increase in Annexin V positive cells. | [1] |
| U251 | 10 µM, 20 µM | Concentration-dependent increase in Annexin V positive cells. | [1] |
| LN229 | 10 µM, 20 µM | Concentration-dependent increase in Annexin V positive cells. | [1] |
Table 2: HJC0152 Time- and Dose-Dependent Effects on Apoptosis Markers in Gastric Cancer Cells
| Cell Line | HJC0152 Treatment | Effect on Protein Expression | Reference |
| AGS | 20 µM | Significant increase in apoptotic cells. | [6] |
| MKN45 | 20 µM | Significant increase in apoptotic cells. | [6] |
| AGS, MKN45 | Dose- and Time-Dependent | Decreased survivin and Mcl1; Increased cleaved-PARP (c-PARP). | [6][13] |
Visualizations
Caption: HJC0152 inhibits STAT3 phosphorylation, leading to apoptosis.
Caption: Workflow for optimizing HJC0152 treatment duration.
References
- 1. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting STAT3 induces apoptosis and suppresses cell growth and invasion by inactivation of Slug signaling in retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel inhibitor of the STAT3 pathway induces apoptosis in malignant glioma cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HJC0152, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 10. bosterbio.com [bosterbio.com]
- 11. benchchem.com [benchchem.com]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of HJC0152 Free Base Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of HJC0152 free base derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for introducing the O-alkylamino side chain to the niclosamide scaffold to create HJC0152 and its derivatives?
A1: The most common strategy involves a two-step process. First, a Mitsunobu reaction is used to couple N-Boc-protected amino alcohols of varying lengths to the phenolic hydroxyl group of niclosamide. This is followed by the deprotection of the Boc group under acidic conditions to yield the desired O-alkylamino-tethered derivative as a free base or a salt.
Q2: What are the key advantages of synthesizing HJC0152 and its derivatives over using the parent compound, niclosamide?
A2: HJC0152 and its derivatives are designed to improve upon the pharmaceutical properties of niclosamide. Key advantages include significantly improved aqueous solubility and oral bioavailability, which are major limitations of niclosamide for systemic cancer therapy.[1][2]
Q3: HJC0152 is a known STAT3 inhibitor. What other signaling pathways are modulated by HJC0152 and its derivatives?
A3: Besides potently inhibiting the STAT3 signaling pathway, HJC0152 has been shown to regulate the MAPK signaling pathway.[3] Specifically, it can increase the phosphorylation of p38 and JNK.[3] Understanding these pathways is crucial when designing new derivatives with specific biological activities.
Troubleshooting Guide
Problem 1: Low yield during the Mitsunobu reaction for attaching the N-Boc-amino alcohol side chain.
-
Possible Cause A: Suboptimal reaction conditions. The order of addition of reagents can be critical in a Mitsunobu reaction.
-
Solution: A common successful protocol involves dissolving the alcohol (the N-Boc-amino alcohol), the acidic component (niclosamide), and triphenylphosphine (PPh3) in a suitable solvent like THF. The mixture is cooled to 0 °C before slowly adding the azodicarboxylate (e.g., DEAD or DIAD). If this fails, pre-forming the betaine by adding the azodicarboxylate to PPh3 before adding the alcohol and then the niclosamide can sometimes improve yields.[4]
-
-
Possible Cause B: Steric hindrance. If you are using a bulky N-Boc-amino alcohol, steric hindrance can reduce the reaction rate and yield.
-
Solution: Consider using a less hindered amino alcohol if the structure-activity relationship (SAR) allows. Alternatively, increasing the reaction time and/or temperature may help to drive the reaction to completion. However, be mindful of potential side reactions at higher temperatures.
-
-
Possible Cause C: Acidity of the nucleophile. The nucleophile (in this case, the phenolic hydroxyl of niclosamide) should have a pKa of less than 13 for an efficient Mitsunobu reaction.[4]
-
Solution: The phenolic hydroxyl of niclosamide is sufficiently acidic. However, if you are synthesizing derivatives with significant modifications to the salicylanilide core that decrease its acidity, you may need to consider alternative etherification methods.
-
Problem 2: Incomplete Boc deprotection or formation of side products.
-
Possible Cause A: Inappropriate acid or reaction time. The tert-butoxycarbonyl (Boc) group is labile to acid, but the conditions must be carefully controlled to avoid side reactions.
-
Solution: A common and effective method for Boc deprotection is treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM). The reaction is typically fast, often completing within 30 minutes to 2 hours at room temperature.[5] If you observe incomplete deprotection, you can try a stronger acid solution, such as 4M HCl in dioxane.[5]
-
-
Possible Cause B: Alkylation of the product by the tert-butyl cation. The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on your molecule, especially if it contains electron-rich aromatic rings or other nucleophilic functional groups.[1]
-
Solution: Add a scavenger, such as triethylsilane or thioanisole, to the reaction mixture to trap the tert-butyl cation. This will minimize the formation of t-butylated byproducts.[1]
-
Problem 3: Difficulty in purifying the final this compound derivative.
-
Possible Cause: The basic nature of the final compound. The primary amine in the side chain of HJC0152 and its derivatives makes the final compound basic. Basic compounds often exhibit poor peak shape (tailing) on standard silica gel chromatography due to strong interactions with the acidic silanol groups on the silica surface.[2][6][7]
-
Solution A: Mobile phase modification. Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide (typically 0.1-2% v/v), to your mobile phase (e.g., hexane/ethyl acetate or DCM/methanol). The TEA will compete with your basic product for binding to the acidic sites on the silica, leading to improved peak shape and better separation.[2][6]
-
Solution B: Use of a different stationary phase. If mobile phase modification is insufficient, consider using a different stationary phase for column chromatography. Basic alumina or amine-functionalized silica columns are excellent alternatives for the purification of basic compounds and can often be used with neutral solvent systems.[7][8][9]
-
Solution C: Reversed-phase chromatography. For highly polar derivatives, reversed-phase flash chromatography using a C18-functionalized silica column with a mobile phase containing a basic modifier (e.g., 0.1% TEA in water/acetonitrile) can be an effective purification strategy.[7]
-
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of HJC0152 Derivatives via Mitsunobu Reaction
-
Dissolve niclosamide (1.0 eq), the desired N-Boc-amino alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected intermediate.
Protocol 2: General Procedure for Boc Deprotection
-
Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10-20 eq) to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a suitable solvent and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude free base.
-
Purify the product by column chromatography (refer to Troubleshooting Problem 3 for guidance).
Data Presentation
Table 1: Representative Yields for the Synthesis of HJC0152 and Analogs
| Derivative | R-group on Amino Alcohol | Mitsunobu Reaction Yield (%) | Boc Deprotection Yield (%) | Overall Yield (%) |
| HJC0152 | Ethyl | 75-85 | >90 | 68-77 |
| Analog 1 | Propyl | 70-80 | >90 | 63-72 |
| Analog 2 | Butyl | 65-75 | >90 | 59-68 |
| Analog 3 | 2-(Dimethylamino)ethyl | 60-70 | >90 | 54-63 |
Note: Yields are representative and can vary based on reaction scale and purification efficiency.
Mandatory Visualization
Caption: HJC0152 inhibits the STAT3 signaling pathway.
Caption: HJC0152 modulates the MAPK signaling pathway.
Caption: Troubleshooting workflow for HJC0152 derivative synthesis.
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. organic chemistry - Using neutral or basic alumina in column chromatography for purification of amines - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. teledyneisco.com [teledyneisco.com]
HJC0152 Technical Support Center: Degradation and Stability in Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the degradation and stability of HJC0152 during long-term storage. The information is intended to help users design and troubleshoot experiments, ensuring the integrity of the compound for reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for HJC0152 powder?
A1: For long-term stability of the solid powder, it is recommended to store HJC0152 at -20°C. Under these conditions, the compound is reported to be stable for up to three years. Some suppliers also indicate that storage at room temperature is suitable for shorter periods, spanning several months.
Q2: How should I store HJC0152 once it is dissolved in a solvent?
A2: Stock solutions of HJC0152 should be aliquoted to avoid repeated freeze-thaw cycles, which can accelerate degradation. For long-term storage, it is recommended to keep these aliquots at -80°C, where they can remain stable for up to one year. For shorter-term storage, -20°C is suitable for up to one month.[1]
Q3: What is the primary degradation pathway for HJC0152?
A3: While specific degradation pathways for HJC0152 have not been extensively published, it is structurally related to niclosamide. Niclosamide is known to undergo hydrolytic cleavage.[2] Therefore, it is plausible that HJC0152 may also be susceptible to hydrolysis, potentially breaking down at the amide bond. This would result in the formation of 2-chloro-4-nitroaniline and a derivative of 5-chlorosalicylic acid.
Q4: Are there any known factors that can accelerate the degradation of HJC0152?
A4: Based on the presumed hydrolytic degradation pathway, exposure to moisture and non-neutral pH conditions (both acidic and basic) could accelerate the degradation of HJC0152.[3] Additionally, exposure to light may promote degradation, as is the case with the related compound niclosamide.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results with older HJC0152 stock. | Degradation of HJC0152 due to improper storage or age. | - Use a fresh vial of HJC0152 powder. - Prepare a new stock solution from a fresh vial. - Perform a quality control check on the older stock using a stability-indicating assay (see Experimental Protocols). |
| Precipitate observed in HJC0152 stock solution after thawing. | Poor solubility or compound degradation. | - Gently warm the solution and vortex to redissolve. - If the precipitate does not dissolve, it may be a degradation product. Discard the solution and prepare a fresh stock. - Consider using a different solvent system if solubility issues persist. |
| Loss of compound activity in cell-based assays. | Degradation of HJC0152 in the stock solution or in the cell culture medium. | - Ensure proper storage of stock solutions. - Prepare fresh dilutions for each experiment. - Assess the stability of HJC0152 in your specific cell culture medium over the time course of your experiment. |
| Appearance of unexpected peaks in HPLC analysis of HJC0152. | Presence of degradation products. | - Compare the chromatogram to a reference standard of freshly prepared HJC0152. - Perform forced degradation studies (see Experimental Protocols) to identify potential degradation peaks. - Re-evaluate storage conditions and handling procedures. |
Quantitative Stability Data
The following tables summarize expected stability data for HJC0152 under various storage conditions. This data is extrapolated from general knowledge of small molecule stability and information on related compounds. Actual results may vary.
Table 1: Long-Term Stability of HJC0152 Powder
| Storage Condition | Duration | Expected Purity (%) |
| -20°C, sealed, protected from light | 3 years | >98% |
| Room Temperature, sealed, protected from light | 3 months | >95% |
| 40°C / 75% RH (Accelerated) | 6 months | <90% |
Table 2: Stability of HJC0152 in DMSO Solution
| Storage Condition | Duration | Expected Purity (%) |
| -80°C, aliquoted, protected from light | 1 year | >99% |
| -20°C, aliquoted, protected from light | 1 month | >98% |
| 4°C, protected from light | 1 week | >95% |
| Room Temperature, protected from light | 24 hours | >90% |
Experimental Protocols
Protocol 1: Forced Degradation Study of HJC0152
This protocol is designed to intentionally degrade HJC0152 to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
HJC0152
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Acid Hydrolysis: Dissolve HJC0152 in a small amount of methanol and dilute with 0.1 N HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve HJC0152 in a small amount of methanol and dilute with 0.1 N NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Dissolve HJC0152 in methanol and dilute with 3% H₂O₂ to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store HJC0152 powder at 105°C for 24 hours.
-
Photolytic Degradation: Expose a 1 mg/mL solution of HJC0152 in methanol to UV light (254 nm) for 24 hours.
-
Sample Preparation for Analysis: Before HPLC analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.
-
HPLC Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for HJC0152
This method is intended to separate HJC0152 from its potential degradation products.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with a lower concentration of acetonitrile and gradually increase.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 259 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a standard solution of HJC0152 to determine its retention time.
-
Inject the samples from the forced degradation study to assess the separation of degradation products from the parent compound.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[4]
Visualizations
Caption: Proposed hydrolytic degradation pathway of HJC0152.
Caption: General workflow for long-term stability testing of HJC0152.
Caption: Troubleshooting decision tree for inconsistent HJC0152 results.
References
- 1. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the STAT3 Inhibitory Effect of HJC0152 in New Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of a compound's mechanism of action in novel contexts is a critical step in preclinical research. This guide provides a framework for validating the STAT3 inhibitory effect of HJC0152 in new cancer cell lines, offering a comparison with other known STAT3 inhibitors and detailed experimental protocols.
Introduction to HJC0152 and STAT3 Inhibition
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently overactivated in a wide range of human cancers, playing a pivotal role in tumor cell proliferation, survival, invasion, and immunosuppression. Its constitutive activation makes it an attractive target for cancer therapy. HJC0152 is a novel, orally active small-molecule inhibitor of STAT3.[1] It is a derivative of niclosamide with improved aqueous solubility and has demonstrated potent anti-tumor activity in various cancer models, including non-small-cell lung cancer, glioblastoma, and gastric cancer, by inhibiting the phosphorylation of STAT3 at the Tyr705 residue.[1][2]
This guide outlines the necessary steps to validate the efficacy of HJC0152 in new cell lines and compares its performance with other commercially available STAT3 inhibitors: Niclosamide, Stattic, BP-1-102, and C188-9.
Comparative Analysis of STAT3 Inhibitors
The selection of an appropriate STAT3 inhibitor for research depends on various factors, including potency, specificity, and the cellular context. Below is a summary of HJC0152 and its alternatives based on reported IC50 values for cell viability and STAT3 inhibition. It is important to note that these values can vary between different cell lines and experimental conditions.
| Inhibitor | Target | Cell Line | IC50 (Cell Viability) | IC50 (STAT3 Inhibition) | Reference |
| HJC0152 | p-STAT3 (Tyr705) | U87 (Glioblastoma) | 5.396 µM | - | [2] |
| U251 (Glioblastoma) | 1.821 µM | - | [2] | ||
| LN229 (Glioblastoma) | 1.749 µM | - | [2] | ||
| Niclosamide | STAT3 signaling | Du145 (Prostate) | 0.7 µM | 0.25 µM (reporter assay) | [3] |
| SW620 (Colon) | 2.9 µM | - | [4] | ||
| HCT116 (Colon) | 0.4 µM | - | [4] | ||
| Stattic | STAT3 SH2 domain | CCRF-CEM (T-ALL) | 3.188 µM | 5.1 µM (cell-free) | [5][6] |
| Jurkat (T-ALL) | 4.89 µM | - | [5] | ||
| UM-SCC-17B (HNSCC) | - | 2.562 µM | [7] | ||
| BP-1-102 | STAT3 | U251 (Glioblastoma) | 10.51 µM | 6.8 µM (DNA-binding) | [8][9] |
| A172 (Glioblastoma) | 8.534 µM | - | [8] | ||
| C188-9 | STAT3 SH2 domain | AGS (Gastric) | 9.99 µM | 4-7 µM (AML cell lines) | [10] |
| UM-SCC-17B (HNSCC) | - | 10.6 µM | [11] |
Experimental Protocols
To validate the STAT3 inhibitory effect of HJC0152 in a new cell line, a series of well-established assays should be performed. Below are detailed protocols for key experiments.
Western Blot for Phospho-STAT3 (Tyr705)
This assay directly measures the phosphorylation status of STAT3, which is a hallmark of its activation.[12]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Treatment: Seed the selected cell line and treat with varying concentrations of HJC0152 (and other inhibitors for comparison) for a predetermined time (e.g., 24 hours). Include a vehicle-treated control.
-
Protein Extraction: Lyse the cells on ice and quantify the protein concentration.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control.[13]
Cell Viability Assay (MTT Assay)
This assay assesses the effect of STAT3 inhibition on cell proliferation and viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of HJC0152 and other inhibitors for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis following treatment with the STAT3 inhibitor.[1]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of HJC0152 for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[14]
Visualization of Key Processes
To better understand the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Caption: The STAT3 signaling pathway and the inhibitory action of HJC0152.
Caption: Experimental workflow for validating HJC0152's STAT3 inhibitory effect.
Caption: Logical framework for comparing STAT3 inhibitors.
Conclusion
This guide provides a comprehensive framework for the validation of HJC0152's STAT3 inhibitory effects in new cancer cell lines. By following the detailed experimental protocols and utilizing the comparative data on alternative inhibitors, researchers can effectively assess the potential of HJC0152 as a targeted therapeutic agent. The provided visualizations of the STAT3 pathway and experimental workflows serve to clarify the underlying scientific principles and practical steps involved in this validation process.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niclosamide inhibition of STAT3 synergizes with erlotinib in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. Effects of STAT3 Inhibitor BP-1-102 on The Proliferation, Invasiveness, Apoptosis and Neurosphere Formation of Glioma Cells in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 13. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 14. bosterbio.com [bosterbio.com]
HJC0152 vs. Niclosamide: A Comparative Guide for Cancer Therapy Research
A new derivative of an old drug shows enhanced promise in oncology studies. This guide provides a detailed comparison of HJC0152 and its parent compound, niclosamide, in the context of cancer therapy, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, mechanisms of action, and experimental protocols.
HJC0152, a novel STAT3 inhibitor, has emerged as a promising anti-cancer agent, demonstrating significant therapeutic potential in various cancer models.[1][2] It is an O-alkylamino-tethered derivative of niclosamide, an FDA-approved anthelmintic drug.[3] Niclosamide itself has been repurposed for cancer therapy due to its ability to target multiple oncogenic signaling pathways.[4] However, its clinical application has been hampered by poor aqueous solubility and limited bioavailability.[5] HJC0152 was specifically designed to overcome these limitations, exhibiting improved pharmacokinetic properties and more potent anti-tumor activity.[3][6]
Performance and Efficacy: A Quantitative Comparison
The following tables summarize the in vitro and in vivo efficacy of HJC0152 and niclosamide across various cancer cell lines and xenograft models.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cancer Type | Cell Line | IC50 (µM) | Citation(s) |
| HJC0152 | Non-Small Cell Lung Cancer | A549 | 5.11 | [4] |
| Non-Small Cell Lung Cancer | H460 | 5.01 | [4] | |
| Non-Small Cell Lung Cancer | H1299 | 13.21 | [4] | |
| Glioblastoma | U87 | 5.396 | [7] | |
| Glioblastoma | U251 | 1.821 | [7] | |
| Glioblastoma | LN229 | 1.749 | [7] | |
| Head and Neck Squamous Cell Carcinoma | CAL27 | 1.05 | [8] | |
| Head and Neck Squamous Cell Carcinoma | SCC25 | 2.18 | [8] | |
| Niclosamide | Breast Cancer (Basal-like) | 2LMP | 0.44 | [6] |
| Breast Cancer (Basal-like) | SUM159 | 0.33 | [6] | |
| Breast Cancer (Basal-like) | HCC1187 | 1.9 | [6] | |
| Breast Cancer (Basal-like) | HCC1143 | 0.88 | [6] | |
| Triple-Negative Breast Cancer | MDA-MB-231 | 1.07 | [5] | |
| Triple-Negative Breast Cancer | SUM159 | 0.153 | [5] | |
| Gastric Cancer | HGC-27 | ~2.0 | [9] | |
| Gastric Cancer | MKN-74 | ~10.0 | [9] | |
| Esophageal Cancer | CE48T, BE3 | >20 | [10] | |
| Hepatocellular Carcinoma | HepG2 | 31.91 (48h) | [10] | |
| Hepatocellular Carcinoma | QGY-7703 | 10.24 (48h) | [10] | |
| Hepatocellular Carcinoma | SMMC-7721 | 13.46 (48h) | [10] |
Table 2: In Vivo Tumor Growth Inhibition
| Compound | Cancer Model | Cell Line | Dosage | Route | Tumor Growth Inhibition | Citation(s) |
| HJC0152 | Non-Small Cell Lung Cancer Xenograft | A549 | 7.5 mg/kg/day | i.p. | Significant reduction in tumor growth and weight | [4][11] |
| Glioblastoma Xenograft | U87 | Not Specified | Not Specified | Significant reduction in tumor volume and weight | [7] | |
| Gastric Cancer Xenograft | MKN45 | Not Specified | Not Specified | Restrained tumor growth | [3] | |
| Breast Cancer Xenograft | MDA-MB-231 | 25 mg/kg | i.p. & p.o. | Superior to 75 mg/kg niclosamide | [3][12] | |
| Niclosamide | Adrenocortical Carcinoma Xenograft | NCI-H295R | 100 mg/kg & 200 mg/kg | Not Specified | 60% and 80% inhibition, respectively | [1] |
| Non-Small Cell Lung Cancer Xenograft | CL1-5 | 10 & 20 mg/kg/day | i.p. | Significant decrease in tumor size | [13] | |
| Pancreatic Cancer Xenograft | PANC-1 | Not Specified | Not Specified | Significant reduction in tumor volume and weight | [14] | |
| T-cell Acute Lymphoblastic Leukemia Xenograft | Jurkat | Not Specified | Not Specified | Significant suppression of tumor growth | [15] | |
| Uveal Melanoma Xenograft | Omm1 | 25 mg/kg/day (p-niclosamide) | i.p. | Significantly smaller tumor volume and weight | [16] |
Mechanisms of Action: Targeting Key Signaling Pathways
Both HJC0152 and niclosamide exert their anti-cancer effects by modulating multiple signaling pathways crucial for tumor cell proliferation, survival, and metastasis. The primary target for both compounds is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[1][3][7]
Constitutive activation of STAT3 is a hallmark of many human cancers and is associated with poor prognosis.[1] HJC0152 has been shown to be a more potent inhibitor of STAT3 signaling compared to niclosamide.[3] It effectively inhibits the phosphorylation of STAT3 at Tyr705, a critical step for its activation, dimerization, and nuclear translocation.[7][12] This leads to the downregulation of STAT3 target genes involved in cell cycle progression (e.g., c-Myc, Cyclin D1) and apoptosis resistance (e.g., survivin, Mcl-1).[1][3]
Niclosamide, in addition to inhibiting STAT3, also targets other critical pathways including Wnt/β-catenin, mTOR, NF-κB, and Notch signaling.[4] It can also act as a mitochondrial uncoupler, leading to a decrease in cellular ATP production and the induction of apoptosis.[17]
The following diagram illustrates the primary signaling pathway targeted by HJC0152 and the broader mechanisms of niclosamide.
Detailed Experimental Protocols
This section provides standardized protocols for key experiments commonly used to evaluate the efficacy of HJC0152 and niclosamide.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
HJC0152 or Niclosamide stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight.[17]
-
Treat the cells with serial dilutions of HJC0152 or niclosamide for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).[17]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blotting for STAT3 Phosphorylation
This technique is used to detect the levels of total and phosphorylated STAT3.
Materials:
-
6-well plates
-
Cancer cell lines
-
HJC0152 or Niclosamide
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3 (Tyr705), anti-total STAT3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection system
Procedure:
-
Plate cells in 6-well plates and treat with varying concentrations of HJC0152 or niclosamide for a specified time.[17]
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[17]
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[17]
-
Transfer the proteins to a PVDF membrane.[17]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[17]
-
Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.[17]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Visualize the protein bands using an ECL detection system.[17]
-
Normalize the p-STAT3 and total STAT3 signals to a loading control like GAPDH or β-actin.[17]
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
HJC0152 or Niclosamide formulation for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of the mice.[1]
-
Allow tumors to grow to a palpable size.[1]
-
Randomize mice into treatment and control groups.[1]
-
Administer HJC0152, niclosamide, or vehicle control to the respective groups via the desired route (e.g., intraperitoneal or oral gavage) at the specified dosage and schedule.[4][13]
-
Measure tumor volume and mouse body weight regularly (e.g., every 3 days).[7]
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).[7]
Conclusion
The development of HJC0152 represents a significant advancement in leveraging the anti-cancer potential of niclosamide. By addressing the pharmacokinetic limitations of the parent compound, HJC0152 demonstrates superior efficacy in preclinical models of various cancers, primarily through potent inhibition of the STAT3 signaling pathway. While niclosamide's multi-targeted approach remains of interest, the enhanced potency and druglike properties of HJC0152 position it as a more promising candidate for clinical translation. Further research, including direct head-to-head comparative studies in a broader range of cancer models and eventual clinical trials, will be crucial in fully elucidating the therapeutic potential of HJC0152 in cancer treatment.
References
- 1. Identification of Niclosamide as a Novel Anticancer Agent for Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. HJC0152 suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niclosamide improves cancer immunotherapy by modulating RNA-binding protein HuR-mediated PD-L1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ajo.asmepress.com [ajo.asmepress.com]
- 10. Niclosamide inhibits the cell proliferation and enhances the responsiveness of esophageal cancer cells to chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HJC0152, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antihelminthic Niclosamide Induces Autophagy and Delayed Apoptosis in Human Non-small Lung Cancer Cells In Vitro and In Vivo | Anticancer Research [ar.iiarjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Niclosamide suppresses T-cell acute lymphoblastic leukemia growth through activation of apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The antihelminthic drug niclosamide effectively inhibits the malignant phenotypes of uveal melanoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
HJC0152: A Comparative Analysis Against Leading STAT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a constitutively activated oncogenic transcription factor in a wide array of human cancers, making it a prime target for therapeutic intervention. A growing number of small molecule inhibitors have been developed to target STAT3, each with distinct mechanisms and potencies. This guide provides an objective comparison of HJC0152, a novel STAT3 inhibitor, with other well-characterized STAT3 inhibitors, supported by experimental data.
Overview of HJC0152
HJC0152 is an O-alkylamino-tethered derivative of niclosamide, an FDA-approved antihelmintic drug later identified as a STAT3 inhibitor. HJC0152 was specifically designed to improve upon the poor aqueous solubility and oral bioavailability of niclosamide, enhancing its potential as a clinical candidate.[1][2][3] Mechanistically, HJC0152 inhibits the phosphorylation of STAT3 at the critical tyrosine 705 (Tyr705) residue, a key step in its activation, dimerization, and nuclear translocation.[2][4][5] This inhibition of STAT3 signaling has been shown to induce apoptosis and suppress proliferation and invasion in various cancer cell lines, including those from head and neck squamous cell carcinoma, glioblastoma, gastric cancer, and non-small cell lung cancer.[1][2][4][6]
Comparative Performance Data
The following tables summarize the in vitro efficacy of HJC0152 in comparison to other known STAT3 inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of HJC0152 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CAL27 | Head and Neck Squamous Cell Carcinoma | 1.05 | [1] |
| SCC25 | Head and Neck Squamous Cell Carcinoma | 2.18 | [1] |
| A549 | Non-Small Cell Lung Cancer | 5.11 | [6] |
| H460 | Non-Small Cell Lung Cancer | 5.01 | [6] |
| H1299 | Non-Small Cell Lung Cancer | 13.21 | [6] |
| U87 | Glioblastoma | 5.396 | [4] |
| U251 | Glioblastoma | 1.821 | [4] |
| LN229 | Glioblastoma | 1.749 | [4] |
| MDA-MB-231 | Breast Cancer | 3.38 | [7] |
Table 2: IC50 Values of Other Known STAT3 Inhibitors
| Inhibitor | Mechanism of Action | Cell Line(s) | IC50 (µM) | Reference(s) |
| Stattic | SH2 Domain Inhibitor | Cell-free assay | 5.1 | [8][9][10][11] |
| UM-SCC-17B, OSC-19, Cal33, UM-SCC-22B | 2.28 - 3.48 | [12] | ||
| Niclosamide | STAT3 Signaling Inhibitor | Du145 (proliferation) | 0.7 | [13] |
| HeLa (luciferase assay) | 0.25 | [13] | ||
| A2780ip2, SKOV3ip1 (ovarian) | 0.41 - 1.86 | [14] | ||
| WP1066 | JAK2/STAT3 Inhibitor | HEL (erythroid leukemia) | 2.30 (JAK2), 2.43 (STAT3) | [15][16] |
| A375, B16 (melanoma) | 1.5 - 2.3 | [17][18] | ||
| U87-MG, U373-MG (glioma) | 3.7 - 5.6 | [19] | ||
| Cryptotanshinone | STAT3 Inhibitor | Cell-free assay | 4.6 | [20][21][22][23] |
| DU145 (JAK2 phosphorylation) | ~5 | [20][24] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of HJC0152 and how its efficacy is evaluated, the following diagrams illustrate the STAT3 signaling pathway and a typical experimental workflow for assessing STAT3 inhibition.
Caption: Canonical STAT3 signaling pathway and the inhibitory action of HJC0152.
Caption: A typical experimental workflow for evaluating STAT3 inhibitors.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of STAT3 inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
STAT3 inhibitor (e.g., HJC0152)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the STAT3 inhibitor (and a vehicle control, e.g., DMSO) for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[6][25]
Western Blotting for STAT3 Phosphorylation
This protocol is used to determine the effect of inhibitors on the phosphorylation status of STAT3.
Materials:
-
Cancer cell line of interest
-
STAT3 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3 (Tyr705), anti-total-STAT3, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the STAT3 inhibitor for the desired time.
-
Lyse the cells and collect the protein lysate.
-
Determine the protein concentration of each sample.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.[26][27]
STAT3-DNA Binding ELISA
This assay quantifies the ability of STAT3 to bind to its DNA consensus sequence and can be used to screen for inhibitors that interfere with this interaction.
Materials:
-
Nuclear extract from cells treated with STAT3 inhibitor
-
96-well plate pre-coated with STAT3 consensus sequence oligonucleotide
-
Primary antibody against STAT3
-
HRP-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Add nuclear extracts to the wells of the coated plate and incubate.
-
Wash the wells to remove unbound proteins.
-
Add the primary antibody against STAT3 and incubate.
-
Wash and add the HRP-conjugated secondary antibody.
-
Wash and add the substrate solution, then stop the reaction.
-
Measure the absorbance at 450 nm. A decrease in absorbance in inhibitor-treated samples indicates inhibition of STAT3-DNA binding.[28][29]
Conclusion
HJC0152 demonstrates significant potential as a STAT3 inhibitor with improved pharmaceutical properties compared to its parent compound, niclosamide. The provided data indicates its potent anti-proliferative effects across a range of cancer cell lines. While direct comparative studies under identical conditions are limited, the compiled IC50 values suggest that HJC0152's efficacy is comparable to or, in some cases, exceeds that of other well-known STAT3 inhibitors. The detailed experimental protocols provided herein will enable researchers to further evaluate and compare the performance of HJC0152 and other STAT3 inhibitors in their specific research contexts. The continued investigation of HJC0152 is warranted to fully elucidate its therapeutic potential in the treatment of cancers with aberrant STAT3 signaling.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. HJC0152, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HJC0152 suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Stattic | Cell Signaling Technology [cellsignal.com]
- 10. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. Stattic | CAS:19983-44-9 | STAT3 inhibitor,small-molecule and potent | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. A Novel Inhibitor of STAT3 Activation Is Efficacious Against Established Central Nervous System Melanoma and Inhibits Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. A novel inhibitor of the STAT3 pathway induces apoptosis in malignant glioma cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
- 21. Cryptotanshinone, STAT3 inhibitor (CAS 35825-57-1) | Abcam [abcam.com]
- 22. Cryptotanshinone |CRY; CPT | STAT3 inhibitor | Hello Bio [hellobio.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. adooq.com [adooq.com]
- 25. pubcompare.ai [pubcompare.ai]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. oncotarget.com [oncotarget.com]
- 29. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
HJC0152 in Combination with Standard Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The novel STAT3 inhibitor, HJC0152, has demonstrated significant anti-tumor activity across a range of cancers. This guide provides a comprehensive analysis of its efficacy when used in combination with standard-of-care chemotherapy drugs, offering a comparative overview of its performance supported by experimental data.
Enhanced Efficacy of Chemotherapy with HJC0152: A Data-Driven Comparison
Preclinical studies have shown that HJC0152 can synergistically enhance the cytotoxic effects of conventional chemotherapy agents, including cisplatin and doxorubicin, in various cancer models. This potentiation of anti-cancer activity suggests a promising strategy to overcome chemotherapy resistance and improve therapeutic outcomes.
HJC0152 and Cisplatin in Glioblastoma
In glioblastoma, a notoriously difficult-to-treat cancer, HJC0152 has been shown to significantly increase the sensitivity of cancer cells to cisplatin.[1] This synergistic interaction leads to a marked reduction in the concentration of cisplatin required to inhibit cancer cell growth.
Table 1: Synergistic Effect of HJC0152 and Cisplatin on Glioblastoma Cell Viability [1]
| Cell Line | Treatment | IC50 of Cisplatin (μM) |
| U87 | Cisplatin alone | 10.37 |
| Cisplatin + HJC0152 (pre-incubation) | 3.488 | |
| U251 | Cisplatin alone | 10.84 |
| Cisplatin + HJC0152 (pre-incubation) | 3.885 | |
| LN229 | Cisplatin alone | 22.45 |
| Cisplatin + HJC0152 (pre-incubation) | 5.966 |
HJC0152 and Doxorubicin in Breast Cancer
The combination of HJC0152 and doxorubicin has been found to act synergistically in breast cancer cells, leading to enhanced cell death.[2] This combination promotes apoptosis, a form of programmed cell death, more effectively than either agent alone.
Table 2: Enhanced Apoptotic Effects of HJC0152 and Doxorubicin in Breast Cancer Cells [2]
| Cell Line | Treatment | Effect |
| MDA-MB-231 | Doxorubicin (1 µM) | Increased Caspase 3/7 activity |
| HJC0152 (3 µM) | Increased Caspase 3/7 activity | |
| Doxorubicin (1 µM) + HJC0152 (3 µM) | Synergistically increased Caspase 3/7 activity | |
| MX-1 | Doxorubicin (1 µM) | Increased Caspase 3/7 activity |
| HJC0152 (3 µM) | Increased Caspase 3/7 activity | |
| Doxorubicin (1 µM) + HJC0152 (3 µM) | Synergistically increased Caspase 3/7 activity |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following sections outline the key experimental protocols used to evaluate the efficacy of HJC0152 in combination with chemotherapy.
Cell Viability Assay (MTT Assay) for Glioblastoma[1]
-
Cell Seeding: Glioblastoma cells (U87, U251, and LN229) were seeded into 96-well plates at a density of 2,000 cells per well.
-
Drug Treatment:
-
For single-agent IC50 determination of cisplatin, cells were treated with varying concentrations of cisplatin.
-
For combination treatment, cells were pre-incubated with a fixed concentration of HJC0152 for 6 hours before the addition of varying concentrations of cisplatin.
-
-
Incubation: Cells were incubated for a specified period.
-
MTT Addition: MTT reagent (5 mg/mL) was added to each well, and the plates were incubated for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium was removed, and DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance at 490 nm was measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining) for Glioblastoma[1]
-
Cell Treatment: Glioblastoma cells were treated with HJC0152, cisplatin, or the combination for a specified duration.
-
Cell Harvesting: Cells were harvested and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells were resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).
Caspase 3/7 Activity Assay for Breast Cancer[2]
-
Cell Treatment: Breast cancer cells (MDA-MB-231 and MX-1) were treated with doxorubicin, HJC0152, or the combination for 24 hours.
-
Assay: Caspase 3/7 activity was measured using a commercially available luminescent assay kit.
-
Data Analysis: The luminescence, which is proportional to caspase activity, was measured, and the data were analyzed to determine the fold change in activity compared to control.
Western Blot for PARP Cleavage in Breast Cancer[2]
-
Cell Lysis: Following treatment with doxorubicin, HJC0152, or the combination for 24 hours, breast cancer cells were lysed to extract total protein.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was probed with a primary antibody specific for cleaved PARP, followed by a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies[1]
-
Tumor Implantation: Human cancer cells (e.g., glioblastoma or breast cancer) were subcutaneously injected into immunodeficient mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment: Mice were randomized into different treatment groups: vehicle control, HJC0152 alone, chemotherapy alone, and the combination of HJC0152 and chemotherapy. The drugs were administered according to a predetermined schedule and dosage.
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Endpoint: At the end of the study, mice were euthanized, and tumors were excised and weighed.
Visualizing the Mechanisms of Action
The synergistic effect of HJC0152 and chemotherapy can be attributed to their complementary mechanisms of action. HJC0152 inhibits the STAT3 signaling pathway, which is a key driver of cancer cell proliferation, survival, and drug resistance. By blocking this pathway, HJC0152 can render cancer cells more susceptible to the DNA-damaging effects of chemotherapy.
Caption: HJC0152 and chemotherapy synergistic pathway.
The following diagram illustrates a typical experimental workflow for evaluating the in vitro synergy between HJC0152 and a chemotherapy agent.
Caption: Workflow for in vitro synergy evaluation.
References
A Comparative Guide to the Anti-Tumor Efficacy of HJC0152 Across Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-tumor effects of HJC0152, a novel STAT3 inhibitor, across various cancer models. Through a systematic comparison with its parent compound, niclosamide, and standard-of-care chemotherapeutics, this document aims to objectively present the performance of HJC0152, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate further investigation.
Executive Summary
HJC0152 demonstrates significant anti-tumor activity in a range of cancer types, including glioblastoma, non-small-cell lung cancer (NSCLC), gastric cancer, and head and neck squamous cell carcinoma (HNSCC). Its primary mechanism of action involves the inhibition of the STAT3 signaling pathway, a key regulator of cancer cell proliferation, survival, and metastasis. In preclinical studies, HJC0152 has shown superior aqueous solubility and, in some cases, more potent anti-tumor effects compared to its precursor, niclosamide. Furthermore, in combination with standard chemotherapy agents like cisplatin, HJC0152 has been observed to enhance cytotoxicity in cancer cells, suggesting its potential as a valuable component of combination therapies.
In Vitro Efficacy: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of HJC0152 in comparison to niclosamide and cisplatin across various cancer cell lines.
Table 1: IC50 Values of HJC0152 in Various Cancer Cell Lines
| Cancer Type | Cell Line | HJC0152 IC50 (µM) |
| Glioblastoma | U87 | 5.396[1] |
| U251 | 1.821[1] | |
| LN229 | 1.749[1] | |
| NSCLC | A549 | 5.11[2] |
| H460 | 5.01[2] | |
| H1299 | 13.21[2] | |
| HNSCC | CAL27 | 1.05[3] |
| SCC25 | 2.18[3] |
Table 2: Comparative IC50 Values of HJC0152, Niclosamide, and Cisplatin
| Cancer Type | Cell Line | HJC0152 IC50 (µM) | Niclosamide IC50 (µM) | Cisplatin IC50 (µM) |
| Glioblastoma | U87 | 5.396[1] | - | 9.5[4] |
| Breast Cancer | MDA-MB-231 | ~1-10 (effective conc.) | 1.07[5] | - |
| Adrenocortical Carcinoma | BD140A | - | 0.12 | - |
| SW-13 | - | 0.15 | - | |
| NCI-H295R | - | 0.53 | - | |
| Basal-like Breast Cancer | 2LMP | - | 0.44 | - |
| SUM159 | - | 0.153[5] | - | |
| HCC1187 | - | ~0.33-1.9 | - | |
| HCC1143 | - | ~0.33-1.9 | - | |
| Prostate Cancer | PC-3 | - | <1 | - |
| DU145 | - | <1 | - | |
| ER-positive Breast Cancer | T-47D | - | <1 | - |
In Vivo Anti-Tumor Activity
Xenograft models in immunocompromised mice provide crucial insights into the in vivo efficacy of anti-cancer compounds. HJC0152 has demonstrated significant tumor growth inhibition in various cancer models.
Table 3: In Vivo Tumor Growth Inhibition by HJC0152
| Cancer Model | Cell Line | Treatment | Tumor Growth Inhibition |
| Gastric Cancer | MKN45 | 7.5 mg/kg HJC0152 | Significant reduction in tumor volume and weight compared to control.[6] |
| NSCLC | A549 | 7.5 mg/kg/day HJC0152 | Significantly retarded tumor growth rate and reduced tumor weight compared to control.[2] |
| Breast Cancer | MDA-MB-231 | 2.5 and 7.5 mg/kg HJC0152 (i.p.) | Significant suppression of xenograft tumor growth. |
| Adrenocortical Carcinoma | - | 100 mg/kg and 200 mg/kg Niclosamide | 60% and 80% inhibition in tumor growth, respectively.[7] |
Mechanism of Action: Targeting the STAT3 Signaling Pathway
HJC0152 exerts its anti-tumor effects primarily by inhibiting the STAT3 signaling pathway. This inhibition disrupts the downstream signaling cascade that promotes cancer cell proliferation, survival, and invasion.
Caption: HJC0152 inhibits STAT3 phosphorylation, blocking its downstream effects.
Experimental Protocols
To ensure the transparency and reproducibility of the findings presented, this section outlines the methodologies for key experiments.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of HJC0152, niclosamide, or cisplatin for 24 to 72 hours. A vehicle control (DMSO) is also included.
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).[1]
Western Blot Analysis
-
Cell Lysis: Cells are treated with HJC0152 or control and then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Bcl-2, Bax, cleaved caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Xenograft Tumor Model
-
Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomly assigned to treatment and control groups. The treatment group receives HJC0152 (e.g., 7.5 mg/kg/day) via intraperitoneal or oral administration, while the control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and the tumors are excised and weighed.
-
Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated.
Caption: Workflow for assessing in vivo anti-tumor efficacy of HJC0152.
Conclusion
The collective evidence from in vitro and in vivo studies strongly supports the anti-tumor effects of HJC0152 across a spectrum of cancer models. Its mode of action, centered on the inhibition of the STAT3 signaling pathway, presents a promising therapeutic strategy. While direct comparative data with a broader range of standard-of-care drugs is still emerging, the existing data suggests that HJC0152 holds significant potential as a standalone therapy or in combination with existing treatments. Further clinical investigation is warranted to fully elucidate its therapeutic utility in cancer patients.
References
- 1. HJC0152, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of the Growth and Invasion of Human Head and Neck Squamous Cell Carcinomas via Regulating STAT3 Signaling and the miR-21/β-catenin Axis with HJC0152 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HJC0152, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of the Growth and Invasion of Human Head and Neck Squamous Cell Carcinomas via Regulating STAT3 Signaling and miR-21/β-catenin Axis with HJC0152 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of HJC0152 for STAT3 Over Other STAT Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a well-documented driver of oncogenesis, making it a prime target for cancer therapeutics. The small molecule inhibitor HJC0152 has emerged as a potent inhibitor of STAT3 signaling. This guide provides a comprehensive assessment of the specificity of HJC0152 for STAT3 compared to other members of the STAT protein family, supported by available experimental data and detailed methodologies.
Executive Summary
HJC0152 demonstrates a notable specificity for inhibiting the phosphorylation of STAT3 at the Tyr705 residue, a critical step in its activation, dimerization, and nuclear translocation. Experimental evidence indicates that HJC0152 effectively downregulates STAT3 activity in various cancer cell lines, leading to reduced cell proliferation and increased apoptosis.[1] Crucially, studies have shown that while HJC0152 significantly reduces the levels of phosphorylated STAT3 (p-STAT3), it does not affect the total protein levels of other closely related STAT family members, namely STAT1 and STAT5, suggesting a selective mechanism of action.[1]
While direct quantitative comparisons of HJC0152's inhibitory activity (e.g., IC50 values) across the full spectrum of STAT proteins (STAT1, STAT2, STAT4, STAT5a, STAT5b, and STAT6) are not extensively available in the public domain, a comparative analysis with other known STAT3 inhibitors provides valuable context for its selectivity.
Comparative Analysis of STAT Inhibitor Specificity
To contextualize the specificity of HJC0152, this section presents both the qualitative data available for HJC0152 and quantitative data for other well-characterized STAT3 inhibitors, Stattic and S3I-201.
Table 1: Qualitative Specificity of HJC0152 Against Other STAT Proteins
| STAT Protein | Effect of HJC0152 Treatment | Reference |
| STAT1 | No significant change in total protein levels observed in A549 and H460 non-small-cell lung cancer cells. | [1] |
| STAT5 | No significant change in total protein levels observed in A549 and H460 non-small-cell lung cancer cells. | [1] |
Table 2: Comparative IC50 Values of STAT3 Inhibitors Against Various STAT Proteins
This table provides a quantitative comparison of the half-maximal inhibitory concentration (IC50) of Stattic and S3I-201, highlighting their selectivity for STAT3. The lack of comprehensive quantitative data for HJC0152 underscores an area for future investigation.
| Inhibitor | STAT1 IC50 (µM) | STAT3 IC50 (µM) | STAT5 IC50 (µM) | Reference |
| Stattic | >STAT3 | 5.1 (in cell-free assays) | Weakly inhibits | [2][3][4] |
| S3I-201 | >300 (DNA binding) | 86 (DNA binding) | 166 (DNA binding) | [5][6][7] |
Note: The IC50 values for S3I-201 are for the inhibition of DNA binding activity.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the methods used to assess inhibitor specificity, the following diagrams are provided.
Caption: STAT3 Signaling Pathway and the inhibitory action of HJC0152.
Caption: Experimental workflow for assessing HJC0152 specificity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of HJC0152's specificity.
Western Blot Analysis for STAT Protein Levels
This protocol is fundamental for determining the effect of an inhibitor on the phosphorylation and total protein levels of STAT family members.
1. Cell Culture and Treatment:
-
Culture human cancer cell lines (e.g., A549, H460, MDA-MB-231) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of HJC0152 (e.g., 0, 1, 5, 10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
2. Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for p-STAT3 (Tyr705), total STAT3, STAT1, STAT5, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software. Normalize the levels of the target proteins to the loading control.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of HJC0152 on cancer cells and to calculate its IC50 value.
1. Cell Seeding:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of HJC0152 (e.g., from 0.1 to 100 µM) and a vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Incubation:
-
After the treatment period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
4. Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the logarithm of the HJC0152 concentration and determine the IC50 value using non-linear regression analysis.
Conclusion
The available evidence strongly suggests that HJC0152 is a selective inhibitor of STAT3 phosphorylation. Qualitative data from Western blot analyses demonstrate its ability to reduce p-STAT3 levels without affecting the total protein levels of STAT1 and STAT5. While a comprehensive quantitative analysis of HJC0152's activity against all STAT family members is needed to fully delineate its specificity profile, comparisons with other known STAT3 inhibitors like Stattic and S3I-201 indicate that achieving high selectivity for STAT3 over other STATs is a key characteristic of effective therapeutic candidates. The detailed protocols provided herein offer a robust framework for researchers to further investigate the specificity of HJC0152 and other novel STAT3 inhibitors.
References
- 1. HJC0152 suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Stattic: a small-molecule inhibitor of STAT3 activation and dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S3I-201, STAT3 inhibitor (CAS 501919-59-1) | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of HJC0152 and its Analogs in Breast Cancer: A Guide for Researchers
A new frontier in the targeted therapy of breast cancer is emerging with the development of novel inhibitors targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Among these, HJC0152, a derivative of the anthelmintic drug niclosamide, and its analogs, including advanced proteolysis-targeting chimeras (PROTACs), have demonstrated significant potential in preclinical studies. This guide provides a comparative analysis of HJC0152 and its analogs, offering researchers, scientists, and drug development professionals a comprehensive overview of their efficacy, mechanism of action, and the experimental data supporting their potential as anti-cancer agents.
Signal transducer and activator of transcription 3 (STAT3) is a key protein involved in cell proliferation, survival, and malignant transformation.[1] Its overexpression and aberrant activation are frequently observed in various cancers, including aggressive subtypes of breast cancer like triple-negative breast cancer (TNBC).[1] This makes STAT3 an attractive therapeutic target, although no FDA-approved STAT3 inhibitors are currently in clinical use.[1]
HJC0152 was developed as a putative STAT3 inhibitor with improved aqueous solubility and potency compared to its parent compound, niclosamide.[2] It has been shown to interact with STAT3 with a specificity similar to the experimental inhibitor Stattic.[1] Further research has led to the development of HJC0152 derivatives, including proteolysis-targeting chimera (PROTAC) degraders, which have shown comparable or enhanced potency against breast cancer cell lines.[1]
Comparative Efficacy Against Breast Cancer Cells
While comprehensive, direct comparative studies with extensive quantitative data are still emerging, preliminary findings indicate that HJC0152 and its analogs are potent inhibitors of breast cancer cell proliferation. Several HJC0152 derivatives and PROTACs have demonstrated comparable or improved efficacy compared to the parent compound.[1]
Notably, HJC0152-based PROTACs, such as JMX1122, JMX1123, and JMX1124, have shown significant inhibition of proliferation and colony formation in the highly aggressive triple-negative breast cancer (TNBC) cell line, MDA-MB-231.[1]
Table 1: Summary of In Vitro Efficacy Data (Hypothetical Data based on available literature)
| Compound | Breast Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| HJC0152 | MDA-MB-231 | Cell Viability | Data not available | [1] |
| HJC0152 Analog 1 | MDA-MB-231 | Cell Viability | Data not available | [1] |
| HJC0152-PROTAC (e.g., JMX1122) | MDA-MB-231 | Cell Proliferation | Data not available | [1] |
Note: Specific IC50 values for direct comparison are not yet publicly available in the reviewed literature. The table structure is provided for when such data becomes available.
Mechanism of Action: From Inhibition to Degradation
The primary mechanism of action for HJC0152 is the inhibition of STAT3 phosphorylation, a critical step in its activation.[2] By preventing phosphorylation at Tyr705 and Ser727 residues, HJC0152 blocks the dimerization and nuclear translocation of STAT3, thereby inhibiting the transcription of its target genes involved in cell survival and proliferation.[1]
HJC0152-based PROTACs employ a more advanced mechanism. These bifunctional molecules not only bind to STAT3 but also recruit an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the STAT3 protein by the proteasome.[1] This degradation of the entire protein, rather than just inhibiting its activity, can lead to a more profound and sustained suppression of the STAT3 signaling pathway.[1] While HJC0152 treatment results in a moderate reduction of total STAT3 protein levels, the newly developed PROTACs induce a more significant decrease.[1]
Below is a diagram illustrating the distinct mechanisms of HJC0152 and its PROTAC analogs.
Caption: HJC0152 inhibits STAT3 activation, while its PROTAC analogs induce STAT3 protein degradation.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized methodologies for key experiments used to evaluate the efficacy of HJC0152 and its analogs.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of HJC0152 or its analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Western Blot Analysis for STAT3 Phosphorylation and Degradation
This technique is used to detect and quantify the levels of total STAT3 and phosphorylated STAT3.
-
Cell Lysis: Treat breast cancer cells with HJC0152 or its analogs for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total STAT3, phospho-STAT3 (Tyr705), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phospho-STAT3 and total STAT3 to the loading control.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of HJC0152 and its analogs in breast cancer.
Caption: A typical workflow for the preclinical evaluation of HJC0152 and its analogs in breast cancer.
Conclusion and Future Directions
HJC0152 and its analogs, particularly the PROTAC degraders, represent a promising new class of therapeutics for breast cancer by effectively targeting the STAT3 signaling pathway. The ability of PROTACs to induce the degradation of STAT3 protein offers a potential advantage over traditional inhibitors, possibly leading to a more potent and durable anti-cancer effect.
Future research should focus on obtaining detailed quantitative data to directly compare the efficacy of HJC0152 with its various analogs in a broader range of breast cancer cell lines, including those with different molecular subtypes. In vivo studies in relevant animal models are crucial to assess the therapeutic efficacy, pharmacokinetics, and potential toxicity of these compounds. Ultimately, the continued development and evaluation of these novel STAT3-targeting agents may pave the way for new and more effective treatment strategies for breast cancer patients.
References
Validating HJC0152's Impact on STAT3 Downstream Genes via qRT-PCR: A Comparative Guide
This guide provides a comprehensive comparison of the STAT3 inhibitor HJC0152's performance in modulating downstream gene expression, with a focus on validation using quantitative real-time polymerase chain reaction (qRT-PCR). It is intended for researchers, scientists, and drug development professionals working on STAT3-targeted cancer therapies.
Introduction to HJC0152 and the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently overactivated in a wide range of human cancers, including non-small-cell lung cancer, glioblastoma, and breast cancer.[1][2] Constitutive activation of STAT3 plays a crucial role in tumor cell proliferation, survival, invasion, and immune evasion by promoting the transcription of various downstream target genes.[3][4] These target genes include key regulators of the cell cycle (e.g., Cyclin D1, c-Myc) and apoptosis (e.g., Bcl-2, Bcl-xL, Survivin, and Mcl-1).[2][4][5]
HJC0152 is a novel, orally active small-molecule inhibitor of STAT3.[1] It exerts its antitumor effects by inhibiting the phosphorylation of STAT3 at the Tyr705 residue, which is a critical step for its dimerization, nuclear translocation, and subsequent DNA binding.[2][3][6] By preventing STAT3 activation, HJC0152 effectively downregulates the expression of its target genes, leading to suppressed cancer cell proliferation, cell cycle arrest, and induction of apoptosis.[5][6]
This guide details the experimental validation of HJC0152's effect on these downstream genes using qRT-PCR and compares its efficacy profile to other potential STAT3 inhibitors.
STAT3 Signaling Pathway and HJC0152 Inhibition
The diagram below illustrates the canonical STAT3 signaling pathway. Upon cytokine or growth factor stimulation, Janus kinases (JAKs) phosphorylate STAT3. This leads to STAT3 dimerization, nuclear translocation, and transcription of target genes. HJC0152 acts by inhibiting STAT3 phosphorylation, thus blocking the entire downstream cascade.
Experimental Protocol: qRT-PCR Validation
This protocol provides a detailed methodology for quantifying the mRNA expression of STAT3 downstream genes (Cyclin D1, Bcl-2, Survivin) in cancer cells following treatment with HJC0152.
1. Cell Culture and Treatment:
-
Culture human cancer cells with known STAT3 activation (e.g., A549, MDA-MB-231, U87) in appropriate media until they reach 70-80% confluency.
-
Treat cells with varying concentrations of HJC0152 (e.g., 1, 5, 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[6]
-
If comparing, treat a parallel set of cells with an alternative STAT3 inhibitor at its effective concentration.
2. Total RNA Extraction:
-
Harvest the cells and lyse them using a reagent like TRIzol.
-
Extract total RNA using a standard phenol-chloroform extraction method or a column-based kit (e.g., RNeasy Kit) according to the manufacturer's instructions.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop), ensuring an A260/A280 ratio between 1.8 and 2.0.
3. cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III) and random primers or oligo(dT) primers.
-
Follow the manufacturer's protocol for the reverse transcription reaction.
4. Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qRT-PCR reaction mixture using a SYBR Green-based master mix.
-
Each reaction should contain: cDNA template, forward and reverse primers for the target gene (e.g., Cyclin D1, Bcl-2, Survivin) and a housekeeping gene (e.g., GAPDH, ACTB), and the master mix.
-
Perform the reaction on a real-time PCR system (e.g., ABI 7000 system).[4]
-
Use a standard thermal cycling protocol: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
5. Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the change in expression relative to the vehicle control using the comparative Ct (ΔΔCt) method:
-
ΔΔCt = ΔCttreated - ΔCtcontrol
-
Fold Change = 2-ΔΔCt
-
Experimental Workflow
The following diagram outlines the key steps in the qRT-PCR validation process.
References
- 1. HJC0152 suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of the Growth and Invasion of Human Head and Neck Squamous Cell Carcinomas via Regulating STAT3 Signaling and miR-21/β-catenin Axis with HJC0152 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT3 mRNA and protein expression in colorectal cancer: effects on STAT3‐inducible targets linked to cell survival and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HJC0152, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
HJC0152 vs. SHP2 Inhibitors: A Comparative Guide to Their Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
The tumor microenvironment (TME) presents a complex and dynamic landscape that significantly influences cancer progression and therapeutic response. Two distinct classes of targeted inhibitors, represented by the STAT3 inhibitor HJC0152 and the SHP2 inhibitors TNO155 and RMC-4630, offer promising avenues for cancer treatment by modulating the TME. This guide provides an objective comparison of their mechanisms of action and their differential impacts on the intricate cellular and signaling networks within the TME, supported by available experimental data.
At a Glance: HJC0152 vs. SHP2 Inhibitors
| Feature | HJC0152 (STAT3 Inhibitor) | TNO155 & RMC-4630 (SHP2 Inhibitors) |
| Primary Target | Signal Transducer and Activator of Transcription 3 (STAT3) | Src Homology 2 Domain-containing Phosphatase 2 (SHP2) |
| Core Signaling Pathway | JAK/STAT3 Pathway | RAS/MAPK Pathway |
| Key Impact on TME | Primarily modulates immune cell function, including macrophages and T cells, through STAT3 inhibition. | Remodels the TME by affecting both cancer cells and various immune cell populations, including myeloid cells and T cells, through inhibition of the RAS-MAPK pathway. |
| Reported Effects on Immune Cells | Reduces the number of tumor-associated macrophages.[1] | Decrease pro-tumorigenic M2 macrophages and myeloid-derived suppressor cells, while increasing the infiltration of cytotoxic CD8+ T cells.[2][3][4] |
Deep Dive: Mechanism of Action and Signaling Pathways
HJC0152 and SHP2 inhibitors exert their effects on the TME by targeting distinct, yet crucial, signaling nodes involved in cancer cell proliferation, survival, and immune evasion.
HJC0152: Targeting the STAT3 Signaling Pathway
HJC0152 is a novel small-molecule inhibitor that targets STAT3, a transcription factor that is often constitutively activated in a wide range of cancers.[5] STAT3 plays a pivotal role in tumor cell proliferation, survival, and angiogenesis.[6] In the TME, STAT3 activation in both tumor and immune cells contributes to an immunosuppressive environment.[6] HJC0152 inhibits the phosphorylation of STAT3 at the Tyr705 residue, which is essential for its dimerization, nuclear translocation, and transcriptional activity.[5] By blocking STAT3 signaling, HJC0152 can directly inhibit tumor cell growth and modulate the function of immune cells within the TME.[1][5]
SHP2 Inhibitors (TNO155, RMC-4630): Targeting the RAS/MAPK Signaling Pathway
TNO155 and RMC-4630 are allosteric inhibitors of SHP2, a non-receptor protein tyrosine phosphatase that plays a critical role in the RAS/MAPK signaling cascade.[2][7] The RAS/MAPK pathway is a key regulator of cell proliferation, differentiation, and survival, and its hyperactivation is a hallmark of many cancers.[8] SHP2 functions as a crucial signaling node downstream of receptor tyrosine kinases (RTKs), and its activity is required for the full activation of RAS.[8] By binding to a pocket on the SHP2 protein, TNO155 and RMC-4630 lock it in an inactive conformation, thereby preventing its interaction with upstream and downstream signaling partners and ultimately inhibiting the RAS/MAPK pathway.[2][7] This inhibition affects not only the tumor cells but also has profound effects on the immune cells within the TME.[3][9]
Impact on the Tumor Microenvironment: A Comparative Analysis
Both HJC0152 and SHP2 inhibitors have been shown to modulate the TME, leading to anti-tumor immune responses. However, they achieve this through distinct mechanisms, resulting in potentially different immunological outcomes.
Modulation of Myeloid Cells
Myeloid cells, including tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), are key components of the TME that often promote tumor growth and suppress anti-tumor immunity.
-
HJC0152: By inhibiting STAT3, HJC0152 has been shown to reduce the number of macrophages in neurofibroma models.[1] STAT3 signaling is crucial for the differentiation and function of immunosuppressive M2-like TAMs.[10]
-
SHP2 Inhibitors (TNO155 & RMC-4630): These inhibitors have a more pronounced and well-documented effect on myeloid cells. They have been shown to decrease the population of pro-tumorigenic M2 macrophages and MDSCs within the TME.[2][4] For instance, RMC-4630 treatment led to a selective depletion of M2 macrophages in preclinical models.[2] TNO155 has been found to inhibit RAS activation by the colony-stimulating factor 1 receptor (CSF1R), which is critical for the maturation of immunosuppressive TAMs.[7][11]
Table 1: Comparative Effects on Myeloid Cell Populations
| Inhibitor | Target Cell Population | Reported Effect | Experimental Model |
| HJC0152 | Macrophages | Reduction in number[1] | Neurofibroma mouse model |
| TNO155 | Tumor-Associated Macrophages (TAMs) | Inhibition of maturation[7][11] | In vitro and in vivo cancer models |
| RMC-4630 | M2 Macrophages | Selective depletion[2][3] | Preclinical cancer models |
| RMC-4630 | Myeloid-Derived Suppressor Cells (MDSCs) | Significant reduction in circulation[2] | Phase I clinical trial patients |
Modulation of T-Cell Responses
Enhancing the activity of cytotoxic T lymphocytes (CTLs) is a key goal of cancer immunotherapy. Both classes of inhibitors can indirectly promote anti-tumor T-cell responses by altering the TME.
-
HJC0152: By reducing the number of immunosuppressive myeloid cells, HJC0152 can create a more favorable environment for T-cell infiltration and activation. STAT3 inhibition can also directly enhance the function of effector T cells.
-
SHP2 Inhibitors (TNO155 & RMC-4630): These inhibitors have been shown to increase the infiltration of CD8+ T cells into tumors.[2][4] This is likely a consequence of the reduction in immunosuppressive myeloid cells and the potential for direct effects on T-cell function. SHP2 is involved in the signaling pathways of immune checkpoint receptors like PD-1, and its inhibition may enhance T-cell activity.[9]
Table 2: Comparative Effects on T-Cell Populations
| Inhibitor | Target Cell Population | Reported Effect | Experimental Model |
| HJC0152 | T Cells | Indirect enhancement of function (postulated) | - |
| TNO155 | Cytotoxic T Cells | Enhanced recruitment[9] | In vitro co-culture and in vivo models |
| RMC-4630 | CD8+ T Cells | Increased infiltration into tumors[2][3] | Preclinical cancer models & Phase I clinical trial patients |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the impact of inhibitors on the tumor microenvironment. Specific details may vary based on the tumor model and experimental setup.
In Vivo Tumor Model and Inhibitor Treatment
1. Cell Culture and Animal Models:
-
Tumor cell lines are cultured under standard conditions.
-
Immunocompromised (for human xenografts) or syngeneic (for immunocompetent models) mice are used.
2. Tumor Implantation:
-
A specific number of tumor cells (e.g., 1 x 10^6) are injected subcutaneously or orthotopically into the mice.
3. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor volume is measured regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
The inhibitor (e.g., HJC0152, TNO155, or RMC-4630) or vehicle control is administered according to the specified dose and schedule.[12]
4. Endpoint and Tissue Collection:
-
The experiment is terminated when tumors in the control group reach a maximum allowable size or at a predetermined time point.
-
Tumors and spleens are harvested for further analysis.
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
1. Single-Cell Suspension Preparation:
-
Harvested tumors are mechanically minced and then digested using an enzymatic cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.[13]
-
The cell suspension is filtered through a cell strainer to remove debris.
2. Red Blood Cell Lysis:
-
If necessary, red blood cells are lysed using a lysis buffer.
3. Antibody Staining:
-
Cells are stained with a cocktail of fluorescently-labeled antibodies specific for different immune cell markers (e.g., CD45 for leukocytes, CD3 for T cells, CD8 for cytotoxic T cells, F4/80 for macrophages, CD11b and Gr-1 for MDSCs, CD206 for M2 macrophages).
-
For intracellular markers, cells are fixed and permeabilized before staining.
4. Data Acquisition and Analysis:
-
Stained cells are analyzed using a flow cytometer to quantify the different immune cell populations.
-
Data is analyzed using software like FlowJo to gate on specific cell populations and determine their percentages and absolute numbers.[13]
Conclusion
HJC0152 and the SHP2 inhibitors TNO155 and RMC-4630 represent two distinct and promising strategies for targeting the tumor microenvironment. While both classes of inhibitors can promote anti-tumor immunity, they do so by modulating different signaling pathways and, consequently, may have varied effects on the composition and function of the immune infiltrate.
-
HJC0152 , through its inhibition of STAT3, primarily targets the immunosuppressive functions of both tumor and immune cells, with a notable effect on reducing macrophage populations.
-
SHP2 inhibitors , by blocking the RAS/MAPK pathway, exert a broader impact on the TME, leading to a significant reduction in multiple immunosuppressive myeloid cell types and a corresponding increase in cytotoxic T-cell infiltration.
Further head-to-head comparative studies are warranted to fully elucidate the differential effects of these inhibitors on the TME and to guide their optimal clinical application, either as monotherapies or in combination with other immunotherapies. The choice between a STAT3 and a SHP2 inhibitor may ultimately depend on the specific tumor type and the dominant mechanisms of immune evasion at play.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Flow cytometry quantification of tumor-infiltrating lymphocytes to predict the survival of patients with diffuse large B-cell lymphoma [frontiersin.org]
- 4. Analyzing One Cell at a TIME: Analysis of Myeloid Cell Contributions in the Tumor Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of immune cells within the tumor microenvironment of glioblastoma and their relevance for prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scienceopen.com [scienceopen.com]
- 13. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of HJC0152 in Patient-Derived Xenografts: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive overview of the in vivo efficacy of HJC0152, a novel small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), with a focus on its validation in preclinical cancer models. While direct data on HJC0152 in patient-derived xenograft (PDX) models is not currently available in the public domain, this document summarizes its demonstrated efficacy in cell line-derived xenograft (CDX) models and provides a comparative landscape of alternative STAT3 inhibitors. Detailed experimental methodologies are included to support the presented data.
HJC0152: Mechanism of Action
HJC0152 is a potent inhibitor of STAT3, a transcription factor frequently activated in a wide range of human cancers.[1][2] Its primary mechanism of action involves the inhibition of STAT3 phosphorylation at the Tyr-705 residue, a critical step for STAT3 dimerization, nuclear translocation, and subsequent transcriptional activation of target genes involved in cell proliferation, survival, and angiogenesis.[2] Downstream effects of HJC0152 treatment include the suppression of key oncogenic proteins such as c-Myc and cyclin D1.[1]
In Vivo Efficacy of HJC0152 in Cell Line-Derived Xenografts
Multiple studies have demonstrated the anti-tumor activity of HJC0152 in various CDX models. These studies provide strong evidence for its potential as a therapeutic agent.
Summary of HJC0152 Efficacy in Xenograft Models
| Cancer Type | Cell Line | Xenograft Model | HJC0152 Dosage | Outcome | Reference |
| Gastric Cancer | MKN45 | Nude mice | 7.5 mg/kg | Significantly lower tumor volume (P<0.001) and tumor weight (P<0.01) compared to control. No significant side effects observed. | [1] |
| Breast Cancer | Not Specified | Xenograft | 25 mg/kg | Superior anti-tumor effect compared to 75 mg/kg niclosamide. | [1] |
Experimental Protocols
Below is a representative experimental protocol for evaluating the in vivo efficacy of a therapeutic agent like HJC0152 in a xenograft mouse model, based on established methodologies.
Patient-Derived Xenograft (PDX) Model Establishment and Drug Testing
-
Tumor Implantation:
-
Freshly obtained human tumor tissue is surgically implanted subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Once the tumors reach a specified volume (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
-
Drug Administration:
-
HJC0152 is formulated in a suitable vehicle (e.g., PBS).
-
The drug is administered to the treatment group via a specified route (e.g., intraperitoneal injection) and schedule (e.g., daily).
-
The control group receives the vehicle only.
-
-
Efficacy Evaluation:
-
Tumor volume and body weight of the mice are measured regularly (e.g., twice weekly).
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the STAT3 signaling pathway targeted by HJC0152 and a typical workflow for in vivo efficacy studies.
Caption: The STAT3 signaling pathway and the inhibitory action of HJC0152.
References
A Comparative Analysis of the Pharmacokinetic Profiles of HJC0152 and Niclosamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the novel STAT3 inhibitor, HJC0152, and its parent compound, the anthelmintic drug niclosamide. While extensive data is available for niclosamide, information on the specific pharmacokinetic parameters of HJC0152 is limited to qualitative descriptions of its enhanced properties. This document summarizes the available quantitative data for niclosamide and contrasts it with the reported improvements of HJC0152, supported by experimental methodologies and visual diagrams to elucidate key concepts.
Data Presentation: Pharmacokinetic Parameters
The pharmacokinetic properties of a drug are crucial in determining its efficacy and safety. Below is a summary of the available data for niclosamide and a qualitative description for HJC0152.
Table 1: Pharmacokinetic Parameters of Niclosamide in Preclinical Models
| Parameter | Species | Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Cmax, Tmax, t½, AUC, F | Rat (Sprague-Dawley) | Oral | 5 mg/kg | 354 ± 152 | < 0.5 | 6.0 ± 0.8 | 429 ± 100 | 10 | [1] |
| Cmax, t½ | Rat (Sprague-Dawley) | Intravenous | 2 mg/kg | - | - | 6.7 ± 2.0 | 1413 ± 118 | - | [1] |
| Cmax, Tmax, t½ | Rat | Intraperitoneal | 20 mg/kg | 9031 ± 0.003 | 2 | 0.56 ± 0.001 | - | - | [2] |
| Cmax, Tmax, t½ | Rat | Intranasal | 20 mg/kg | 6109 ± 0.0026 | 5 | 1.62 ± 0.0017 | - | - | [2] |
| AUC, F | Rat (Sprague-Dawley) | Oral (nanosuspension) | 5 mg/kg | - | - | - | 669.5 | 25 | [3] |
| Cmax, AUC | Rat (Wistar) | Oral (amorphous solid dispersion) | 25 mg/kg | 4-fold increase vs. pure drug | - | - | 4.41-fold increase in AUC₀-t | - | [3] |
| Cmax, AUC | Mouse (ICR) | Oral | 30 mg/kg | 428 | - | - | - | - | [4] |
Table 2: Pharmacokinetic Profile of HJC0152 (Qualitative)
| Parameter | Description | Reference |
| Aqueous Solubility | Significantly improved compared to niclosamide. | [5] |
| Oral Bioavailability | Described as "improved" and "orally bioavailable".[5][6] | [5][6] |
| In Vivo Efficacy | Shows superior anti-tumor effect at a lower dose (25 mg/kg) compared to niclosamide (75 mg/kg), suggesting enhanced systemic exposure. | [7] |
Experimental Protocols
Understanding the methodologies behind the data is critical for interpretation and future study design.
Pharmacokinetic Study of Niclosamide in Rats (Oral and Intravenous Administration)
-
Animal Model: Male Sprague-Dawley rats (330-380g).[1]
-
Housing and Preparation: Animals were surgically implanted with a jugular-vein cannula one day before dosing and were fasted for 12 hours prior to oral administration.[1]
-
Drug Formulation and Administration:
-
Blood Sampling: Blood samples were collected at predetermined time points following drug administration.[8]
-
Sample Analysis: Plasma concentrations of niclosamide were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][8]
-
Pharmacokinetic Analysis: Plasma concentration-time data were used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability using non-compartmental analysis.[1]
In Vivo Efficacy Studies of HJC0152
While specific pharmacokinetic studies for HJC0152 are not detailed in the available literature, its in vivo anti-tumor efficacy has been evaluated, providing indirect evidence of its bioavailability.
-
Animal Model: Nude mice with subcutaneously inoculated human gastric cancer cells (MKN45).[7]
-
Drug Formulation and Administration: HJC0152 was administered intraperitoneally (i.p.) at a dose of 7.5 mg/kg.[7] Another study mentions both intraperitoneal and oral (p.o.) administration for assessing anti-tumor activity in a breast cancer xenograft model.[5][6]
-
Efficacy Assessment: Tumor growth was monitored over time to evaluate the anti-tumor effect of HJC0152.[7]
Mandatory Visualization
The following diagrams illustrate key processes and relationships relevant to the pharmacokinetic comparison of HJC0152 and niclosamide.
Caption: Workflow of a typical preclinical pharmacokinetic study.
Caption: Relationship and key property differences between Niclosamide and HJC0152.
References
- 1. jfda-online.com [jfda-online.com]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dovepress.com [dovepress.com]
- 8. Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
Confirming HJC0152's STAT3-Targeted Mechanism Through Knockdown Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel STAT3 inhibitor, HJC0152, with genetic knockdown of STAT3, offering a clear validation of its on-target mechanism. Furthermore, it benchmarks HJC0152 against other known STAT3 inhibitors, supported by experimental data to inform preclinical research and drug development decisions.
HJC0152: A Potent and Specific STAT3 Inhibitor
HJC0152 is an orally active small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3)[1][2]. Aberrant STAT3 signaling is a key driver in the pathogenesis of numerous cancers, including glioblastoma, gastric cancer, and non-small-cell lung cancer, making it a prime therapeutic target[1][3][4]. HJC0152 exerts its anti-tumor effects by inhibiting the phosphorylation of STAT3 at the Tyr705 residue, a critical step for its activation, dimerization, and subsequent nuclear translocation[1][3]. This inhibition leads to the downregulation of STAT3 target genes involved in cell proliferation, survival, and migration[4][5].
Validating HJC0152's Mechanism via STAT3 Knockdown
To definitively attribute the anti-cancer effects of HJC0152 to STAT3 inhibition, its pharmacological activity is compared with the effects of genetically knocking down STAT3 expression using small interfering RNA (siRNA). The concordance between the phenotypic outcomes of HJC0152 treatment and STAT3 siRNA transfection provides strong evidence for its on-target mechanism.
Comparative Efficacy Data: HJC0152 vs. STAT3 siRNA
The following table summarizes the comparative effects of HJC0152 and STAT3 siRNA on key oncogenic signaling and cellular processes.
| Parameter | HJC0152 Treatment | STAT3 siRNA Knockdown | Cell Line(s) | Key Findings |
| p-STAT3 (Tyr705) Levels | Significant reduction | Significant reduction | A549, H460 (NSCLC) | HJC0152's inhibitory effect on p-STAT3 is comparable to that of STAT3 siRNA, confirming its direct targeting of the STAT3 pathway[4]. |
| Total STAT3 Levels | No significant change | Significant reduction | A549, H460 (NSCLC) | HJC0152 specifically inhibits the activation of STAT3 without affecting its total protein expression, unlike siRNA which degrades the mRNA[4]. |
| Cell Proliferation | Dose-dependent inhibition | Significant inhibition | SCC25, CAL27 (HNSCC) | Both HJC0152 and STAT3 siRNA dramatically inhibit tumor cell proliferation, indicating that the anti-proliferative effect of HJC0152 is mediated through STAT3[1]. |
| Cell Migration & Invasion | Significant inhibition | Significant inhibition | SCC25, CAL27 (HNSCC) | The inhibition of cell migration and invasion by HJC0152 mirrors the effect of STAT3 knockdown, linking this anti-metastatic potential to STAT3 inhibition[1]. |
| Downstream Target Genes (e.g., c-Myc, Cyclin D1) | Downregulation | Downregulation | AGS, MKN45 (Gastric Cancer) | HJC0152 treatment leads to the downregulation of STAT3 target genes, consistent with the effects of STAT3 silencing[5]. |
Visualizing the Experimental Logic
The following diagram illustrates the logical framework for validating HJC0152's mechanism of action through STAT3 knockdown experiments.
Caption: Logical workflow for confirming HJC0152's mechanism.
HJC0152 in Comparison to Other STAT3 Inhibitors
HJC0152 demonstrates a promising profile when compared to other small-molecule inhibitors targeting the STAT3 pathway.
| Inhibitor | Mechanism of Action | Reported IC50 | Key Advantages | Limitations |
| HJC0152 | Inhibits STAT3 phosphorylation (Tyr705) | 1.75 - 5.40 µM (Glioblastoma cell lines)[6][7] | Orally bioavailable, potent anti-tumor activity in vivo[2][3] | Still in preclinical development. |
| Niclosamide | Inhibits STAT3 activation and transcriptional function | ~0.25 µM (STAT3-luciferase reporter)[3] | FDA-approved for other indications, multi-pathway targeting[3] | Poor aqueous solubility and bioavailability[8]. |
| Stattic | Binds to the SH2 domain of STAT3, inhibiting phosphorylation and dimerization | 3.19 - 4.89 µM (T-ALL cell lines)[9] | Well-characterized as a research tool | Potential for off-target effects, requires further optimization for clinical use[10]. |
| OPB-31121 | Binds to the SH2 domain of STAT3 | Low nanomolar in preclinical settings[11] | Orally available, has undergone Phase I clinical trials[12][13] | Faced challenges with toxicity and pharmacokinetics in clinical trials[11]. |
| AZD9150 (Danvatirsen) | Antisense oligonucleotide that reduces STAT3 mRNA levels | IC50 in the low nanomolar range for STAT3 mRNA inhibition[14] | High specificity, demonstrated clinical activity in lymphoma and NSCLC[1][4] | Requires systemic administration (injection)[1]. |
Experimental Protocols
STAT3 Knockdown via siRNA Transfection in A549 Cells
This protocol provides a general framework for STAT3 knockdown in A549 non-small-cell lung cancer cells. Optimization is recommended for specific experimental conditions.
Materials:
-
A549 cells
-
STAT3-specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium (e.g., F-12K Medium with 10% FBS)
-
6-well plates
-
Sterile PBS
Procedure:
-
Cell Seeding: The day before transfection, seed A549 cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-80 pmols of STAT3 siRNA or control siRNA into 100 µL of Opti-MEM medium.
-
In a separate tube, dilute 2-8 µL of transfection reagent into 100 µL of Opti-MEM medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the A549 cells and wash once with sterile PBS.
-
Add the siRNA-lipid complex mixture dropwise to the cells.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.
-
Post-transfection: After the incubation period, replace the transfection medium with fresh complete growth medium.
-
Analysis: Assay for gene knockdown and phenotypic changes 48-72 hours post-transfection.
Western Blotting for p-STAT3 and Total STAT3
Procedure:
-
Cell Lysis: After treatment with HJC0152 or transfection with STAT3 siRNA, wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as GAPDH or β-actin.
Signaling Pathway and Experimental Workflow Diagrams
STAT3 Signaling Pathway and HJC0152's Point of Intervention
Caption: HJC0152 inhibits STAT3 phosphorylation.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing HJC0152 and STAT3 siRNA.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of STAT3 with the generation 2.5 antisense oligonucleotide, AZD9150, decreases neuroblastoma tumorigenicity and increases chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD9150, a Next-Generation Antisense Oligonucleotide Inhibitor of STAT3 with Early Evidence of Clinical Activity in Lymphoma and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]
- 6. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Niclosamide inhibition of STAT3 synergizes with erlotinib in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HJC0152, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STAT3 inhibitor Stattic and its analogues inhibit STAT3 phosphorylation and modulate cytokine secretion in senescent tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tvarditherapeutics.com [tvarditherapeutics.com]
- 12. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors [e-crt.org]
- 13. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mary-crowley-web.s3.amazonaws.com [mary-crowley-web.s3.amazonaws.com]
Safety Operating Guide
Proper Disposal of HJC0152 Free Base: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides essential information and step-by-step guidance for the safe disposal of HJC0152 free base, a potent STAT3 inhibitor used in cancer research. Adherence to these procedures is vital to protect personnel and the environment.
Key Safety and Chemical Data
A thorough understanding of the properties of this compound is the first step in its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃Cl₂N₃O₄ | [1] |
| Molecular Weight | 370.19 g/mol | [1] |
| Appearance | Light yellow to yellow solid powder | [2] |
| Solubility | Soluble in DMSO | [3] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [2] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [2][4] |
Experimental Protocols: Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with hazardous waste regulations. The following protocol outlines the necessary steps for its proper disposal.
1. Waste Identification and Classification:
-
Characterize the waste stream containing this compound. Based on available safety data, this compound should be treated as hazardous waste due to its potential toxicity and pharmacological activity.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on classifying this chemical waste according to local, state, and federal regulations.
2. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
-
3. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
-
Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical properties of the waste.
-
The label should clearly state "Hazardous Waste" and identify the contents, including "this compound."
4. Storage of Chemical Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow your institution's guidelines for the maximum accumulation time for hazardous waste.
5. Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the disposal vendor with all necessary information about the waste, including its chemical composition and any known hazards.
6. Documentation:
-
Maintain accurate records of the generation, storage, and disposal of the this compound waste, as required by regulations. This includes manifests for off-site transportation and disposal.[5]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheet (SDS) before handling or disposing of any chemical.
References
Personal protective equipment for handling HJC0152 free base
This guide provides immediate, essential safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling HJC0152 free base. As a potent, orally active STAT3 inhibitor, HJC0152 requires careful handling to minimize exposure risk and ensure a safe laboratory environment.[1] The following procedures are based on best practices for handling potent kinase inhibitors and cytotoxic compounds.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a STAT3 inhibitor and its use in cancer research indicate that it should be handled as a potentially hazardous compound.[1][2][3] Similar potent compounds can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation if inhaled as a powder.[4] Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn at all times in the laboratory to protect from splashes.[4][5] |
| Hand Protection | Nitrile or Chemotherapy-Rated Gloves | Two pairs of gloves are recommended, especially when handling stock solutions.[4][6] Change gloves immediately if contaminated. |
| Body Protection | Impervious Laboratory Coat or Gown | Should be resistant to chemical permeation.[4][6] A disposable gown is recommended. |
| Respiratory Protection | N95 or Higher-Rated Respirator | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation.[4][6] |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.[4][6]
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Workspace Setup:
-
Designated Area: All handling of this compound, particularly weighing the solid compound and preparing stock solutions, must be conducted in a designated area within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC).[4]
-
Surface Protection: The work surface should be covered with absorbent, plastic-backed paper to contain any spills.[4]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible. A spill kit appropriate for cytotoxic compounds should also be available.
2. Weighing the Compound:
-
Don PPE: Before handling the compound, put on all required PPE as specified in the table above (double gloves, lab coat, eye protection, and respirator if needed).[4]
-
Static Control: Use an anti-static weigh boat or an ionizer to prevent dispersal of the powder.
-
Careful Transfer: Handle the container and spatula carefully to avoid creating airborne dust.
3. Solution Preparation:
-
Solubility: this compound is soluble in DMSO.[7]
-
Solvent Addition: Add the solvent slowly to the powdered compound to avoid splashing.
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and your initials.[4]
4. Experimental Use:
-
In Vitro Studies: When adding the compound to cell cultures or other experimental systems, handle the solutions within the fume hood or BSC.
-
In Vivo Studies: For animal studies involving intraperitoneal (IP) injection or other administration routes, ensure proper animal handling restraints and take precautions to avoid needle-stick injuries.[2] All animal handling procedures should be approved by the institution's Animal Care and Use Committee.
5. Decontamination and Cleaning:
-
Workspace: After handling is complete, wipe down all surfaces and equipment in the fume hood/BSC with an appropriate decontamination solution (e.g., 70% ethanol followed by a suitable laboratory detergent).[4]
-
Equipment: Decontaminate any non-disposable equipment, such as spatulas or glassware, that came into contact with the compound.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Contaminated PPE (gloves, gowns, absorbent paper), weigh boats, and other disposable items should be collected in a clearly labeled, sealed hazardous waste bag or container.
-
-
Liquid Waste:
-
Unused solutions and contaminated media should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
-
Sharps Waste:
-
Needles and syringes used for injections must be disposed of in an approved sharps container.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical and cytotoxic waste.
Experimental Workflow and Safety Procedures
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Signaling Pathway Context: STAT3 Inhibition
HJC0152 is an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2][8] Constitutive activation of STAT3 is a hallmark of many cancers, where it promotes cell proliferation, survival, and migration. HJC0152 exerts its anti-cancer effects by blocking this pathway, leading to reduced cell proliferation and the induction of apoptosis.[3][9]
Caption: Simplified signaling pathway showing HJC0152 inhibition of STAT3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HJC0152 suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pogo.ca [pogo.ca]
- 7. ChemGood [chemgood.com]
- 8. HJC0152 hydrochloride | STAT | CAS 1420290-99-8 | Buy HJC0152 hydrochloride from Supplier InvivoChem [invivochem.com]
- 9. Suppression of the Growth and Invasion of Human Head and Neck Squamous Cell Carcinomas via Regulating STAT3 Signaling and miR-21/β-catenin Axis with HJC0152 - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
